2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
Description
The exact mass of the compound 4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBBKSJPNRFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301486 | |
| Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranuronosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19234-66-3 | |
| Record name | NSC143678 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranuronosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2',3'-Isopropylidene Adenosine-5'-carboxylic Acid chemical properties
An In-Depth Technical Guide to 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a pivotal, synthetically modified nucleoside that serves as a crucial intermediate in the field of medicinal chemistry and drug development. Its structure is derived from the naturally occurring nucleoside, adenosine, through two key modifications: the protection of the 2' and 3'-hydroxyl groups of the ribose sugar with an isopropylidene group, and the oxidation of the 5'-primary alcohol to a carboxylic acid.
The strategic importance of this molecule lies in the isopropylidene protecting group, which masks the reactive cis-diol of the ribose moiety. This protection allows for selective chemical transformations at other positions, primarily the newly introduced 5'-carboxylic acid. This functional handle is instrumental in the synthesis of a wide array of adenosine analogs, most notably agonists for adenosine receptors, which are significant targets for therapeutic intervention in various physiological and pathological processes.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
Data Summary
| Property | Value |
| CAS Number | 19234-66-3[1][3] |
| Molecular Formula | C₁₃H₁₅N₅O₅[1][3] |
| Molecular Weight | 321.29 g/mol [1][3] |
| IUPAC Name | (3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][4]dioxole-6-carboxylic acid[3] |
| Appearance | White to light yellow powder or crystal |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[5] |
Stability and Storage
The most significant stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis.[6] Under acidic conditions, two primary degradation pathways can occur:
-
Cleavage of the Isopropylidene Group: The protective acetal is hydrolyzed, yielding adenosine-5'-carboxylic acid.
-
Cleavage of the N-glycosidic Bond: The bond between the adenine base and the ribose sugar can break, resulting in the formation of adenine and 2',3'-O-isopropylideneribose-5'-carboxylic acid.[6]
Recommended Storage: For long-term stability, the compound should be stored in a well-sealed container in a dry, cool, and dark place at temperatures between 10°C and 25°C. For solutions, it is advisable to use anhydrous aprotic solvents and store them at -20°C. If aqueous solutions are necessary, they should be buffered to a neutral or slightly basic pH to prevent hydrolysis.
Synthesis and Workflow
The preparation of this compound is a multi-step process that begins with the natural nucleoside, adenosine. The synthesis involves two key transformations: protection of the ribose diol followed by oxidation of the 5'-hydroxyl group.
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine (Acetal Protection)
The initial step is the protection of the cis-2',3'-diol of adenosine. This is a standard procedure in nucleoside chemistry that utilizes the reactivity of these hydroxyl groups to form a five-membered ring acetal, also known as an acetonide.[7]
Causality and Experimental Choices:
-
Reagents: Adenosine is reacted with 2,2-dimethoxypropane in anhydrous acetone. 2,2-dimethoxypropane serves as both the source of the isopropylidene group and a water scavenger.[7][8]
-
Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH), is used to protonate the methoxy group of 2,2-dimethoxypropane, initiating the reaction.[7]
-
Reaction Conditions: The reaction is typically performed at room temperature. The progress is easily monitored by Thin-Layer Chromatography (TLC), where the formation of the less polar product is observed.[7] The reaction is considered complete when the starting adenosine is fully consumed.
-
Work-up: The reaction is quenched by neutralizing the acid catalyst with a mild base like sodium bicarbonate.[7]
Detailed Protocol:
-
Suspend adenosine (1.0 equivalent) in anhydrous acetone in a dry round-bottom flask.
-
Add 2,2-dimethoxypropane (1.2 equivalents) to the suspension.[7]
-
Cool the mixture to 0°C using an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 equivalents) to the stirred suspension.[7]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-12 hours).[7]
-
Quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure 2',3'-O-Isopropylideneadenosine.[7]
Step 2: Oxidation to this compound
With the 2' and 3'-hydroxyls protected, the primary 5'-hydroxyl group is selectively oxidized to a carboxylic acid. Several methods exist for this transformation.
Causality and Experimental Choices:
-
Oxidizing Agents: A variety of oxidizing agents can be employed. While historical methods used reagents like potassium permanganate, milder and more selective reagents are now preferred. Ruthenium tetraoxide (RuO₄), generated in situ from a precursor like ruthenium trichloride (RuCl₃) with an oxidant such as sodium periodate (NaIO₄), is effective for this transformation.[9] Electrochemical oxidation methods have also been developed as a greener alternative.[9] Another common laboratory method involves the use of Dess-Martin periodinane to first form the aldehyde, which can then be further oxidized.[10]
-
Reaction Conditions: The choice of solvent and temperature is critical to prevent side reactions and degradation of the starting material. Biphasic solvent systems (e.g., CCl₄/H₂O/CH₃CN) are often used with RuO₄.
-
Work-up: After the reaction, the excess oxidant is quenched (e.g., with isopropanol for RuO₄), and the product is extracted and purified, typically through chromatography or crystallization.
General Protocol (via Ruthenium-catalyzed Oxidation):
-
Dissolve 2',3'-O-Isopropylideneadenosine (1.0 equivalent) in a suitable solvent mixture, such as carbon tetrachloride, acetonitrile, and water.
-
Add sodium periodate (NaIO₄, ~4 equivalents) to the solution.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O).
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a few drops of isopropanol to consume any remaining RuO₄.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude acid by silica gel chromatography to obtain this compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway from Adenosine to the target carboxylic acid.
Applications in Research and Drug Development
The primary utility of this compound is as a versatile biochemical intermediate for creating semi-synthetic nucleosides.[1]
Synthesis of Adenosine A₃ Receptor Agonists
This compound is particularly valuable in the preparation of selective agonists for the adenosine A₃ receptor.[1][11] The A₃ receptor, a member of the G-protein coupled receptor (GPCR) family, is involved in various cellular processes and has been implicated in inflammation, cancer, and cardiac conditions.[12] Activation of A₃ receptors can lead to the inhibition of adenylate cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP), a key second messenger.[12][13]
The 5'-carboxylic acid group serves as a key functional handle for modification. It can be readily converted into a variety of amides through standard peptide coupling reactions. For instance, reaction with ethylamine yields 5'-N-ethylcarboxamido derivatives, a class of compounds known to possess high affinity for adenosine receptors.[12][14] By systematically modifying the amide substituent and other parts of the adenosine scaffold (such as the N⁶ position), medicinal chemists can fine-tune the potency and selectivity of these agonists for the A₃ receptor.[12]
Signaling Pathway of A₃ Receptor Agonists
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- 3. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 12. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5'-EthylcarboxaMido-2',3'-isopropylidene Adenosine synthesis - chemicalbook [chemicalbook.com]
2',3'-Isopropylidene Adenosine-5'-carboxylic Acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
Abstract
The precise structural characterization of modified nucleosides is a cornerstone of drug discovery and chemical biology. This compound is a key synthetic intermediate, valued for its role in the preparation of potent and selective adenosine receptor agonists.[1][2] Its unique structure, featuring a protected ribose moiety and an oxidized 5'-position, demands a rigorous, multi-technique analytical approach for unambiguous confirmation. This guide provides a comprehensive, field-proven framework for the structure elucidation of this molecule, integrating mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. We move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative analytical workflow.
Introduction: The Significance of a Modified Nucleoside
Adenosine and its analogs are ubiquitous in medicinal chemistry, targeting a wide range of physiological processes.[3] The strategic modification of the parent adenosine structure is key to modulating pharmacological activity, selectivity, and metabolic stability. This compound emerges from its precursor, 2',3'-O-Isopropylideneadenosine, a pivotal intermediate where the cis-2' and 3'-hydroxyl groups are protected.[4] This protection allows for selective chemical transformations at the 5'-position.[4][5]
The oxidation of the 5'-hydroxyl group to a carboxylic acid introduces a significant chemical and functional change. This modification necessitates a robust analytical confirmation to ensure that:
-
The core adenine and ribose structures are intact.
-
The isopropylidene group is correctly positioned on the 2' and 3' carbons.
-
The oxidation has occurred exclusively at the 5'-position.
This guide details the integrated analytical strategy required to confirm these structural features with the highest degree of confidence.
The Analytical Challenge: A Multi-Pronged Imperative
Relying on a single analytical technique is insufficient for the definitive structure elucidation of a complex organic molecule like this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
-
Mass Spectrometry (MS) provides the molecular formula—the "parts list" for the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the atomic connectivity—the "assembly instructions."[6]
-
X-ray Crystallography , when feasible, offers the definitive three-dimensional structure—the "final blueprint."[7]
The following sections will detail the application of each technique, explaining not just the "what" but the "why" of each experimental choice.
Core Technique I: Mass Spectrometry for Molecular Formula and Fragmentation
Mass spectrometry is the first line of analytical inquiry, providing a direct readout of the mass of the molecule.[8] For modified nucleosides, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice due to its sensitivity and ability to provide structural information through fragmentation.[9]
Data Acquisition and Interpretation
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecule, which in turn allows for the unambiguous determination of its elemental formula.
Table 1: Physicochemical and HRMS Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 19234-66-3 | [1][10] |
| Molecular Formula | C₁₃H₁₅N₅O₅ | [1][10] |
| Molecular Weight | 321.29 g/mol | [1][10] |
| Monoisotopic Mass (Calculated) | 321.1073 Da | [10] |
| Monoisotopic Mass (Observed) | Typically within 5 ppm of calculated | N/A |
Causality: An observed mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, C₁₃H₁₅N₅O₅, ruling out other potential elemental compositions.
Tandem MS (MS/MS) for Structural Corroboration
Fragmenting the molecule in the mass spectrometer (MS/MS) provides crucial evidence for its structure. Key fragmentation pathways for this compound include:
-
Loss of the Adenine Base: A characteristic fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated adenine base (m/z 136.06).
-
Loss of the Carboxyl Group: The loss of CO₂ (44 Da) from the molecular ion is a strong indicator of a carboxylic acid functionality.
-
Loss of the Isopropylidene Group: Cleavage related to the protecting group can also be observed.
This fragmentation pattern provides a low-resolution map of the molecule's constituent parts, which will be fully assembled using NMR.
Core Technique II: NMR Spectroscopy for Unambiguous Connectivity
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of organic molecules in solution.[11][12] For a molecule of this complexity, a suite of 1D and 2D NMR experiments is required.[6]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar molecules and for its exchangeable proton signals (amine, hydroxyl, carboxylic acid) which can be readily identified.[5]
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
-
2D NMR Acquisition: Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. These experiments are essential for establishing through-bond correlations.[6]
Step-by-Step Data Interpretation
Step 1: ¹H NMR - Proton Identification The ¹H NMR spectrum provides the initial overview of the proton environment. Key signals to identify are:
-
Adenine Protons: Two singlets in the aromatic region (~8.0-8.5 ppm) corresponding to H-8 and H-2.
-
Amine Protons: A broad singlet for the -NH₂ group (~7.3 ppm in DMSO-d₆).
-
Ribose Protons: A set of signals between ~4.0-6.0 ppm. H-1' is a characteristic doublet.
-
Isopropylidene Protons: Two singlets in the aliphatic region (~1.3-1.6 ppm) for the two diastereotopic methyl groups.
-
Carboxylic Acid Proton: A very broad signal, often downfield, which may or may not be observable depending on solvent and concentration.
Table 2: Representative ¹H NMR Chemical Shift Assignments (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (from 2D NMR) |
|---|---|---|---|
| H-8 | ~8.4 | s | C2, C4, C5, C1' |
| H-2 | ~8.2 | s | C4, C5, C6 |
| NH₂ | ~7.3 | br s | C6 |
| H-1' | ~6.2 | d | H-2', C8, C4 |
| H-2' | ~5.4 | dd | H-1', H-3' |
| H-3' | ~5.1 | dd | H-2', H-4' |
| H-4' | ~4.8 | d | H-3' |
| Isopropylidene-CH₃ | ~1.5 | s | C(CH₃)₂, C2', C3' |
| Isopropylidene-CH₃ | ~1.3 | s | C(CH₃)₂, C2', C3' |
Note: Chemical shifts are approximate and can vary. The key is the pattern and correlations.
Step 2: 2D COSY - Mapping the Ribose Spin System The COSY spectrum reveals proton-proton couplings, primarily through 2 or 3 bonds. Causality: This experiment is essential to "walk" through the ribose sugar. A cross-peak between H-1' and H-2' confirms their connectivity. Similarly, correlations from H-2' to H-3', and H-3' to H-4' definitively establish the proton sequence of the ribose ring. The absence of a correlation from H-4' to any 5'-protons is a critical piece of evidence that the 5'-CH₂OH group has been modified.
Step 3: 2D HSQC - Linking Protons to their Carbons The HSQC spectrum correlates each proton directly to the carbon atom it is attached to. Causality: This experiment allows for the unambiguous assignment of the carbon signals for all protonated carbons (C2, C8, C1', C2', C3', C4', and the isopropylidene methyls), building the carbon framework.
Step 4: 2D HMBC - Assembling the Molecular Jigsaw The HMBC spectrum is arguably the most critical experiment, as it reveals long-range (2-3 bond) correlations between protons and carbons. This is how the distinct molecular fragments are connected.
Causality:
-
Base to Sugar: A strong correlation between the anomeric proton H-1' and the adenine carbon C8 confirms the N-glycosidic bond and its location.
-
Isopropylidene Group Placement: Crucial correlations from the isopropylidene methyl protons to the ribose carbons C2' and C3' provide definitive proof of the protecting group's location.
-
Confirmation of 5'-Carboxylic Acid: A correlation from H-4' to the quaternary carbonyl carbon C5' (=O) is the final, unambiguous piece of evidence confirming the oxidation at the 5'-position.
Table 3: Key Diagnostic HMBC Correlations
| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |
|---|---|---|
| H-1' | C8, C4 | Connects ribose to the adenine base. |
| H-8 | C1', C4 | Confirms the base-sugar linkage. |
| Isopropylidene-CH₃ | C2', C3' | Confirms the location of the 2',3'-isopropylidene protecting group. |
| H-4' | C5' (=O) | Confirms the presence of the carboxylic acid at the 5'-position. |
Visualization of the NMR Elucidation Strategy
The following diagram illustrates the logical flow of using different NMR experiments to piece together the final structure.
Caption: Workflow for NMR-based structure elucidation.
The diagram below visualizes the key HMBC correlations that piece the molecular fragments together.
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- 2. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Structural features of adenosine receptors: from crystal to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2’,3’-Isopropylidene Adenosine-5’-carboxylic Acid, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 11. people.bu.edu [people.bu.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
Abstract
This technical guide provides a comprehensive, scientifically grounded framework for the synthesis of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid, a pivotal intermediate in medicinal chemistry and drug development. The strategic protection of the 2',3'-cis-diol of adenosine followed by selective oxidation of the 5'-hydroxyl group yields a versatile building block for the synthesis of novel adenosine receptor agonists and other therapeutic agents. This document delineates the causal chemistry, provides detailed, field-proven protocols, and offers insights into the characterization and application of this important molecule, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction: The Strategic Importance of a Versatile Intermediate
Adenosine and its analogues are central to medicinal chemistry, exhibiting a wide spectrum of biological activities. The development of potent and selective adenosine receptor modulators often necessitates precise chemical modifications of the adenosine scaffold. This compound (CAS 19234-66-3) emerges as a critical intermediate in this endeavor.[1] The initial protection of the 2' and 3' hydroxyl groups with an isopropylidene acetal serves a dual purpose: it enhances solubility in organic solvents and, more importantly, it directs synthetic modifications to the 5'-position of the ribose moiety.[2][3]
The subsequent oxidation of the 5'-hydroxyl group to a carboxylic acid introduces a versatile chemical handle. This carboxylic acid functionality is readily converted into a variety of other functional groups, such as esters and amides, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[4] Notably, this intermediate is a cornerstone in the synthesis of potent and selective agonists for the A3 adenosine receptor, a target of significant interest for treating inflammatory diseases, glaucoma, and certain cancers.[1][4][5]
This guide will detail a robust, two-step synthetic pathway, offering a deep dive into the underlying mechanisms and practical considerations for each transformation.
The Synthetic Pathway: A Two-Step Strategic Approach
The synthesis is logically divided into two primary stages: protection and oxidation. This strategy ensures high regioselectivity and overall yield.
Caption: Overall synthetic pathway from Adenosine to the target carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 19234-66-3[1] |
| Molecular Formula | C₁₃H₁₅N₅O₅[1] |
| Molecular Weight | 321.29 g/mol [1] |
| Appearance | White to off-white crystalline powder[3] |
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine
Mechanistic Rationale
The first step involves the acid-catalyzed protection of the 2' and 3' hydroxyl groups of adenosine. These hydroxyls are in a cis configuration, making them ideal for forming a five-membered cyclic acetal with acetone or an acetone equivalent. The reaction is typically performed using 2,2-dimethoxypropane (DMP) as both the acetone source and a water scavenger, with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH).[6] The DMP reacts with the cis-diols, and the equilibrium is driven towards the product by the formation of volatile methanol and acetone byproducts. This protection is crucial for preventing unwanted side reactions at these positions during the subsequent oxidation step.[3]
Detailed Experimental Protocol
Caption: Step-by-step workflow for the synthesis of 2',3'-O-Isopropylideneadenosine.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
To this suspension, add 2,2-dimethoxypropane (3-5 equivalents).[6]
-
Add a catalytic amount of p-TsOH·H₂O (approx. 0.05 equivalents).[6]
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the polar adenosine starting material. The mixture should become a clear solution.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution until the acidic catalyst is neutralized.
-
Remove the solvent under reduced pressure.
-
Partition the resulting residue between DCM and water. Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by silica gel column chromatography, typically using a DCM/MeOH gradient, to afford pure 2',3'-O-Isopropylideneadenosine as a white solid.
Step 2: Selective Oxidation to 5'-Carboxylic Acid
Mechanistic Rationale & Method Selection
The selective oxidation of the primary 5'-hydroxyl group to a carboxylic acid in the presence of the sensitive N-glycosidic bond and purine ring requires a mild yet efficient method. A highly effective approach is a two-step, one-pot procedure involving an initial TEMPO-mediated oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid.
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant like sodium hypochlorite (NaOCl), catalyzes the selective oxidation of primary alcohols to aldehydes.[7] The active species is the N-oxoammonium ion, which is regenerated in the catalytic cycle. This method is highly selective for primary alcohols and proceeds under mild conditions.[8][9]
-
Pinnick Oxidation uses sodium chlorite (NaClO₂) under mildly acidic conditions to convert aldehydes to carboxylic acids.[10] This reaction is exceptionally tolerant of other functional groups and is known for its high yields.[11] An essential component is a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise cause unwanted side reactions.[11]
This combined protocol provides a reliable and scalable route to the desired 5'-carboxylic acid.[12]
Detailed Experimental Protocol
Caption: Step-by-step workflow for the oxidation of the 5'-hydroxyl group.
Materials:
-
2',3'-O-Isopropylideneadenosine
-
Acetonitrile (MeCN)
-
Phosphate buffer (e.g., NaH₂PO₄/Na₂HPO₄, pH ~6.7)
-
TEMPO
-
2-methyl-2-butene
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, titrated)
-
Sodium chlorite (NaClO₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl, e.g., 1M)
Procedure:
-
Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in a mixture of acetonitrile and phosphate buffer (pH ~6.7).
-
Add TEMPO (catalytic, ~0.05 eq) and 2-methyl-2-butene (~4 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath. Add an aqueous solution of NaOCl (~1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1-2 hours. Monitor the formation of the intermediate aldehyde by TLC.
-
To the same reaction mixture, add an aqueous solution of NaClO₂ (~3 eq) dropwise at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ to destroy any residual oxidants.
-
Carefully acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting solid, typically by recrystallization or flash chromatography, to yield the final product.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the final product. Key analytical techniques include NMR, Mass Spectrometry, and HPLC.[3]
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the 5'-CH₂ protons signals (around 3.6-3.7 ppm in the starting material) and the 5'-OH triplet.[13] Appearance of a new singlet for the H-4' proton, shifted downfield. The purine and ribose protons (H-8, H-2, H-1', etc.) should remain. |
| ¹³C NMR | Appearance of a new quaternary carbon signal in the carboxylic acid region (~170-175 ppm). |
| Mass Spec (ESI-) | Detection of the [M-H]⁻ ion at an m/z corresponding to the calculated molecular weight of 320.1. |
| HPLC | A single major peak on a reverse-phase C18 column, indicating high purity. The retention time will be different from the starting material.[3] |
Applications in Drug Discovery
The title compound is not merely a synthetic curiosity; it is a high-value building block for creating pharmacologically active molecules.[2] The 5'-carboxylic acid is a key anchor point for derivatization. For example, coupling with various amines via standard peptide coupling reagents (e.g., EDC, HATU) generates a library of 5'-carboxamides. This approach has been instrumental in the development of highly selective A3 adenosine receptor (A₃AR) agonists.[4][14] These agonists are under investigation for their potent anti-inflammatory and cardioprotective effects.[4]
Caption: Role of the title compound in the synthesis of A₃AR agonists.
Conclusion
The synthesis of this compound via a two-step protection-oxidation sequence represents an efficient and robust strategy for accessing a key intermediate in drug discovery. The protocols detailed herein are based on well-established, mild, and selective chemical transformations. By understanding the causality behind each step—from the strategic placement of the isopropylidene protecting group to the controlled, sequential oxidation of the 5'-hydroxyl—researchers can reliably produce this versatile compound. Its successful synthesis opens the door to the exploration of novel adenosine analogues, particularly A3 receptor agonists, with significant therapeutic potential.
References
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Effect of temperature modulations on TEMPO-mediated regioselective oxidation of unprotected carbohydrates and nucleosides. (2018). Bioorganic & Medicinal Chemistry Letters, 28(16), 2759-2765. [Link]
-
Pinnick oxidation. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026. [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). RSC Advances, 10(10), 5945-5954. [Link]
-
(PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). ResearchGate. [Link]
-
Novel Baeyer–Villiger Oxidation of Nucleosides Applied to the Large-Scale Synthesis of MeMOP: A Key Amidite in the GalXC Platform. (2022). Organic Process Research & Development, 26(4), 1146-1155. [Link]
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The synthesis of a series of adenosine A3 receptor agonists. (2007). Organic & Biomolecular Chemistry, 5(21), 3537-3547. [Link]
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Pinnick Oxidation. (2023, September 28). YouTube. [Link]
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The synthesis of a series of adenosine A3 receptor agonists | Request PDF. (2007). ResearchGate. [Link]
-
2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization. (2021). Journal of Medicinal Chemistry, 64(10), 6845-6866. [Link]
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A highly efficient procedure for the oxidation of the 5'-position of adenosine analogues. (2004). ARKIVOC, 2004(5), 145-153. [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Portal. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000538). (n.d.). Human Metabolome Database. [Link]
-
Mediated Electrochemical Oxidation of Nucleosides to Their 5′-Carboxylic Acid Derivatives. (2022). Chemistry – A European Journal, 28(31), e202200713. [Link]
-
TEMPO‐mediated oxidation scheme. (2014). ResearchGate. [Link]
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A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (2012). The Journal of Organic Chemistry, 77(17), 7599-7609. [Link]
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An In-depth Technical Guide to 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid: A Key Biochemical Intermediate
Abstract
This technical guide provides a comprehensive overview of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid, a pivotal biochemical intermediate in nucleoside chemistry. We will delve into its synthesis, physicochemical properties, and key applications, with a particular focus on its role in enzymatic reactions and as a precursor for adenosine receptor agonists. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to facilitate its effective use in research and development.
Introduction: The Strategic Importance of Protected Nucleosides
In the realm of medicinal chemistry and drug discovery, the modification of nucleosides is a cornerstone for the development of novel therapeutic agents, particularly in antiviral and anticancer research.[1][2] Adenosine and its analogs are of significant interest due to their diverse biological activities.[3] However, the selective modification of the adenosine molecule is challenging due to the presence of multiple reactive hydroxyl groups on the ribose sugar.
This is where protecting group chemistry becomes paramount. 2',3'-O-Isopropylideneadenosine, the precursor to our topic compound, is a classic example of a protected nucleoside.[1] The isopropylidene group strategically masks the cis-2' and 3'-hydroxyl groups of the ribose moiety, a crucial step that allows for regioselective modifications at the 5'-hydroxyl position and the purine base.[2][3] The subsequent oxidation of the 5'-hydroxyl group to a carboxylic acid yields this compound, a versatile intermediate for further chemical transformations.
This guide will provide a detailed exploration of the synthesis, characterization, and application of this important biochemical, empowering researchers to leverage its full potential in their scientific endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound and its precursor is essential for its effective application in synthesis and biochemical assays.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Compound Name | This compound | |
| CAS Number | 19234-66-3 | [4][5] |
| Molecular Formula | C₁₃H₁₅N₅O₅ | [4][5] |
| Molecular Weight | 321.29 g/mol | [4][5] |
| Appearance | White to Off-White Solid | [5] |
| Storage | -20°C Freezer | [5] |
| Precursor Name | 2',3'-O-Isopropylideneadenosine | |
| CAS Number | 362-75-4 | [1][6][7] |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][6] |
| Molecular Weight | 307.31 g/mol | [1][6] |
| Melting Point | 221-222 °C | [1][7] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [1] |
Synthesis of this compound
The synthesis of the title compound is a two-step process that begins with the protection of adenosine, followed by the selective oxidation of the 5'-hydroxyl group.
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine
The protection of the 2' and 3' hydroxyl groups of adenosine is achieved by reacting it with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst.[3] This reaction forms a five-membered ring, the isopropylidene acetal, which is stable under various reaction conditions but can be easily removed under mild acidic conditions.[3]
Reaction Scheme:
Caption: Chemical transformation of Adenosine to 2',3'-O-Isopropylideneadenosine.[3]
Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine [3]
-
Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate (TsOH·H₂O), anhydrous acetone, sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Suspend adenosine (1.0 eq) in anhydrous acetone in a clean, dry round-bottom flask.
-
Add 2,2-dimethoxypropane (1.2 eq) to the suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 eq) to the stirred suspension.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically 1-12 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure 2',3'-O-Isopropylideneadenosine.
-
Step 2: Oxidation to this compound
The oxidation of the 5'-hydroxyl group of nucleosides, particularly adenosine derivatives, can be challenging.[8] However, several methods have been developed to achieve this transformation efficiently. While various oxidizing agents can be used, such as ruthenium tetraoxide or electrochemical methods, the use of Dess-Martin periodinane offers a mild and effective option.[8][9]
Experimental Protocol: Oxidation of 2',3'-O-Isopropylideneadenosine (Adapted from similar nucleoside oxidations[8])
-
Materials: 2',3'-O-Isopropylideneadenosine, Dess-Martin periodinane, dry dichloromethane (CH₂Cl₂), sodium thiosulfate (Na₂S₂O₃), saturated sodium bicarbonate solution, ethyl acetate.
-
Procedure:
-
Dissolve 2',3'-O-Isopropylideneadenosine (1.0 eq) in dry CH₂Cl₂ and cool to 0°C in an ice bath.
-
Add Dess-Martin periodinane (1.5 eq) in one portion and stir the reaction at 0°C for 1 hour.
-
Quench the reaction at 0°C by adding a solution of Na₂S₂O₃ and saturated NaHCO₃. Stir for 10 minutes to destroy any unreacted periodinane.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield this compound.
-
Caption: Overall synthetic workflow for this compound.
Biochemical Applications
This compound is a valuable tool in biochemical research, primarily serving as a substrate for enzymes in the purine metabolism pathway and as a precursor for the synthesis of adenosine receptor agonists.
Enzymatic Deamination
This compound is a known substrate for adenosine deaminase (ADA) and adenylate deaminase (AMPDA), which catalyze its conversion to the corresponding inosine derivative.[10][11] This enzymatic reaction is instrumental in the chemoenzymatic synthesis of inosine derivatives, which are valuable intermediates in drug discovery.[10] The rate of this enzymatic reaction is influenced by the pH, which affects the ionization state of the carboxylic acid substrate.[11]
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role of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid in nucleoside synthesis
An In-depth Technical Guide to the Role of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid in Nucleoside Synthesis
Authored by: A Senior Application Scientist
Abstract
In the landscape of medicinal chemistry and drug development, the strategic modification of nucleosides is a cornerstone for creating novel therapeutic agents. 2',3'-O-Isopropylideneadenosine and its derivative, this compound, are pivotal intermediates that enable precise and regioselective modifications of the adenosine scaffold. This guide provides a comprehensive exploration of the synthesis, key reactions, and applications of this compound. By leveraging the isopropylidene protecting group, researchers can selectively functionalize the 5'-position of the ribose moiety, a critical step in the development of antiviral, anticancer, and receptor-modulating compounds. This document offers detailed experimental protocols, mechanistic insights, and visual workflows to support both fundamental research and advanced drug discovery programs.
The Strategic Importance of Protected Nucleosides
Adenosine, a fundamental component of nucleic acids and a key signaling molecule, serves as a template for a vast array of therapeutic analogs. However, the presence of multiple hydroxyl groups on its ribose sugar (2', 3', and 5') presents a significant challenge for selective chemical modification. To overcome this, protecting group chemistry is employed.
2',3'-O-Isopropylideneadenosine is a protected derivative where the cis-2' and 3'-hydroxyl groups are masked by an isopropylidene acetal.[1][2] This strategic protection achieves two primary objectives:
-
Directs Reactivity: It renders the 5'-hydroxyl group as the primary site for chemical modification.[2][3]
-
Enables Versatility: It serves as a stable intermediate that can be carried through multiple synthetic steps before the protecting group is removed under mild acidic conditions to yield the final product.[4][5]
The subsequent oxidation of the 5'-hydroxyl group to a carboxylic acid yields this compound, a versatile building block for a variety of crucial modifications, particularly amide bond formation.[6][7]
Synthesis of the Precursor: 2',3'-O-Isopropylideneadenosine
The journey begins with the selective protection of adenosine. The most common and efficient method involves an acid-catalyzed reaction with 2,2-dimethoxypropane in an anhydrous solvent like acetone.[1][4] The p-toluenesulfonic acid (p-TsOH) serves as a catalyst to facilitate the formation of the isopropylidene acetal.
Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine
Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine.[1]
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane[4]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[4]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[8]
-
Silica Gel for column chromatography[4]
Procedure:
-
Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask.[1]
-
Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[1]
-
Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1]
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, often indicated by the formation of a clear solution.[4][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the adenosine is consumed, quench the reaction by adding solid sodium bicarbonate to neutralize the acid catalyst and stir for 15-20 minutes.[1]
-
Filter the mixture to remove solids and evaporate the filtrate under reduced pressure.[1]
-
Purify the crude product by recrystallization from methanol or by silica gel column chromatography to yield pure 2',3'-O-Isopropylideneadenosine as a white crystalline solid.[1][4]
Caption: A standard workflow for the synthesis of 2',3'-O-Isopropylideneadenosine.
Oxidation to this compound
With the 2' and 3' positions protected, the primary 5'-hydroxyl group of 2',3'-O-Isopropylideneadenosine can be selectively oxidized to a carboxylic acid. This transformation is a critical step, converting the nucleoside into a substrate suitable for amide coupling and other carboxylate chemistries. Various oxidation methods can be employed, including those using ruthenium tetraoxide or mediated electrochemical oxidation.[7]
Experimental Protocol: Oxidation of 5'-Hydroxyl Group
Objective: To oxidize the 5'-hydroxyl of 2',3'-O-Isopropylideneadenosine to a carboxylic acid.
Materials:
-
2',3'-O-Isopropylideneadenosine
-
Ruthenium(IV) oxide (RuO₂) / Barium titanate (BaTi₄O₉) composite (catalyst) or similar oxidant system[9]
-
Sodium periodate (NaIO₄)[9]
-
Ethyl acetate (EtOAc) - Water (H₂O) solvent system
-
Standard work-up and purification reagents
Procedure:
-
Dissolve 2',3'-O-Isopropylideneadenosine in a mixture of Ethyl Acetate and Water.
-
Add a catalytic amount of the RuO₂/BaTi₄O₉ composite material.
-
Add Sodium Periodate (NaIO₄) as the co-oxidant.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an appropriate aqueous work-up to quench the reaction and remove the catalyst.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude carboxylic acid product, often by recrystallization or chromatography.
Caption: General workflow for the oxidation of the 5'-hydroxyl group.
Key Applications in Nucleoside Synthesis
This compound is a versatile intermediate primarily used in two key types of reactions: amide bond formation and enzymatic transformations.
Amide Bond Formation: Crafting Receptor Agonists
The carboxylic acid moiety is readily activated for amide coupling with a wide range of primary and secondary amines. This reaction is instrumental in synthesizing libraries of N-substituted adenosine-5'-uronamides.[6] These compounds are of significant interest as they often exhibit high potency and selectivity for adenosine receptors, particularly the A₃ subtype, which is a therapeutic target for inflammation and immune response regulation.[10][11][12]
Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) are used, often in combination with additives like 1-hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.[6][13]
Experimental Protocol: Synthesis of an Adenosine-5'-uronamide
Objective: To synthesize a 5'-N-ethyluronamide derivative via amide coupling.
Materials:
-
This compound
-
Ethylamine[14]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]
-
1-Hydroxybenzotriazole (HOBt) (catalytic)[13]
-
N,N-Diisopropylethylamine (DIPEA)[13]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[14][15]
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add EDC (1.1 equivalents), a catalytic amount of HOBt, and DIPEA (2 equivalents).
-
Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., a solution of ethylamine, 1.2 equivalents) dropwise to the reaction mixture.[14]
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.[14]
-
Quench the reaction with water and perform a standard aqueous work-up.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.[14]
-
Concentrate the solvent and purify the crude product by silica gel chromatography to yield the desired 5'-amide derivative.
| Amine Substituent | Receptor Selectivity Impact | Reference |
| N-methyl | Favors A₃ Selectivity | [12] |
| N-ethyl | Favors A₃ Selectivity | [12] |
| Unsubstituted (-NH₂) | Moderate A₃ Selectivity | [12] |
| N-cyclopropyl | Lower A₃ Selectivity | [12] |
Enzymatic Transformations: Biocatalytic Precision
The protected nucleoside carboxylic acid can also serve as a substrate for enzymatic reactions. Adenosine deaminase (ADA) and adenylate deaminase (AMPDA) are enzymes that catalyze the hydrolytic deamination of adenosine derivatives to their corresponding inosine forms.[16][17] These enzymatic routes are highly attractive as they offer high selectivity and occur under mild reaction conditions compared to traditional chemical methods.[16]
Studies have shown that the ionization state of the carboxylic acid substrate, influenced by the reaction pH, can significantly affect the rate of these enzymatic conversions.[18]
Experimental Protocol: Enzymatic Deamination
Objective: To convert 2',3'-O-isopropylideneadenosine-5'-carboxylic acid to its inosine derivative using Adenosine Deaminase (ADA).[16]
Materials:
-
2',3'-O-Isopropylideneadenosine-5'-carboxylic Acid
-
Adenosine Deaminase (ADA) (e.g., from calf intestine)
-
Phosphate buffer (e.g., pH 7.4)[16]
-
Analytical HPLC for reaction monitoring
Procedure:
-
Prepare a stock solution of the carboxylic acid substrate in the phosphate buffer.[16]
-
In a reaction vessel, equilibrate the substrate solution to the desired temperature (e.g., 37 °C).
-
Prepare a fresh solution of ADA in the same buffer immediately before use.
-
Initiate the reaction by adding the ADA solution to the substrate.[16]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC to measure substrate consumption and product formation.[16]
-
Once the reaction reaches the desired conversion, terminate it (e.g., by heat inactivation or addition of a denaturant).
-
Purify the resulting inosine derivative using standard chromatographic techniques.
| Enzyme | Substrate | pH | Conversion (%) | Reference |
| ADA | 2',3'-O-isopropylideneadenosine-5'-carboxylic acid | 7.4 | Quantitative | [16] |
| ADA | 2',3'-O-isopropylideneadenosine-5'-carboxylic acid | 7.5 | Quantitative | [16] |
The Final Step: Deprotection
The final step in the synthesis of the target nucleoside analog is the removal of the 2',3'-O-isopropylidene protecting group. This is reliably achieved under mild acidic conditions, which cleave the acetal without affecting other functional groups on the molecule.[5][19]
Experimental Protocol: Acid-Catalyzed Deprotection
Objective: To remove the isopropylidene group to yield the final modified nucleoside.
Materials:
-
5'-Modified-2',3'-O-isopropylideneadenosine derivative
-
Aqueous acidic solution (e.g., 80% acetic acid or 8% H₂SO₄)[19][20]
Procedure:
-
Dissolve or suspend the protected nucleoside in the aqueous acidic solution.[19]
-
Heat the reaction mixture (e.g., to 60-75 °C) with stirring.[19]
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Upon completion, neutralize the acid (e.g., with NaHCO₃) and concentrate the reaction medium to dryness.[19][20]
-
The resulting crude product can be purified by recrystallization or chromatography.
Caption: General synthetic pathway from adenosine to a final modified analog.
Conclusion
This compound stands out as a remarkably versatile and indispensable intermediate in modern nucleoside chemistry. Its utility stems from the robust isopropylidene protecting group, which effectively isolates the 5'-position for selective and diverse chemical transformations. From the synthesis of potent adenosine receptor agonists via amide coupling to the chemoenzymatic preparation of inosine derivatives, this building block provides a reliable and efficient pathway to novel nucleoside analogs. The protocols and workflows detailed in this guide underscore its central role in empowering researchers and drug development professionals to explore new chemical space and accelerate the discovery of next-generation therapeutics.
References
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- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine (CAS 362-75-4). Benchchem.
- BenchChem Technical Support Team. (2025).
- Various Authors. (n.d.). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central.
- Various Authors. (2025). Deprotection of di-O-isopropylidene isocarbonucleosides.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- BenchChem Technical Support Team. (2025). 2',3'-O-Isopropylideneadenosine as a Key Intermediate in the Synthesis of Cyclic AMP Analogs. Benchchem.
- Ciuffreda, P., et al. (n.d.). 2',3'-Isopropylidene Group, A Molecular Scaffold to Study the Activity of Adenosine and Adenylate Deaminase on Adenosine Analogues Modified in the Ribose Moiety. Taylor & Francis Online.
- Harper, P. J., & Hampton, A. (n.d.). Conversion of 2',3'-O-isopropylideneadenosine into the 5',5'-di-C-methyl derivative.
- ChemicalBook. (n.d.). 5'-EthylcarboxaMido-2',3'-isopropylidene Adenosine synthesis.
- BenchChem Technical Support Team. (2025). A Technical Guide to 2',3'-O-Isopropylideneadenosine: A Key Intermediate in Nucleoside Analogue Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). A Technical Guide to 2',3'-O-Isopropylideneadenosine for Researchers and Drug Development Professionals. Benchchem.
- Ciuffreda, P., et al. (2007). Deamination of 2',3'-O-isopropylideneadenosine-5'- carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes. PubMed.
- Various Authors. (n.d.). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. PMC - NIH.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine in Chemical Synthesis. Benchchem.
- Various Authors. (n.d.). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. PubMed Central.
- Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
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An In-Depth Technical Guide to the Isopropylidene Protecting Group in Nucleoside Chemistry
Introduction: The Imperative for Regioselective Control in Nucleoside Synthesis
In the intricate field of drug development and nucleic acid chemistry, nucleosides serve as fundamental building blocks for a vast array of therapeutic agents and biological probes.[1] These molecules, composed of a nucleobase linked to a ribose or deoxyribose sugar, are polyfunctional by nature. The ribose moiety alone presents three hydroxyl groups (2', 3', and 5') with similar reactivity, posing a significant challenge for synthetic chemists. To achieve desired molecular transformations, one must selectively manipulate a single functional group while leaving others untouched. This necessity for chemoselectivity is the cornerstone of protecting group chemistry.[2][3]
A protecting group is a molecular entity that is temporarily introduced to mask a specific functional group, rendering it inert to the conditions of a subsequent reaction.[2] An ideal protecting group strategy involves three key stages: efficient and selective introduction, stability during intermediate transformations, and clean, high-yielding removal under conditions that do not compromise the integrity of the target molecule.[4] In ribonucleoside chemistry, the ability to differentiate between the 2', 3', and 5'-hydroxyls is paramount. The isopropylidene group, a cyclic ketal also known as an acetonide, has emerged as a workhorse for the simultaneous protection of the 2' and 3'-hydroxyls, leveraging their unique cis-diol stereochemistry.[5][6] This guide provides a comprehensive overview of the theory, application, and practical methodology behind the use of the isopropylidene protecting group in nucleoside chemistry.
The Isopropylidene Ketal: A Tailor-Made Shield for cis-Diols
The isopropylidene group is formed by reacting a diol with acetone or an acetone equivalent under acidic conditions.[5] In the context of ribonucleosides, the 2' and 3'-hydroxyl groups are positioned on the same face of the furanose ring (a cis configuration). This spatial proximity allows them to be readily "capped" by a single molecule of acetone to form a rigid, five-membered 1,3-dioxolane ring. This transformation effectively blocks the reactivity of these two hydroxyls, leaving the primary 5'-hydroxyl group exposed and available for regioselective modification.[1][7]
This strategy is foundational for countless synthetic routes, including the preparation of nucleoside analogs for antiviral or anticancer therapies and the synthesis of building blocks for RNA oligonucleotides.[7] The resulting 2',3'-O-isopropylidene nucleoside is stable under neutral and basic conditions but can be easily removed with mild aqueous acid, providing a robust yet reversible means of protection.[7][8]
Mechanism of Isopropylidene Ketal Formation
The formation of the isopropylidene ketal is an acid-catalyzed process governed by reversible equilibrium steps. To ensure a high yield of the protected product, the equilibrium must be driven forward, typically by removing the water byproduct.
A common and highly effective reagent for this purpose is 2,2-dimethoxypropane (DMP).[8][9] DMP serves a dual role: it acts as the acetone source and as a water scavenger.[8][10] The reaction with water produces methanol and acetone, effectively preventing the reverse hydrolysis reaction.[8]
The mechanism proceeds as follows:
-
Catalyst Activation: A protic acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates one of the methoxy groups of DMP, making it a good leaving group.
-
Formation of Oxocarbenium Ion: Loss of methanol generates a highly reactive, resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The 2'-hydroxyl group of the nucleoside attacks the electrophilic carbon of the oxocarbenium ion.
-
Hemiketal Formation: Subsequent loss of a proton and attack by the 3'-hydroxyl group, followed by the elimination of a second molecule of methanol, closes the five-membered ring to yield the final 2',3'-O-isopropylidene ketal.
Caption: Acid-catalyzed formation of a 2',3'-O-isopropylidene nucleoside using DMP.
Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine
This protocol provides a reliable and scalable method for the protection of adenosine, a key intermediate in medicinal chemistry.[1][7]
Materials and Equipment:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
-
Thin-layer chromatography (TLC) plates and silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add adenosine (1.0 equivalent).
-
Solvent and Reagent Addition: Suspend the adenosine in anhydrous acetone. Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension with stirring.[1]
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add a catalytic amount of p-TsOH·H₂O (e.g., 0.2 equivalents) to the stirred suspension.[7]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, neutralize the acid catalyst by adding saturated NaHCO₃ solution until effervescence ceases.
-
Work-up: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure 2',3'-O-Isopropylideneadenosine as a white crystalline powder.[1][7]
Quantitative Data & Reaction Parameters
The efficiency of isopropylidene protection can be influenced by the choice of nucleoside, catalyst, and reaction conditions. The use of DMP is generally preferred for its role as a water scavenger, leading to high yields.
| Substrate | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |
| Uridine | 2,2-Dimethoxypropane | Acid Catalyst | DMF | - | 72% | |
| Adenosine | Acetone, 2,2-Dimethoxypropane | p-TsOH·H₂O | Acetone | 0°C to RT | High | [1][7] |
| Various Diols | 2,2-Dimethoxypropane | Iodine (cat.) | DMP | RT | 60-80% | [11] |
Mechanism of Deprotection: Releasing the Diol
The removal of the isopropylidene group is achieved by acid-catalyzed hydrolysis, effectively the reverse of the protection reaction.[5][12] The stability of the ketal is pH-dependent, and it is readily cleaved under mild aqueous acidic conditions.[12]
The mechanism involves:
-
Protonation: An acid catalyst protonates one of the ketal oxygen atoms, weakening the C-O bond.
-
Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized carboxonium ion intermediate. This is often the rate-determining step.[12]
-
Hydration: A water molecule attacks the electrophilic carbocation.
-
Product Release: Subsequent proton transfers lead to the elimination of acetone and the regeneration of the free 2',3'-diol.
Caption: Hydrolysis of the isopropylidene ketal to regenerate the parent diol.
Experimental Protocol: Deprotection of 2',3'-O-Isopropylidene Nucleosides
A variety of mild acidic conditions can be employed for deprotection, with the choice often depending on the sensitivity of other functional groups in the molecule.
Materials and Equipment:
-
2',3'-O-Isopropylidene Nucleoside
-
Acetic Acid (AcOH) or Formic Acid
-
Water (H₂O)
-
Solvent (e.g., Methanol, Dioxane, or 1,2-Dimethoxyethane (DME))[8][13]
-
Round-bottom flask, magnetic stirrer, heating mantle
-
TLC plates, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the 2',3'-O-isopropylidene nucleoside (1.0 equivalent) in a suitable solvent mixture, such as aqueous acetic acid or a mixture of AcOH/H₂O/DME.[13] A typical ratio might be 80% acetic acid in water.
-
Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-60 °C) as needed.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Upon completion, remove the solvent and acid under reduced pressure. Co-evaporation with water or toluene may be necessary to remove residual acid.
-
Purification: The resulting crude diol can be purified by standard methods such as column chromatography or recrystallization if necessary.
Advantages, Limitations, and Strategic Applications
The strategic value of the isopropylidene group lies in its ability to enable a wide range of subsequent chemical transformations.
Advantages:
-
High Regioselectivity: Reliably protects the cis-oriented 2' and 3'-hydroxyls.
-
Ease of Introduction: Formation is typically high-yielding under mild conditions.[9]
-
Robust Stability: Stable to a wide variety of non-acidic reagents, including bases, reducing agents, and many oxidizing agents.[8]
-
Facile Removal: Cleaved under mild acidic conditions that are orthogonal to many other protecting groups.[7]
Limitations:
-
Acid Lability: The primary limitation is its instability in acidic environments, which restricts the scope of subsequent reactions that can be performed while the group is in place.[14]
Key Applications:
-
5'-OH Modification: The primary application is to enable selective reactions at the 5'-hydroxyl position, such as phosphorylation, acylation, or etherification.[1][7]
-
Nucleobase Modification: With the sugar hydroxyls blocked, reactions can be directed to the nucleobase itself.
-
Synthesis of Nucleoside Analogs: It is a critical tool in the synthesis of modified nucleosides for antiviral and anticancer drug discovery programs.[1]
Conclusion
The 2',3'-O-isopropylidene group is an indispensable tool in the synthetic chemist's arsenal for nucleoside and nucleotide research. Its straightforward and regioselective installation, robust stability under a range of conditions, and mild, predictable cleavage make it a nearly ideal protecting group. By enabling precise control over the reactivity of the ribose moiety, the isopropylidene ketal has unlocked synthetic pathways to novel therapeutic agents and complex nucleic acid structures, cementing its role as a cornerstone of modern bioorganic and medicinal chemistry.
References
- Vertex AI Search. (n.d.). 2,2-DIMETHOXYPROPANE.
- ChemicalBook. (2019, August 20). Introduction of 2,2-Dimethoxypropane.
- BenchChem. (2025). A Comparative Guide to Diol Protection: 2,2-Dimethoxybutane vs. 2,2-Dimethoxypropane.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine.
- Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Acetonide protection of diols using iodine and dimethoxypropane.
- Pichon, M., et al. (n.d.). 2',3'-protected nucleotides as building blocks for enzymatic de novo RNA synthesis. ChemRxiv.
- ResearchGate. (2015, December 16). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup?.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Isopropylidene Groups.
- Sigma-Aldrich. (n.d.). 2′,3′-O-Isopropylideneuridine.
- BenchChem. (2025). Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine in Chemical Synthesis.
- Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167.
- Wikipedia. (n.d.). Acetonide.
- Kocienski, P. J. (n.d.). Chapter 3 Diol Protecting Groups.
- ResearchGate. (n.d.). Protective Groups In Organic Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Deep Blue Repositories. (2018, February 2). Protection of 2′-Hydroxy Functions of Ribonucleosides.
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An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-5'-carboxylic Acid (CAS 19234-66-3): A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Protected Nucleoside
In the landscape of medicinal chemistry and drug development, the strategic modification of nucleosides remains a cornerstone for the discovery of novel therapeutic agents. Within this field, 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid (CAS 19234-66-3) emerges as a pivotal intermediate, particularly in the synthesis of potent and selective adenosine A3 receptor (A3AR) agonists. The intrinsic value of this compound lies in the clever use of a protecting group strategy. The isopropylidene group shields the reactive 2' and 3'-hydroxyl groups of the ribose moiety, thereby directing synthetic modifications to the 5'-position. This regioselectivity is paramount for the construction of complex nucleoside analogs with tailored pharmacological profiles, including antiviral and anticancer agents. This technical guide provides a comprehensive exploration of the properties, synthesis, and applications of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid, offering field-proven insights and detailed methodologies for researchers in the field.
Physicochemical Properties: A Foundation for Synthetic Application
A thorough understanding of the physicochemical properties of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid is essential for its effective handling, characterization, and application in synthetic workflows.
| Property | Value | Reference(s) |
| CAS Number | 19234-66-3 | [1] |
| Molecular Formula | C₁₃H₁₅N₅O₅ | [1] |
| Molecular Weight | 321.29 g/mol | [1] |
| Synonyms | b-D-Ribofuranuronic acid,1-(6-amino-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-, 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid, Isopropylidene-adenosine-5-carboxylic acid | [2] |
Synthesis and Methodologies: From Protected Precursor to Key Intermediate
The synthesis of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid is a multi-step process that begins with the protection of adenosine, followed by the selective oxidation of the 5'-hydroxyl group.
Part 1: Synthesis of the Precursor, 2',3'-O-Isopropylideneadenosine
The initial and critical step is the protection of the 2' and 3'-hydroxyl groups of adenosine. This is typically achieved by reacting adenosine with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend adenosine in anhydrous acetone.
-
Reagent Addition: Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.
-
Catalysis: Introduce a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2',3'-O-Isopropylideneadenosine.
Caption: Synthesis workflow for 2',3'-O-Isopropylideneadenosine.
Part 2: Oxidation to 2',3'-O-Isopropylideneadenosine-5'-carboxylic Acid
The selective oxidation of the 5'-hydroxyl group of the protected adenosine to a carboxylic acid is a crucial transformation. While several oxidation methods exist for nucleosides, a common approach involves the use of oxidizing agents like potassium permanganate or mediated electrochemical oxidation.[3]
Experimental Protocol: Oxidation of 5'-Hydroxyl Group
Note: The following is a generalized protocol and may require optimization.
-
Reaction Setup: Dissolve 2',3'-O-Isopropylideneadenosine in a suitable solvent system, such as a mixture of pyridine and water, in a round-bottom flask.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add the oxidizing agent (e.g., potassium permanganate) in portions while monitoring the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at a low temperature and monitor its progress using TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the permanganate disappears.
-
Purification: Acidify the mixture and extract the product with an appropriate organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid.
Caption: General workflow for the oxidation of the 5'-hydroxyl group.
Applications in Drug Discovery: A Gateway to A3 Adenosine Receptor Agonists
The primary and most significant application of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid is its role as a key building block in the synthesis of selective A3 adenosine receptor (A3AR) agonists.[1] A3ARs are G protein-coupled receptors that are overexpressed in inflammatory and cancer cells, making them an attractive therapeutic target. Agonists of A3AR have shown promise in the treatment of various conditions, including rheumatoid arthritis, psoriasis, and certain cancers.
The carboxylic acid functionality at the 5'-position allows for the straightforward formation of amides through coupling with various amines. This amide coupling reaction is a common and versatile method for introducing diversity into the molecule and fine-tuning its pharmacological properties.
Amide Coupling to Synthesize A3AR Agonists
A prominent example of an A3AR agonist synthesized from this intermediate is Piclidenoson (IB-MECA).[4] The synthesis involves the amide coupling of the 5'-carboxylic acid with a specific amine.
Experimental Protocol: General Amide Coupling
-
Activation of Carboxylic Acid: In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid. Add a peptide coupling reagent such as HATU or EDCI, along with a base like DIPEA or triethylamine.[5]
-
Amine Addition: To the activated carboxylic acid, add the desired amine (e.g., N-methylamine for the synthesis of a simple methylamide).
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the coupling reagents and byproducts. The desired amide product is then purified using column chromatography.
-
Deprotection: The final step involves the removal of the 2',3'-O-isopropylidene protecting group, typically under acidic conditions, to yield the final A3AR agonist.
Caption: From intermediate to therapeutic action: Synthesis and signaling of an A3AR agonist.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Fire: In case of fire, use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]
Conclusion: A Versatile Tool for Advancing Therapeutic Discovery
2',3'-O-Isopropylideneadenosine-5'-carboxylic acid stands as a testament to the power of strategic chemical synthesis in drug discovery. Its role as a protected intermediate provides a reliable and versatile platform for the creation of a diverse library of adenosine A3 receptor agonists. The methodologies outlined in this guide, from the synthesis of the precursor to its conversion into the final carboxylic acid and subsequent amide coupling, offer a roadmap for researchers aiming to explore the therapeutic potential of A3AR modulation. As our understanding of the intricate roles of adenosine receptors in health and disease continues to expand, the importance of key intermediates like CAS 19234-66-3 in fueling the engine of drug discovery will undoubtedly continue to grow.
References
- Harper, P. J., & Hampton, A. (1970). Conversion of 2',3'-O-isopropylideneadenosine into the 5',5'-di-C-methyl derivative. The Journal of Organic Chemistry, 35(5), 1688–1690.
- Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92.
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]
-
ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]
-
Arkat USA, Inc. A highly efficient procedure for the oxidation of the 5'-position of adenosine analogues. [Link]
-
Spandidos Publications. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines. [Link]
-
Master Organic Chemistry. Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). [Link]
-
The American Society for Pharmacology and Experimental Therapeutics. Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] Reduces Ischemia/Reperfusion Injury in Mice by Activating the A3 Adenosine Receptor. [Link]
-
ACS Publications. Facile Oxidation of Aldehydes to Acids and Esters with Oxone. [Link]
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An In-depth Technical Guide to 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid, a key intermediate in the synthesis of novel nucleoside analogs for therapeutic and research applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and detailed characterization methodologies.
Introduction
This compound (Molecular Weight: 321.29 g/mol ; Chemical Formula: C₁₃H₁₅N₅O₅) is a protected nucleoside derivative that serves as a vital building block in medicinal chemistry.[1] The strategic protection of the 2' and 3'-hydroxyl groups of the adenosine ribose moiety with an isopropylidene group allows for selective modification at the 5'-position. The subsequent oxidation of the 5'-hydroxyl group to a carboxylic acid opens a gateway for further chemical transformations, such as amidation or esterification, enabling the synthesis of a diverse array of adenosine receptor agonists and other potential therapeutic agents.[1] This guide will detail the synthetic pathway from adenosine to the target carboxylic acid, provide robust analytical methods for its characterization, and discuss its applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application in subsequent synthetic steps.
| Property | Value |
| Molecular Weight | 321.29 g/mol [1] |
| Chemical Formula | C₁₃H₁₅N₅O₅[1] |
| CAS Number | 19234-66-3[1] |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |
| Application | A biochemical used in the preparation of nucleosides as adenosine A3 receptor agonists.[1] |
Synthesis Pathway
The synthesis of this compound is a two-step process starting from the commercially available nucleoside, adenosine. The first step involves the protection of the 2' and 3'-hydroxyl groups, followed by the selective oxidation of the 5'-hydroxyl group.
Caption: Synthetic pathway from Adenosine to the target carboxylic acid.
Part 1: Synthesis of 2',3'-O-Isopropylideneadenosine
The protection of the cis-diol at the 2' and 3' positions of adenosine is a crucial first step. This is typically achieved by reacting adenosine with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in an anhydrous solvent like acetone.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, suspend adenosine (1.0 equivalent) in anhydrous acetone.
-
Reagent Addition: To the suspension, add 2,2-dimethoxypropane (2.5 equivalents).
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath and add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (typically 4-6 hours).
-
Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 2',3'-O-Isopropylideneadenosine as a white solid.
Caption: Workflow for the synthesis of 2',3'-O-Isopropylideneadenosine.
Part 2: Oxidation to this compound
The selective oxidation of the primary 5'-hydroxyl group of 2',3'-O-Isopropylideneadenosine to a carboxylic acid is the final and critical step. A variety of oxidation methods can be employed, with a common and efficient method being the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).
Experimental Protocol:
-
Reaction Setup: Dissolve 2',3'-O-Isopropylideneadenosine (1.0 equivalent) in a mixture of acetonitrile and a phosphate buffer (pH 6.7).
-
Catalyst Addition: Add TEMPO (0.1 equivalents) and sodium bromide (0.1 equivalents) to the solution.
-
Oxidant Addition: Cool the reaction mixture to 0°C and slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) while maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture to pH 3-4 with a dilute HCl solution.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the final product and for monitoring the progress of the oxidation reaction. A reversed-phase HPLC method is generally suitable for this compound.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected protonated molecular ion [M+H]⁺ would be observed at m/z 322.1.
Expected Fragmentation Pattern:
The primary fragmentation pathway for nucleosides in ESI-MS is the cleavage of the N-glycosidic bond, resulting in the separation of the purine base and the sugar moiety. For this compound, this would lead to a fragment corresponding to the protonated adenine base (m/z 136.1) and a fragment of the modified ribose.
Caption: Expected primary fragmentation in ESI-MS.
Applications in Drug Discovery and Research
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The carboxylic acid moiety serves as a handle for the attachment of various functional groups through amide bond formation or esterification. This allows for the creation of libraries of compounds for screening against various biological targets, particularly the adenosine receptors which are implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neurological disorders.
References
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Arkat USA, Inc. A highly efficient procedure for the oxidation of the 5'-position of adenosine analogues. [Link]
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Methodological & Application
Application Notes and Protocols: Enzymatic Deamination of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid
<
Abstract
This technical guide provides a comprehensive protocol for the enzymatic deamination of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid to its corresponding inosine derivative. This biotransformation is a key step in the chemoenzymatic synthesis of various nucleoside analogues with therapeutic potential. The protocol leverages the high specificity of adenosine deaminase (ADA) to achieve efficient and clean conversion under mild reaction conditions. Detailed methodologies for reaction setup, monitoring, product isolation, and characterization are provided, along with insights into the underlying enzymatic principles and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals working in biocatalysis, medicinal chemistry, and organic synthesis.
Introduction: The Strategic Advantage of Biocatalysis
The selective modification of nucleosides is a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents.[1] Chemical methods for such transformations often require complex protection and deprotection steps, leading to lower overall yields and the generation of significant chemical waste. Biocatalysis, utilizing enzymes to perform chemical transformations, offers an elegant and sustainable alternative, characterized by high selectivity, mild reaction conditions, and environmental compatibility.[2]
Adenosine deaminase (ADA, EC 3.5.4.4) is a ubiquitous enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine to inosine.[3][4] Its utility extends to synthetic applications, where it can be harnessed to produce modified inosine analogues.[3] The substrate for this protocol, 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid, is a protected adenosine derivative that serves as a valuable starting material for modifications at the 5'-position.[5][6] The isopropylidene group protects the 2' and 3' hydroxyls of the ribose moiety, while the 5'-carboxylic acid allows for further chemical elaboration.
This application note details a robust protocol for the ADA-catalyzed deamination of this specific substrate. We will delve into the causality behind experimental choices, methods for ensuring reaction integrity, and provide a framework for successful implementation in a research or drug development setting.
Scientific Principles and Rationale
The enzymatic deamination of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid is a highly specific reaction catalyzed by adenosine deaminase (ADA).[7] The enzyme's active site recognizes the adenosine moiety, and while modifications to the ribose can affect binding and reaction rates, ADA is known to tolerate a range of substituents.[8][9] The 2',3'-O-isopropylidene group, while bulky, is generally well-tolerated, allowing the enzyme to catalyze the deamination at the 6-position of the purine ring.[10]
A critical factor influencing the reaction rate is the pH of the medium, which affects the ionization state of both the enzyme's active site residues and the substrate's 5'-carboxylic acid group.[7] Optimal activity for ADA is typically observed around neutral pH.[10]
Monitoring the reaction progress is crucial for determining the optimal reaction time and ensuring complete conversion. High-Performance Liquid Chromatography (HPLC) is the preferred method for this, as it allows for the simultaneous quantification of the substrate and the inosine product.[11][12][13] Spectrophotometric methods, which monitor the change in UV absorbance as adenosine is converted to inosine, can also be employed for real-time analysis.[12][14]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the enzymatic deamination reaction.
Materials and Reagents
| Reagent | Supplier/Grade | Notes |
| 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid | Commercially Available | Ensure high purity (≥95%) |
| Adenosine Deaminase (ADA) | e.g., from calf intestine or spleen | Activity should be determined prior to use. |
| Phosphate Buffer (50 mM) | pH 7.4 | Prepare fresh and filter sterilize. |
| Deionized Water | High-purity, sterile | |
| Hydrochloric Acid (HCl), 1M | Analytical Grade | For pH adjustment and reaction termination. |
| Sodium Hydroxide (NaOH), 1M | Analytical Grade | For pH adjustment during workup. |
| Ethyl Acetate | HPLC Grade | For product extraction. |
| Anhydrous Sodium Sulfate | Analytical Grade | For drying organic extracts. |
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vessel (e.g., glass vial or round-bottom flask)
-
Thermostatted water bath or heating block
-
Analytical HPLC system with a C18 reverse-phase column
-
UV-Vis Spectrophotometer
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Workflow for the enzymatic deamination of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid.
Step-by-Step Procedure
-
Substrate Preparation:
-
Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid in 50 mM phosphate buffer (pH 7.4). The concentration will depend on the specific experimental goals but a starting point of 1-10 mM is recommended.[10] Ensure the substrate is fully dissolved.
-
-
Enzyme Solution Preparation:
-
Immediately before use, prepare a fresh solution of adenosine deaminase in the same phosphate buffer.[10] The optimal enzyme concentration should be determined empirically to achieve a reasonable reaction time (e.g., 4-24 hours).
-
-
Reaction Setup:
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours).
-
Analyze the aliquots by HPLC to determine the consumption of the substrate and the formation of the 2',3'-O-Isopropylideneinosine-5'-carboxylic acid product.[12] A C18 reverse-phase column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) is a suitable starting point for method development.[12] Detection should be performed using a UV detector at approximately 260 nm.[12]
-
-
Reaction Termination:
-
Once the reaction has reached the desired level of completion (typically >95% conversion as determined by HPLC), terminate the reaction by denaturing the enzyme. This can be achieved by adjusting the pH of the reaction mixture to < 2.0 with 1M HCl.[10]
-
-
Product Isolation and Purification:
-
Adjust the pH of the quenched reaction mixture to approximately 3-4 with 1M NaOH.
-
Extract the product into an organic solvent such as ethyl acetate (3 x reaction volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by silica gel column chromatography if necessary.[15][16] A general procedure for the purification of carboxylic acids can also be adapted.[17]
-
Product Characterization
The identity and purity of the final product, 2',3'-O-Isopropylideneinosine-5'-carboxylic acid, should be confirmed by standard analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. These values may require optimization depending on the specific enzyme batch and substrate purity.
| Parameter | Value | Rationale/Reference |
| Substrate Concentration | 1-10 mM | Balances reaction rate and substrate solubility. |
| Enzyme Concentration | Empirically Determined | Sufficient to achieve >95% conversion in 4-24 hours. |
| Buffer | 50 mM Phosphate | Maintains optimal pH for enzyme activity. |
| pH | 7.4 | Optimal for many adenosine deaminases.[10] |
| Temperature | 37°C | Provides a good balance of enzyme activity and stability.[18] |
| Reaction Time | 4-24 hours | Monitored by HPLC for completion.[10] |
| Expected Conversion | >95% | Demonstrates the efficiency of the enzymatic process.[10] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive enzyme | - Verify enzyme activity with a standard substrate (adenosine).- Use a fresh batch of enzyme. |
| Incorrect pH | - Verify the pH of the buffer and reaction mixture. | |
| Presence of inhibitors | - Ensure all reagents and glassware are clean.- Consider substrate or product inhibition at high concentrations. | |
| Slow Reaction Rate | Insufficient enzyme | - Increase the enzyme concentration. |
| Suboptimal temperature | - Optimize the reaction temperature (e.g., 25-45°C). | |
| Poor substrate solubility | - Ensure the substrate is fully dissolved before adding the enzyme. | |
| Incomplete Conversion | Enzyme denaturation over time | - Add the enzyme in portions over the course of the reaction.- Consider immobilizing the enzyme for improved stability. |
| Reaction equilibrium | - While the deamination is generally irreversible, high product concentration could have an effect. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the enzymatic deamination of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid using adenosine deaminase. By leveraging the principles of biocatalysis, this method offers a highly selective, efficient, and environmentally friendly route to the corresponding inosine derivative, a valuable intermediate in drug discovery.[1][2] The provided step-by-step procedure, along with the rationale behind the experimental choices and troubleshooting guide, should enable researchers to successfully implement this biotransformation in their synthetic workflows.
References
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Mikhailopulo, I. A., Wiedner, H., & Cramer, F. (1981). Substrate Specificity of Adenosine Deaminase: The Role of the Substituents at the 2'- And 3'-carbons of Adenine Nucleosides, of Their Configuration and of the Conformation of the Furanose Ring. Biochemical Pharmacology, 30(9), 1001–1004. [Link]
-
Nam, G., et al. (2021). Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity in the Hydrolysis of N6- or O6-Substituted Purine or 2-Aminopurine Nucleoside Monophosphates. Journal of Medicinal Chemistry. [Link]
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Ling, F., et al. (1973). Substrate specificities of adenosine deaminase and adenosine phosphorylase from Bacillus cereus. PubMed. [Link]
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de Farias, F. M., et al. (2021). Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells. PMC - NIH. [Link]
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Li, N., Smith, T. J., & Zong, M.-H. (2010). Biocatalytic Transformation of Nucleoside Derivatives. PubMed. [Link]
-
Birmingham, W. R., et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au. [Link]
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ResearchGate. (n.d.). Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity in the Hydrolysis of N-6- or O-6-Substituted Purine or 2-Aminopurine Nucleoside Monophosphates. ResearchGate. [Link]
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Wootton, H. S., et al. (2025). Adenosine deaminase: structure–activity relationships and harnessing biocatalysis to access purine nucleoside analogues. Research Explorer The University of Manchester. [Link]
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Sharoyan, S., et al. (2007). Deamination of 2',3'-O-isopropylideneadenosine-5'- carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes. PubMed. [Link]
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Camiener, G. W. (1968). Alkylated Cytosine Nucleosides: Substrate and Inhibitor Properties in Enzymatic Deamination. PubMed. [Link]
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Ulenberg, S., et al. (2023). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. MDPI. [Link]
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University of Manchester. (n.d.). Adenosine deaminase: structure–activity relationships and harnessing biocatalysis to access purine nucleoside analogues. Research Explorer. [Link]
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protocols.io. (2025). Kitless adenosine deaminase activity assay. protocols.io. [Link]
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Audit Diagnostics. (n.d.). adenosine deaminase. Audit Diagnostics. [Link]
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Karolak, A., et al. (2020). Fluorescing Isofunctional Ribonucleosides: Assessing Adenosine Deaminase Activity and Inhibition. PMC - NIH. [Link]
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NIH. (n.d.). Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. NIH. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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van der Weyden, M. B., et al. (1979). A Micromethod for Determining Adenosine Deaminase and Purine Nucleoside Phosphorylase Activity in Cells From Human Peripheral Blood. PubMed. [Link]
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ResearchGate. (n.d.). Assay of adenosine deaminase isoforms by HPLC. ResearchGate. [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
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Martínez-Montero, L., et al. (2016). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. PMC - NIH. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Nucleoside Analogs via Amide Coupling with 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the preparation of novel nucleoside analogs through the strategic utilization of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid. This key intermediate offers a versatile platform for modifications at the 5'-position of the ribose moiety, enabling the synthesis of a diverse library of compounds with significant potential in drug discovery and development. The methodologies detailed herein focus on robust amide bond formation, followed by efficient deprotection to yield the target nucleosides. This document is designed to equip researchers with both the practical steps and the underlying scientific principles to successfully synthesize and purify these valuable molecules.
Introduction: The Strategic Importance of this compound
Nucleoside analogs are a cornerstone of modern pharmacology, exhibiting a wide range of therapeutic activities, including antiviral and anticancer properties.[1][2][3] The targeted synthesis of these molecules often necessitates a strategic approach to protecting group chemistry to enable regioselective modifications. The 2',3'-isopropylidene group serves as an excellent protecting group for the cis-diol of the ribose sugar in adenosine.[4][5][6] This protection allows for the selective manipulation of the 5'-hydroxyl group, which can be oxidized to a carboxylic acid, yielding this compound. This derivative is a critical building block for introducing diverse functionalities at the 5'-position through amide bond formation, paving the way for the creation of extensive compound libraries for biological screening.[7]
The overall synthetic strategy is a two-step process that leverages the stability of the isopropylidene group under coupling conditions and its subsequent facile removal under mild acidic conditions to unmask the final nucleoside analog.[5][8]
The Synthetic Pathway: An Overview
The synthesis of 5'-carboxamide adenosine analogs from this compound follows a logical and efficient two-step sequence. The workflow is designed to ensure high yields and purity of the final products.
Figure 1: A high-level overview of the synthetic workflow.
Part I: Amide Bond Formation - The Core of Diversification
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[9][10] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine.
The Chemistry of Carboxylic Acid Activation
The activation of the carboxylic acid group of this compound is paramount for successful amide bond formation. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a good leaving group.
Figure 2: Generalized mechanism of carboxylic acid activation and amide formation.
Recommended Coupling Reagents
Several classes of coupling reagents are effective for this transformation. The choice of reagent can depend on factors such as the reactivity of the amine, desired reaction conditions, and cost.
| Coupling Reagent | Class | Key Features & Considerations |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproduct, making purification straightforward. Often used with additives like HOBt to improve efficiency and reduce side reactions.[11][12] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Forms a crystalline byproduct (DCU) that can be filtered off. Less expensive than EDC but the byproduct can sometimes be difficult to remove completely.[9] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Highly efficient and fast, especially for hindered or less reactive amines. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Another highly effective reagent, particularly useful in peptide synthesis and for challenging couplings.[13] |
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol provides a reliable method for the synthesis of a wide range of adenosine-5'-carboxamides.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation of Coupling: Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure protected nucleoside-5'-carboxamide.
Part II: Deprotection of the 2',3'-Isopropylidene Group
The final step in the synthesis is the removal of the isopropylidene protecting group to reveal the 1',2'-diol of the ribose ring. This is typically achieved through acid-catalyzed hydrolysis.[14][15][16]
The Chemistry of Acetonide Cleavage
The isopropylidene group, an acetal, is stable to basic and neutral conditions but is readily cleaved by acid. The mechanism involves protonation of one of the acetal oxygens, followed by elimination of acetone and subsequent trapping of the resulting carbocation by water.
Recommended Deprotection Conditions
A variety of acidic conditions can be employed for the deprotection of the 2',3'-isopropylidene group. The choice of acid and solvent is crucial to ensure complete deprotection without affecting other acid-sensitive functionalities in the molecule.
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic acid (TFA) | Water | 50-80% aqueous TFA, room temperature, 1-4 hours.[17] |
| Hydrochloric acid (HCl) | Dioxane/Water | 1N HCl in dioxane or aqueous solution, room temperature, 2-6 hours.[18] |
| Formic acid | Water | 80% aqueous formic acid, room temperature, 12-24 hours. |
| Sulfuric Acid | Water | 1% aqueous sulfuric acid, reflux.[19] |
Experimental Protocol: TFA-Mediated Deprotection
This protocol describes a common and effective method for the removal of the isopropylidene group.
Materials:
-
Protected Nucleoside-5'-carboxamide
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: Dissolve the protected nucleoside-5'-carboxamide in a solution of 50-80% aqueous TFA.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and water.
-
Co-evaporate with toluene or methanol to remove residual TFA.
-
Triturate the residue with diethyl ether to precipitate the crude product.
-
Collect the solid by filtration or centrifugation.
-
-
Purification: The final nucleoside analogs are often polar compounds.[20] Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile or water/methanol gradient with a suitable additive like TFA or formic acid.[21][22] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying highly polar nucleosides.[23]
Conclusion
The synthetic route detailed in these application notes provides a robust and versatile methodology for the preparation of a wide array of nucleoside-5'-carboxamide analogs. By leveraging the protective capabilities of the 2',3'-isopropylidene group, researchers can confidently execute amide coupling reactions to introduce diverse functionalities. The subsequent straightforward deprotection yields the target molecules, which can then be evaluated for their biological activities. This strategic approach is a valuable tool in the fields of medicinal chemistry and drug development, facilitating the exploration of novel therapeutic agents.
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Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate. Available at: [Link]
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Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. Available at: [Link]
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Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. Available at: [Link]
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Amide Synthesis - Fisher Scientific. Available at: [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
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Synthesis and general biological activity of a small adenosine-5'-(carboxamide and sulfanilamide) library - PubMed. Available at: [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. Available at: [Link]
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Novel carboxaldehyde mediated synthetic pathway for 5'-amino adenosine analogues - PubMed. Available at: [Link]
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2',3'-Isopropylidene Group, A Molecular Scaffold to Study the Activity of Adenosine and Adenylate Deaminase on Adenosine Analogues Modified in the Ribose Moiety - Taylor & Francis Online. Available at: [Link]
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Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC - NIH. Available at: [Link]
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Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography - Taylor & Francis Online. Available at: [Link]
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Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PubMed Central. Available at: [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Deprotection of di-O-isopropylidene isocarbonucleosides | Request PDF - ResearchGate. Available at: [Link]
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Acetonides - Organic Chemistry Portal. Available at: [Link]
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Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without usin - Indian Academy of Sciences. Available at: [Link]
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Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity - IDOSI Journals Home. Available at: [Link]
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2',3'-isopropylidene Group, a Molecular Scaffold to Study the Activity of Adenosine and Adenylate Deaminase on Adenosine Analogues Modified in the Ribose Moiety - PubMed. Available at: [Link]
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Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC - NIH. Available at: [Link]
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Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols | Request PDF - ResearchGate. Available at: [Link]
-
Conversion of 2',3'-O-isopropylideneadenosine into the 5',5'-di-C-methyl derivative | The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme” - OSTI.GOV. Available at: [Link]
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An Efficient and Selective Method for Hydrolysis of Acetonides - ResearchGate. Available at: [Link]
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Nucleotides. II. 1 A New Procedure for the Conversion of Ribonucleosides to 2',3'-O-Isopropylidene Derivatives2 | Journal of the American Chemical Society. Available at: [Link]
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Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - NIH. Available at: [Link]
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Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) - McManus Lab. Available at: [Link]
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Deprotection Guide - Glen Research. Available at: [Link]
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Deprotection of isopropylidene protected diols - ChemSpider Synthetic Pages. Available at: [Link]
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use of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid as an adenosine A3 receptor agonist precursor
Application Notes and Protocols
Topic: The Strategic Use of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid as a Versatile Precursor for the Synthesis of Adenosine A3 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of pathologies, including inflammatory diseases, cancer, and ischemia.[1][2] The development of potent and selective A3AR agonists is a key objective in medicinal chemistry. This guide details the strategic application of this compound, a pivotal biochemical intermediate, for the synthesis of novel A3AR agonists.[3] By protecting the 2' and 3' hydroxyl groups of the ribose moiety, this precursor allows for precise chemical modifications, primarily at the 5'-position, to generate derivatives with high affinity and selectivity for the A3AR. We provide a comprehensive overview of the A3AR signaling pathways, detailed synthetic protocols, and methodologies for the pharmacological evaluation of the resulting compounds.
The A3 Adenosine Receptor: Signaling and Therapeutic Rationale
The A3AR mediates a variety of cellular responses through complex intracellular signaling networks. Understanding these pathways is fundamental to designing functional assays for screening newly synthesized compounds. The A3AR primarily couples to inhibitory G proteins (Gαi) and, in some cellular contexts, to Gq proteins.[1][4]
-
Gαi-Mediated Pathway: The canonical signaling cascade involves the activation of Gαi proteins.[5] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][5] This reduction in cAMP levels lowers the activity of Protein Kinase A (PKA), thereby modulating downstream effectors involved in inflammation and cell growth.[5]
-
Gq-Mediated Pathway: A3AR activation can also stimulate the Phospholipase C (PLC) pathway, resulting in the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[2][5]
-
MAPK Pathway Activation: The A3AR can stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, often through the βγ subunits of G proteins and the activation of phosphoinositide 3-kinase (PI3K).[4][5]
Synthetic Strategy: A Modular Approach to A3AR Agonists
The use of 2',3'-O-Isopropylideneadenosine as a starting material is a cornerstone of modern A3AR agonist synthesis.[6] The isopropylidene group serves as an effective protecting group for the cis-diols on the ribose, allowing for selective and efficient modification at the 5'-position. Oxidation of the 5'-hydroxyl group to a carboxylic acid yields the key precursor, this compound.
The crucial step for conferring A3AR selectivity is the conversion of this carboxylic acid into a 5'-uronamide.[7][8] Structure-activity relationship (SAR) studies have consistently shown that small N-alkyl uronamides, particularly the N-methyluronamide, significantly enhance affinity and selectivity for the A3AR.[7][8] Further potency can be achieved by introducing substituents at the N⁶-position of the adenine ring, such as a 3-iodobenzyl group.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 2',3'-Isopropylidene-Adenosine-5'-N-methyluronamide
This protocol describes the conversion of the carboxylic acid precursor to its corresponding N-methylamide, a core structure in many potent A3AR agonists.
Materials:
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methylamine solution (e.g., 2M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, TLC plates, and purification equipment.
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC.
-
Causality Insight: HBTU is a highly efficient coupling reagent that minimizes side reactions and racemization, forming an activated ester that is highly susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt.
-
-
Amidation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.5 eq) to the flask.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality Insight: The addition is performed at 0 °C to control the exothermicity of the reaction and prevent potential side reactions.
-
-
Work-up and Purification (Protected Intermediate):
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected 2',3'-Isopropylidene-Adenosine-5'-N-methyluronamide.
-
-
Deprotection:
-
Dissolve the purified protected intermediate in a mixture of TFA and water (e.g., 9:1 v/v).
-
Stir at room temperature for 1-2 hours. Monitor the removal of the isopropylidene group by TLC.
-
Causality Insight: TFA provides a sufficiently acidic environment to hydrolyze the acetal (isopropylidene group) without cleaving the more stable amide or glycosidic bonds.
-
-
Final Purification:
-
Remove the TFA under reduced pressure.
-
Purify the final compound, Adenosine-5'-N-methyluronamide, using reverse-phase HPLC or recrystallization to yield a highly pure product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Radioligand Binding Assay for A3AR Affinity
This protocol determines the binding affinity (Kᵢ) of a synthesized compound by measuring its ability to compete with a known high-affinity radioligand for binding to the A3AR.
Materials:
-
Cell membranes from CHO or HEK-293 cells stably expressing the human A3AR.[10]
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5'-N-methyluronamide).[10]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Adenosine Deaminase (ADA): To degrade any endogenous adenosine.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).
-
Synthesized test compounds.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or buffer for total binding, or 10 µM NECA for non-specific binding).
-
-
Incubation:
-
Add 50 µL of the radioligand [¹²⁵I]I-AB-MECA (at a final concentration near its Kₔ, e.g., 0.3-0.5 nM).[10]
-
Add 50 µL of the A3AR membrane preparation (typically 20-40 µg of protein per well).[10]
-
Incubate the plate at 25 °C for 60-90 minutes with gentle shaking.[10]
-
Self-Validation Check: The incubation time should be sufficient to reach equilibrium, which should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 3: Functional Assessment via cAMP Inhibition Assay
This assay measures the ability of a synthesized agonist to activate the A3AR and produce the canonical downstream signal: inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Materials:
-
HEK-293 or CHO cells expressing the human A3AR.
-
Assay medium (e.g., HBSS).
-
Forskolin: An adenylyl cyclase activator used to stimulate a detectable baseline of cAMP.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, GloSensor, or ELISA-based).
-
Synthesized test compounds.
Procedure:
-
Cell Plating:
-
Seed the A3AR-expressing cells into a 384-well or 96-well plate and grow to near confluency.
-
-
Assay Execution:
-
Wash the cells with assay medium.
-
Pre-treat the cells with IBMX (e.g., 500 µM) for 20-30 minutes at 37 °C.
-
Add the synthesized test compound at various concentrations.
-
Immediately add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37 °C.
-
Causality Insight: Forskolin artificially raises cAMP levels, creating a signal window within which the inhibitory effect of the Gαi-coupled A3AR agonist can be robustly measured.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data, setting the forskolin-only wells as 100% and the basal (no forskolin) wells as 0%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal inhibition) using a sigmoidal dose-response curve fit.
-
Data Summary and Interpretation
The data obtained from binding and functional assays allow for the comprehensive characterization of newly synthesized A3AR agonists. The results should be tabulated for clear comparison with established reference compounds.
| Compound | A3AR Binding Affinity (Kᵢ, nM) | A3AR Functional Potency (EC₅₀, nM) | Selectivity (A₁/A₃ Kᵢ ratio) |
| NECA | 27[11] | ~50 | ~1 |
| IB-MECA | 1.1[8] | ~30 | >50[8] |
| 2-Cl-IB-MECA | 0.33[9] | 67[9] | >2500[9] |
| Synthesized Analog 1 | Experimental Value | Experimental Value | Calculated Value |
NECA = 5'-N-Ethylcarboxamidoadenosine; IB-MECA = N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide; 2-Cl-IB-MECA = 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide.
Interpretation: A successful A3AR agonist will exhibit a low nanomolar Kᵢ value in the binding assay and a correspondingly low EC₅₀ value in the functional cAMP assay. High selectivity, demonstrated by a large Kᵢ ratio when tested against other adenosine receptor subtypes (A₁, A₂ₐ), is a critical parameter for a viable therapeutic candidate.
Conclusion
This compound is an exceptionally valuable and versatile precursor in the field of adenosine receptor drug discovery. Its protected structure provides a robust platform for the strategic synthesis of novel 5'-uronamide derivatives, which are known to possess high affinity and selectivity for the A3AR. The integrated application of the synthetic and pharmacological protocols detailed in this guide enables the systematic development and characterization of next-generation A3AR agonists, paving the way for new therapeutic interventions in a range of human diseases.
References
- BenchChem. (2025).
- Mishra, S., et al. (n.d.). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. PMC.
- Dalal, M., et al. (2023).
- BenchChem. (2025). "Adenosine 2-amidine hydrochloride" radioligand binding assay protocol.
- Sun, C-X., et al. (2005).
- Bio-Rad. (n.d.).
- Innoprot. (n.d.). Adenosine A3 Receptor Assay.
- Eurofins. (n.d.). A3 Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 19234-66-3.
- Gao, Z-G., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands.
- BenchChem. (2025).
- Kim, J., et al. (n.d.). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. PMC.
- Gallo-Rodriguez, C., et al. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Merck Millipore.
- Gallo-Rodriguez, C., et al. (1994). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. PMC.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
Abstract
This document provides a comprehensive guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid. This protected nucleoside is a critical intermediate in the synthesis of adenosine analogs, particularly adenosine A3 receptor agonists.[1] Accurate determination of its purity and concentration is paramount for ensuring the quality and success of subsequent synthetic steps in drug development and research. This guide details the scientific rationale behind the method development, provides a step-by-step protocol for analysis, and outlines procedures for data interpretation, grounded in established chromatographic principles for nucleoside analysis.[2][3]
Introduction and Scientific Rationale
This compound is a derivative of adenosine where the 2' and 3' hydroxyl groups of the ribose moiety are protected by an isopropylidene group, and the 5' primary alcohol is oxidized to a carboxylic acid. This molecular structure allows for targeted chemical modifications, making it a valuable building block in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and semi-volatile compounds, offering high resolution, sensitivity, and quantitative accuracy.[2][4] For modified nucleosides like the topic compound, RP-HPLC is particularly well-suited.[3][5] The method described herein is designed to separate the main analyte from potential impurities, such as unreacted starting materials (e.g., 2',3'-O-Isopropylideneadenosine) and degradation products.
A critical property of the analyte is its susceptibility to acid-catalyzed hydrolysis, where the isopropylidene protecting group can be cleaved.[6] Therefore, the selection of a mobile phase with a controlled, non-acidic pH is essential for method robustness and to prevent on-column degradation.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅N₅O₅ | [1] |
| Molecular Weight | 321.29 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [7] |
| UV λmax | ~260 nm | [3][4] |
| Key Stability Note | Susceptible to hydrolysis under acidic conditions | [6] |
Chromatographic Strategy: The "Why"
-
Mode of Separation: Ion-suppressed Reversed-Phase HPLC is the chosen mode. The stationary phase is a non-polar C18 (octadecylsilane) bonded silica, which retains molecules based on their hydrophobicity.[3][5] The mobile phase is a polar aqueous/organic mixture.
-
Control of Analyte Ionization: The analyte possesses a carboxylic acid group and a basic adenine moiety. To ensure reproducible retention and good peak shape, the pH of the mobile phase must be controlled. By setting the mobile phase pH to approximately 5.0, the carboxylic acid group (pKa ~3-4) will be predominantly ionized (negatively charged), while the adenine ring (pKa ~3.5) will be largely neutral. This state provides a consistent hydrophilic character, allowing for effective separation from more hydrophobic or less polar impurities. An ammonium acetate buffer is selected as it is volatile and compatible with mass spectrometry (LC-MS) if further characterization is needed.[5][8]
-
Elution: A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile), is employed. This allows for the effective elution of the polar analyte while also ensuring that any more hydrophobic impurities are washed from the column, providing a comprehensive purity profile.
-
Detection: The adenine ring in the molecule contains a strong chromophore. UV detection at 260 nm provides excellent sensitivity and specificity for adenosine and its derivatives.[3][9]
Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis. Optimization may be necessary depending on the specific HPLC system and column used.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (LC-MS grade or equivalent)
-
Glacial Acetic Acid (ACS grade)
-
Water (HPLC or Milli-Q grade)
-
-
Glassware & Consumables: Volumetric flasks, autosampler vials with inserts, 0.22 µm syringe filters.
Reagent Preparation
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate, pH 5.0
-
Weigh 1.54 g of ammonium acetate and dissolve it in 1000 mL of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 5.0 ± 0.05 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
-
Sample Diluent: Mobile Phase A / Acetonitrile (90:10 v/v)
-
Prepare by mixing 90 mL of Mobile Phase A with 10 mL of Mobile Phase B. This ensures sample compatibility with the initial gradient conditions.
-
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the Sample Diluent and sonicate briefly (if necessary) to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the Sample Diluent. Mix thoroughly.
-
-
Calibration Standards (e.g., 10 - 200 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the Sample Diluent.
-
-
Sample Solution (Target concentration: 100 µg/mL):
-
Accurately weigh approximately 5 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the Sample Diluent. Mix thoroughly.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Operating Conditions
The following table summarizes the recommended chromatographic parameters.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Workflow and Data Analysis
Experimental Workflow Diagram
The overall process from preparation to analysis is illustrated below.
Caption: Workflow for the HPLC analysis of the target compound.
Data Interpretation
-
Peak Identification: The peak corresponding to this compound is identified by comparing its retention time with that of the injected reference standard.
-
Purity Assessment (Area Percent Method): For a preliminary purity assessment, the area of the main peak is expressed as a percentage of the total area of all integrated peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantification (External Standard Method):
-
Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Calculate the concentration of the analyte in the sample solution by using its measured peak area (y) in the regression equation.
-
Account for the initial sample weight and dilution factor to determine the final concentration or assay of the original solid material.
-
System Validation and Trustworthiness
To ensure the reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is often demonstrated using a photodiode array (PDA) detector to check for peak purity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day), by analyzing multiple preparations of a homogenous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by a recovery study on a spiked placebo.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.
Analyte Structure and Key Moieties
The chemical structure dictates its chromatographic behavior.
Caption: Key functional groups influencing chromatographic separation.
Note: The image URL in the DOT script is a placeholder to illustrate how a chemical structure would be displayed. A real implementation would render the structure directly.
References
-
HPLC Analysis of tRNA‐Derived Nucleosides. Bio-protocol. (2025). Available at: [Link]
-
HPLC Methods for analysis of Adenosine. HELIX Chromatography. Available at: [Link]
-
Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. PubMed. (2007). Available at: [Link]
-
Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. PubMed. (1985). Available at: [Link]
-
Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. ResearchGate. Available at: [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Chromatography Today. Available at: [Link]
-
Development and Validation of Adenosine by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. ResearchGate. (2019). Available at: [Link]
-
A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. PubMed Central. (2008). Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. | Semantic Scholar [semanticscholar.org]
Illuminating the Architecture of Life's Building Blocks: A Guide to NMR Spectroscopy for the Characterization of Adenosine Analogs
Introduction: The Central Role of Adenosine Analogs and the Power of NMR
Adenosine, a fundamental component of nucleic acids and the energy currency of the cell (ATP), plays a pivotal role in a vast array of physiological processes. Consequently, synthetic modifications to the adenosine scaffold have yielded a rich pipeline of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1] The precise structural characterization of these adenosine analogs is paramount to understanding their mechanism of action, optimizing their efficacy, and ensuring their safety.[2][3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the atomic-level elucidation of molecular structure in solution.[5][6] Its ability to probe the chemical environment, connectivity, and spatial proximity of individual atoms provides a comprehensive fingerprint of a molecule. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging the power of NMR spectroscopy for the unambiguous characterization of adenosine analogs. We will delve into the fundamental principles, provide field-proven experimental protocols, and offer insights into the interpretation of NMR data for this critical class of molecules.
Pillar 1: Foundational Principles of NMR for Adenosine Analog Characterization
NMR spectroscopy relies on the magnetic properties of atomic nuclei.[7] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, ¹⁵N, and ³¹P, can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei back to their ground state emits signals that are detected and transformed into an NMR spectrum. The key parameters derived from an NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm). It is highly sensitive to the local electronic environment of the nucleus, providing crucial information about the functional groups and the overall structure of the molecule.
-
Scalar Coupling (J-coupling): The interaction between nuclei that are connected through chemical bonds. This results in the splitting of NMR signals into multiplets and provides information about the number of neighboring nuclei, thereby establishing bond connectivity.
-
Nuclear Overhauser Effect (NOE): The through-space interaction between nuclei that are in close proximity (typically < 5 Å).[8][9] The detection of an NOE is a powerful tool for determining the three-dimensional structure and conformation of a molecule.[8][9]
The general workflow for characterizing an adenosine analog using NMR spectroscopy is a multi-step process that involves a series of one-dimensional (1D) and two-dimensional (2D) experiments.
Caption: A typical workflow for the characterization of adenosine analogs using NMR spectroscopy.
Pillar 2: Experimental Protocols for Robust Characterization
The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of NMR experiments.
Protocol 1: Sample Preparation for Adenosine Analogs
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[10]
Materials:
-
Adenosine analog (1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR)[11][12]
-
High-quality deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD)
-
High-precision 5 mm NMR tubes[13]
-
Vortex mixer
-
Pipettes
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the adenosine analog is fully soluble. DMSO-d₆ is often a good starting point due to its excellent solvating power for a wide range of organic molecules.
-
Weighing the Sample: Accurately weigh the desired amount of the adenosine analog.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]
-
Homogenization: Gently vortex the solution to ensure complete dissolution. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[13]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[11][14]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Acquiring a Suite of NMR Spectra for Complete Structural Assignment
A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in an adenosine analog.[1][15][16]
1. One-Dimensional (1D) NMR:
-
¹H NMR: This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
¹³C NMR: This experiment provides a signal for each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it is crucial for determining the carbon skeleton.
2. Two-Dimensional (2D) NMR:
2D NMR experiments provide correlation peaks that reveal connections between different nuclei, resolving the spectral overlap often encountered in 1D spectra.[2][3][17][18]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[3][7] This is invaluable for tracing out the proton spin systems within the ribose sugar and any aliphatic chains on the purine base.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[7][19][20] This experiment is highly sensitive and provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds.[7][19] This is a powerful tool for connecting different spin systems and identifying quaternary (non-protonated) carbons, which are not observed in the HSQC spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, irrespective of their bonding connectivity.[9][21] This is crucial for determining the stereochemistry and conformation of the adenosine analog, such as the syn vs. anti conformation of the purine base relative to the ribose ring.
Caption: The suite of 2D NMR experiments and the structural information they provide.
Pillar 3: Data Interpretation and Structural Elucidation
The systematic analysis of the acquired NMR data allows for the complete assignment of the molecular structure.
A Step-by-Step Guide to Spectral Assignment:
-
Identify Key Regions in the ¹H NMR Spectrum: For adenosine analogs, characteristic proton signals include those from the purine base (H2, H8), the anomeric proton of the ribose (H1'), the remaining ribose protons (H2', H3', H4', H5', H5''), and any substituents.
-
Assign the Ribose Protons using COSY: The protons of the ribose sugar form a continuous spin system. Starting from a well-resolved signal, such as the anomeric proton (H1'), the COSY spectrum can be used to "walk" along the sugar pucker, assigning H2', H3', H4', and the H5'/H5'' protons.
-
Correlate Protons to Carbons with HSQC: The HSQC spectrum will show a cross-peak for each protonated carbon, directly linking the assigned proton signals to their corresponding carbon signals.
-
Connect Fragments and Assign Quaternary Carbons with HMBC: The HMBC spectrum is crucial for connecting the purine base to the ribose sugar via correlations from H1' to carbons in the purine ring (e.g., C4, C8). It also allows for the assignment of quaternary carbons (e.g., C4, C5, C6) by observing correlations from nearby protons.
-
Determine Stereochemistry and Conformation with NOESY: The NOESY spectrum provides through-space correlations. For example, an NOE between H8 of the purine base and H1' of the ribose is indicative of a syn conformation, while an NOE between H8 and H2' or H3' suggests an anti conformation.[22] NOEs can also help to establish the relative stereochemistry of substituents on the ribose ring.
Data Presentation: Summarizing NMR Data
A clear and concise summary of the assigned NMR data is essential for reporting and comparison.
Table 1: Example ¹H and ¹³C NMR Chemical Shift Assignments for an Adenosine Analog in DMSO-d₆.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.15 | 152.5 |
| H-8 | 8.35 | 140.0 |
| C-4 | - | 149.0 |
| C-5 | - | 119.5 |
| C-6 | - | 156.0 |
| H-1' | 5.90 | 88.0 |
| H-2' | 4.65 | 74.0 |
| H-3' | 4.15 | 70.5 |
| H-4' | 3.95 | 86.0 |
| H-5' | 3.70 | 61.5 |
| H-5'' | 3.60 | 61.5 |
Note: Chemical shifts are illustrative and will vary depending on the specific analog.
Advanced NMR Techniques for Deeper Insights
For more complex adenosine analogs or for studying their interactions with biological targets, advanced NMR techniques can be employed.
-
¹⁵N NMR: If the adenosine analog is isotopically labeled with ¹⁵N, experiments like ¹H-¹⁵N HSQC can provide valuable information about the electronic environment of the nitrogen atoms in the purine ring.[1][16]
-
³¹P NMR: For adenosine analogs that are phosphorylated (e.g., nucleotide analogs), ³¹P NMR is essential for characterizing the phosphate groups and their interactions.[17]
-
Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a ligand are in close contact with a protein receptor, providing valuable information for drug design.[5]
-
¹⁹F NMR: The incorporation of a fluorine atom into an adenosine analog provides a highly sensitive NMR probe with no background signal from biological macromolecules.[23][24][25] This is particularly useful for studying ligand binding and conformational changes.[23][24][25][26]
Conclusion
NMR spectroscopy is an indispensable tool in the development of adenosine analogs, providing a wealth of information from initial structural confirmation to detailed conformational analysis and the study of intermolecular interactions.[4][27][28] By following the systematic approach outlined in this guide—from meticulous sample preparation to the judicious application of a suite of 1D and 2D NMR experiments—researchers can confidently and accurately characterize these vital therapeutic compounds. The insights gained from NMR not only accelerate the drug discovery process but also provide a deeper understanding of the fundamental biological processes in which adenosine and its analogs participate.
References
- Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (URL: )
- The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (URL: )
- NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. (URL: )
-
Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives - ResearchGate. (URL: [Link])
-
(PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. (URL: [Link])
-
Fast quantitative 2D NMR for quantifying analytes in complex mixtures. (URL: [Link])
-
1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed. (URL: [Link])
-
Complete 1H and 13C NMR spectral assignment of [alpha]- and [beta]-adenosine, 2[prime]-deoxyadenosine and their acetate derivati - ResearchGate. (URL: [Link])
-
Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry - Books. (URL: [Link])
-
IJMS | Special Issue : Application of NMR Spectroscopy in Biomolecules - MDPI. (URL: [Link])
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1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position | Request PDF - ResearchGate. (URL: [Link])
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NMR methods for studying quadruplex nucleic acids. (URL: [Link])
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NMR structure of a DNA duplex containing nucleoside analog 1-(2′-deoxy-β-d-ribofuranosyl) - NIH. (URL: [Link])
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (URL: [Link])
-
SG Sample Prep - Nuclear Magnetic Resonance Labs. (URL: [Link])
-
Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia. (URL: [Link])
-
A2A adenosine receptor functional states characterized by 19F-NMR - PubMed Central. (URL: [Link])
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])
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Enhanced TROSY Effect in [2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution - PMC - PubMed Central. (URL: [Link])
-
NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])
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HSQC and HMBC | NMR Core Facility - Columbia University. (URL: [Link])
-
A2A adenosine receptor functional states characterized by 19 F-NMR - ResearchGate. (URL: [Link])
-
7.3 2D Gradient NOESY Experiment. (URL: [Link])
-
NOESY and ROESY. (URL: [Link])
-
A2A adenosine receptor functional states characterized by 19F-NMR - PubMed - NIH. (URL: [Link])
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (URL: [Link])
-
MRRC Structure Elucidation Notes. (URL: [Link])
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. (URL: [Link])
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000050) - Human Metabolome Database. (URL: [Link])
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Molecular Structure from a Single NMR Supersequence - The Royal Society of Chemistry. (URL: [Link])
-
1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (URL: [Link])
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Application Note: Mass Spectrometric Characterization of Protected Nucleosides
Abstract
Protected nucleosides are fundamental building blocks in the chemical synthesis of oligonucleotides for therapeutic and research applications. The protecting groups are essential for directing the regioselectivity of phosphoramidite chemistry but must be efficiently removed to yield the final product. Verifying the structural integrity and purity of these protected intermediates is critical for ensuring the fidelity of the final oligonucleotide. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight measurements and structural information through fragmentation analysis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of protected nucleosides, with a focus on electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques.
Introduction: The Critical Role of Protected Nucleosides
The automated solid-phase synthesis of DNA and RNA oligonucleotides relies on phosphoramidite chemistry.[1] In this process, nucleoside phosphoramidites—nucleosides with key functional groups temporarily blocked by protecting groups—are sequentially coupled to a growing oligonucleotide chain attached to a solid support.[1]
The most common protecting groups include:
-
5'-Hydroxyl: A dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle.[1][2]
-
Exocyclic Amines (on A, C, G): Benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac) groups to prevent side reactions.
-
3'-Phosphite: A β-cyanoethyl (CE) group, removed during the final deprotection step.
-
2'-Hydroxyl (for RNA): A tert-butyldimethylsilyl (TBDMS) or other silyl group to prevent branching.
The correct mass and structure of these protected building blocks are paramount. Impurities or incorrectly synthesized phosphoramidites can lead to the introduction of deletions or modifications in the final oligonucleotide sequence, compromising its biological activity and potentially introducing toxicity.[3][4] Therefore, robust analytical methods like mass spectrometry are essential for quality control at the monomer stage.[5][6]
Mass Spectrometry Techniques for Protected Nucleoside Analysis
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for analyzing protected nucleosides. The choice between them often depends on the desired throughput, sample complexity, and the specific information required.[7]
-
Electrospray Ionization (ESI-MS): Ideal for liquid chromatography-mass spectrometry (LC-MS) workflows, ESI is a soft ionization technique that generates multiply charged ions from analytes in solution.[7] It is highly sensitive and provides excellent mass accuracy, making it suitable for identifying and quantifying impurities.[8]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS): A high-throughput technique well-suited for rapid screening of synthesis quality.[7][9] In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and typically the formation of singly charged ions.[7]
Key Analytical Considerations
Ionization Mode: Protected nucleosides can be analyzed in both positive and negative ion modes.
-
Positive Ion Mode: Protonated molecules [M+H]+ are commonly observed, as are adducts with sodium [M+Na]+ or potassium [M+K]+. ESI is particularly prone to adduct formation, which can be minimized by using high-purity solvents and mobile phase additives like triethylamine (TEA).[8]
-
Negative Ion Mode: Deprotonated molecules [M-H]- are observed. This mode can sometimes provide cleaner spectra with fewer adducts.
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Collision-Induced Dissociation (CID) is used to fragment a selected precursor ion, yielding characteristic product ions that confirm the identity of the nucleobase, sugar, and protecting groups.[10][11]
Characteristic Fragmentation Patterns
The fragmentation of protected nucleosides in MS/MS experiments follows predictable pathways, providing a rich source of structural information. The most common cleavage is at the glycosidic bond, which separates the nucleobase from the sugar moiety.[12][13][14]
Key Fragmentation Events:
-
Loss of the 5'-DMT Group: The most prominent fragment in positive mode MS/MS for DMT-protected nucleosides is often the stable dimethoxytrityl cation at m/z 303.1.
-
Glycosidic Bond Cleavage: This is a characteristic fragmentation for all nucleosides, resulting in the separation of the base and the sugar.[13][15] This yields ions corresponding to the protonated (or deprotonated) base and the remaining sugar-phosphate backbone.
-
Loss of Amine Protecting Groups: The protecting groups on the exocyclic amines (Bz, iBu, etc.) can be cleaved from the base fragment, allowing for confirmation of both the base and the protecting group.
-
Sugar Ring Fragmentation: Cross-ring cleavages of the ribose or deoxyribose ring can also occur, providing further structural detail.[12]
Table 1: Common Protecting Groups and Their Masses
| Protecting Group | Abbreviation | Chemical Formula | Monoisotopic Mass (Da) |
| Dimethoxytrityl | DMT | C21H19O2 | 303.1385 |
| Benzoyl | Bz | C7H5O | 105.0340 |
| Isobutyryl | iBu | C4H7O | 71.0497 |
| Acetyl | Ac | C2H3O | 43.0184 |
| Cyanoethyl | CE | C3H4N | 54.0344 |
| tert-Butyldimethylsilyl | TBDMS | C6H15Si | 115.0943 |
Experimental Protocols
Protocol 1: LC-ESI-MS for Quality Control of a DMT-Protected Deoxyadenosine Phosphoramidite
This protocol describes a general method for analyzing a commercial phosphoramidite building block to confirm its identity and assess its purity.
Objective: To verify the mass of the intact phosphoramidite and identify any major impurities.
Materials:
-
DMT-dA(Bz)-CE Phosphoramidite sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Triethylamine (TEA), HPLC grade
-
Hexafluoroisopropanol (HFIP), HPLC grade
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source
-
C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of the phosphoramidite sample in 1 mL of ACN.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute this stock solution 1:100 in 50:50 ACN:Water for a final concentration of ~10 µg/mL.
-
-
LC Conditions:
-
Mobile Phase A: 10 mM TEA, 400 mM HFIP in Water
-
Mobile Phase B: 10 mM TEA, 400 mM HFIP in Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 50% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen): 800 L/hr
-
Scan Range (m/z): 100 - 1500
-
Data Acquisition: Acquire both full scan MS data and data-dependent MS/MS (ddMS2) data. For ddMS2, select the top 3 most intense ions for fragmentation.
-
Expected Results:
-
Full Scan MS: A major peak corresponding to the protonated molecule [M+H]+ of DMT-dA(Bz)-CE Phosphoramidite (Expected m/z ≈ 858.4). Minor peaks corresponding to sodium adducts [M+Na]+ may also be present.
-
MS/MS: Fragmentation of the m/z 858.4 precursor should yield a prominent ion at m/z 303.1 (DMT cation) and an ion corresponding to the protonated benzoyl-adenine base.
Protocol 2: MALDI-TOF-MS for High-Throughput Screening
This protocol is suitable for rapidly checking the integrity of multiple protected nucleoside samples.
Materials:
-
Protected nucleoside samples
-
MALDI Matrix: 3-Hydroxypicolinic acid (3-HPA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), optional
-
MALDI-TOF Mass Spectrometer
Methodology:
-
Matrix Preparation: Prepare a saturated solution of 3-HPA in 50:50 ACN:Water. A small amount of diammonium citrate can be added to the matrix to promote ionization and reduce salt adducts.
-
Sample Preparation: Dissolve each protected nucleoside sample in ACN to a concentration of approximately 1 mg/mL.
-
Spotting: On the MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the analyte solution to the matrix spot.
-
Crystallization: Allow the spots to air dry completely at room temperature. This process co-crystallizes the analyte within the matrix.
-
MS Acquisition:
-
Insert the target plate into the MALDI-TOF instrument.
-
Acquire data in positive ion reflector mode for best resolution and mass accuracy.
-
Calibrate the instrument using a known standard.
-
Set the laser power just above the ionization threshold to minimize in-source fragmentation.
-
Expected Results:
-
A clean spectrum dominated by the singly charged protonated [M+H]+ and/or sodiated [M+Na]+ ion of the protected nucleoside. The high resolution of the TOF analyzer should allow for unambiguous mass assignment.[9]
Data Interpretation and Troubleshooting
-
Unexpected Masses: Check for common synthesis failures, such as the loss of a DMT group (mass difference of ~303 Da) or incomplete coupling. Also, consider the presence of common adducts (Na+, K+) or dimers.
-
Low Signal Intensity (ESI): The phosphoramidite moiety is highly labile. In-source fragmentation can occur. Optimize source conditions (e.g., lower capillary voltage or temperatures). Ensure proper mobile phase composition; ion-pairing reagents like TEA and HFIP are often necessary to achieve good peak shape and sensitivity for these compounds.[6][8]
-
Poor Resolution (MALDI): Ensure a homogenous co-crystallization of the sample and matrix. Try different matrix preparations or spotting techniques (e.g., dried-droplet vs. thin-layer).[16]
-
Sequence Confirmation: While MS1 confirms the overall mass, MS/MS is required to confirm the identity of the base and protecting groups. A comprehensive MS/MS analysis can provide confidence that the correct building block has been synthesized.[6]
Conclusion
Mass spectrometry is a rapid, sensitive, and highly specific technique for the characterization of protected nucleosides. Both ESI-MS and MALDI-MS provide complementary information crucial for the quality control of these vital reagents in oligonucleotide synthesis. By confirming the identity and purity of phosphoramidite building blocks, researchers and developers can ensure the fidelity of their synthesized oligonucleotides, which is a critical step in the development of nucleic acid-based therapeutics and diagnostics. The protocols and fragmentation data presented in this note serve as a foundational guide for establishing robust analytical workflows in this field.
References
- Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry - ACS Publications. (2024). American Chemical Society.
-
Gilar, M., et al. (2019). THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. Mass Spectrometry Reviews. [Link]
-
Brill, L. (2021). Analytical Characterization of Oligonucleotides by Liquid Chromatography-(LC) High Resolution Mass Spectrometry (HRMS) and State-of-the-Art Analytical Software. LCGC International. [Link]
- Pomerantz, S. C., & McCloskey, J. A. (1990). Analysis of RNA hydrolysates by liquid chromatography-mass spectrometry. Methods in Enzymology.
-
Lönnberg, H. (2011). Fragmentation of metastable anions of all deoxynucleosides and nucleosides constituting DNA and RNA. ResearchGate. [Link]
-
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Mayer, R. U., et al. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). The fragmentation pathways of modified nucleosides analyzed by LC-MS. ResearchGate. [Link]
-
Christian, N. P., & Limbach, P. A. (1998). Oligonucleotide analysis by MALDI-MS. Analusis. [Link]
-
Science.gov. (n.d.). fragmentation mass spectra: Topics by Science.gov. Science.gov. [Link]
-
Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu Application Note. [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Eurofins Genomics. [Link]
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Application Notes and Protocols for the Experimental Modification of the 5'-Position of Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5'-Adenosine Modification
Adenosine, a fundamental nucleoside, plays a pivotal role in a myriad of biochemical processes.[1][2] Its derivatives, most notably adenosine triphosphate (ATP), are the primary energy currency of the cell, driving countless metabolic reactions.[1][2] Beyond its bioenergetic role, adenosine and its analogs are crucial components of cofactors like NAD+ and FAD, and serve as key signaling molecules.[3] The 5'-position of the ribose sugar in adenosine is a particularly attractive target for chemical modification. This position is critical for phosphorylation to form AMP, ADP, and ATP, and modifications at this site can profoundly alter the molecule's interaction with enzymes such as kinases and ligases.[4][5]
In the realm of drug discovery and chemical biology, the strategic modification of the 5'-position of adenosine has led to the development of potent and selective inhibitors of various enzymes, including methyltransferases, which are promising targets for cancer therapy.[3][6] Furthermore, the introduction of reporter groups, such as fluorophores or biotin, at the 5'-position enables the design of chemical probes to study adenosine-binding proteins (ABPs) and their roles in cellular signaling pathways.[7][8] This guide provides a comprehensive overview of established and innovative experimental protocols for the chemical and enzymatic modification of the 5'-position of adenosine, offering researchers the tools to synthesize novel adenosine analogs for a wide range of applications.
I. Chemical Modification Strategies at the 5'-Position
Chemical synthesis offers a versatile platform for introducing a diverse array of functional groups at the 5'-hydroxyl of adenosine. These methods often require the use of protecting groups for the 2'- and 3'-hydroxyls of the ribose to ensure regioselectivity.
A. Synthesis of 5'-Amino-5'-deoxyadenosine: A Versatile Intermediate
The conversion of the 5'-hydroxyl group to a primary amine is a cornerstone of 5'-adenosine modification, as the resulting 5'-amino-5'-deoxyadenosine is a versatile precursor for a wide range of derivatives.[3][6][9] A common synthetic route involves a Mitsunobu reaction to introduce an azide, followed by reduction.[9]
Protocol 1: Synthesis of 5'-Amino-5'-deoxyadenosine [9]
-
Protection of 2',3'-hydroxyls: Dissolve 2'-deoxyadenosine in a suitable organic solvent (e.g., acetone with 2,2-dimethoxypropane) under mild acidic conditions to form the 2',3'-O-isopropylidene protected adenosine.[3][7]
-
Mitsunobu Reaction: To a solution of the protected adenosine in an appropriate solvent (e.g., anhydrous THF), add triphenylphosphine and an azodicarboxylate (e.g., DIAD or DEAD). Subsequently, add an azide source, such as diphenylphosphoryl azide.[9] The reaction proceeds via an SN2 mechanism, inverting the stereochemistry at the 5'-carbon.
-
Reduction of the Azide: After purification of the 5'-azido intermediate, dissolve it in a suitable solvent (e.g., methanol). The azide is then reduced to the primary amine using a reducing agent like hydrogen sulfide, triphenylphosphine, or by catalytic hydrogenation (e.g., H2, Pd/C).
-
Deprotection: Remove the 2',3'-O-isopropylidene protecting group using acidic conditions (e.g., trifluoroacetic acid in water) to yield 5'-amino-5'-deoxyadenosine.[10]
Causality Behind Experimental Choices:
-
Protecting Groups: The isopropylidene group is chosen for its stability under the basic and nucleophilic conditions of the subsequent steps and its facile removal under acidic conditions.
-
Mitsunobu Reaction: This reaction is highly efficient for converting primary alcohols to a variety of functional groups, including azides, with inversion of configuration.
-
Azide Intermediate: The azide group is an excellent precursor to the amine because it is relatively unreactive towards many reagents and can be selectively reduced under mild conditions.
B. Amide and Sulfonamide Coupling Reactions
The 5'-amino-5'-deoxyadenosine intermediate can be readily derivatized through coupling reactions with various acyl chlorides, sulfonyl chlorides, or carboxylic acids to generate extensive libraries of compounds for screening.[3][6]
Protocol 2: Parallel Synthesis of 5'-Amide and Sulfonamide Derivatives [3][6]
-
Dissolution: Dissolve 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine in a suitable aprotic solvent (e.g., DMF or CH2Cl2).
-
Coupling:
-
For Amides: Add an equimolar amount of the desired acyl chloride or carboxylic acid. If using a carboxylic acid, a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU is required, along with a base like DIPEA.[10][11]
-
For Sulfonamides: Add an equimolar amount of the desired sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and byproducts. Purification can often be achieved by simple liquid-liquid extraction, taking advantage of the differential solubility of the product and starting materials.[3] For higher purity, flash column chromatography may be necessary.[3]
-
Deprotection: Remove the isopropylidene protecting group as described in Protocol 1.
Diagram of the Chemical Synthesis Workflow:
Caption: Workflow for chemical synthesis of 5'-modified adenosine analogs.
C. "Click" Chemistry for Bioconjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for attaching various molecules to the 5'-position of adenosine.[12][13][14][15] This requires the synthesis of a 5'-azido or 5'-alkynyl adenosine derivative.
Protocol 3: 5'-Modification via Click Chemistry
-
Synthesis of 5'-Azidoadenosine: Prepare 5'-azido-5'-deoxyadenosine as described in Protocol 1.
-
CuAAC Reaction:
-
Dissolve the 5'-azidoadenosine and the desired alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a peptide) in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.
-
Add a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.
-
Add a copper-stabilizing ligand, such as TBTA or THPTA, to prevent copper-mediated degradation of the biomolecules.
-
-
Reaction Monitoring and Purification: Monitor the reaction by TLC or LC-MS. The product is typically purified by silica gel chromatography or reversed-phase HPLC.
Diagram of the Click Chemistry Reaction:
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 5'-adenosine modification.
II. Enzymatic Modification of the 5'-Position
Enzymatic methods provide a highly specific and often milder alternative to chemical synthesis for modifying the 5'-position of adenosine. These approaches leverage the catalytic activity of enzymes like kinases to introduce phosphate groups or their analogs.[4]
A. Enzymatic Phosphorylation and Thiophosphorylation
Kinases can be used to phosphorylate adenosine to adenosine 5'-monophosphate (AMP), which can be further phosphorylated to ADP and ATP.[4] Similarly, thiophosphate analogs can be introduced.[16][17]
Protocol 4: Enzymatic Synthesis of Adenosine 5'-Triphosphate (ATP) [4]
-
Reaction Setup: In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), combine adenosine, a phosphate donor (often ATP itself in catalytic amounts for the initial phosphorylation), and magnesium chloride (a required cofactor for most kinases).
-
Enzyme Cascade:
-
Add adenosine kinase (AK) to catalyze the formation of AMP.
-
Add adenylate kinase (ADK) to convert AMP to ADP, using ATP as the phosphate donor.
-
Add pyruvate kinase (PK) and its substrate phosphoenolpyruvate (PEP) to regenerate ATP from ADP. This drives the reaction forward.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C).
-
Monitoring and Purification: Monitor the formation of ATP using HPLC. Purify the ATP from the reaction mixture using anion-exchange chromatography.
Protocol 5: Enzymatic Synthesis of Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) [16][17][18]
This protocol utilizes a series of coupled enzymatic reactions to synthesize ATPγS from dihydroxyacetone, sodium thiophosphate, and ADP.[18]
-
Preparation of Dihydroxyacetone Phosphate (DHAP): DHAP is synthesized from dihydroxyacetone (DHA) and ATP using glycerokinase.
-
Synthesis of ATPγS: The core of the synthesis involves the following steps:
-
Triosephosphate isomerase converts DHAP to glyceraldehyde 3-phosphate (G3P).
-
Glyceraldehyde 3-phosphate dehydrogenase, in the presence of NAD+ and thiophosphate, converts G3P to 1-arseno-3-thiophosphoglycerate.
-
Phosphoglycerate kinase then transfers the thiophosphate group to ADP, forming ATPγS.
-
-
Cofactor Regeneration: The ATP and NAD+ consumed in the reactions are regenerated using coupled enzymatic systems (e.g., pyruvate kinase/PEP for ATP and lactate dehydrogenase/pyruvate for NAD+).[18]
Diagram of the Enzymatic ATP Synthesis Cascade:
Caption: Enzymatic cascade for the synthesis of ATP from adenosine.
III. Data Presentation and Comparison
| Modification Strategy | Key Reagents | Typical Yields | Advantages | Disadvantages |
| 5'-Amination | DPPA, DIAD, H2/Pd-C | 60-80% | Provides a versatile handle for further derivatization. | Multi-step synthesis; requires protecting groups. |
| Amide/Sulfonamide Coupling | Acyl/sulfonyl chlorides, EDC, HATU | 70-95% | High yields; suitable for parallel synthesis and library generation.[3] | Requires the 5'-amino precursor. |
| Click Chemistry (CuAAC) | CuSO4, Sodium Ascorbate | >90% | High efficiency and specificity; bioorthogonal.[14][15] | Requires synthesis of azido/alkynyl precursors; potential copper toxicity in cellular applications. |
| Enzymatic Phosphorylation | Kinases, PEP | 80-95% | High specificity; mild reaction conditions.[4] | Enzymes can be expensive; substrate scope may be limited. |
| Enzymatic Thiophosphorylation | Coupled enzyme systems, Thiophosphate | ~80% | Produces biologically important analogs.[18] | Complex multi-enzyme system. |
IV. Troubleshooting and Best Practices
-
Low Yields in Chemical Synthesis: Ensure all reagents are anhydrous, as moisture can quench many of the reagents used. Optimize reaction times and temperatures.
-
Incomplete Reactions: Use a slight excess of the coupling agents or acyl/sulfonyl chlorides. Monitor reactions closely by TLC or LC-MS to determine the point of completion.
-
Side Reactions: In parallel synthesis, some structural motifs may be prone to side reactions like double acylation.[3] In such cases, purification by flash chromatography is essential.
-
Enzyme Inactivation: Ensure that the buffer conditions (pH, ionic strength, cofactors) are optimal for all enzymes in a cascade. Avoid repeated freeze-thaw cycles of enzyme stocks.
-
Copper-Mediated Degradation in Click Chemistry: Use a stabilizing ligand and the minimum necessary concentration of copper. For in vivo applications, consider copper-free click chemistry alternatives.
Conclusion
The modification of the 5'-position of adenosine is a powerful strategy for generating novel chemical probes, therapeutic candidates, and research tools. This guide has outlined both chemical and enzymatic protocols to achieve these modifications, providing a foundation for researchers to design and synthesize adenosine analogs tailored to their specific needs. By understanding the principles behind each method and adhering to best practices, scientists can successfully navigate the synthesis of these valuable molecules and unlock new avenues in drug discovery and chemical biology.
References
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Hoba, S. N., et al. (2025). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Chemical Biology. [Link]
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Wiedemann, D., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. [Link]
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Lager, E., et al. (2017). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Chemistry. [Link]
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Wang, Y., et al. (2022). Facile synthesis of photoactivatable adenosine analogs. RSC Advances. [Link]
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Findeis, P. M., et al. (2018). Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. ACS Chemical Biology. [Link]
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Schmidt, R. R., Schloz, U., & Schwille, D. (1968). [Synthesis of 5'-modified adenosine derivatives]. Chemische Berichte. [Link]
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Amgoth, C., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Accounts of Chemical Research. [Link]
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Narayanan, P., et al. (2021). Live Cell Imaging of Enzymatic Turnover of an Adenosine 5′-Tetraphosphate Analog. Molecules. [Link]
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Cassidy, P. S., & Kerrick, W. G. (1979). Enzymatic preparation of adenosine 5'-O-(3-[35S]thiotriphosphate) by thiophosphorylation of adenosine diphosphate. Biochimica et Biophysica Acta. [Link]
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University of Miami. Enzymatic preparation of adenosine 5'-O-(3-[35S]thiotriphosphate) by thiophosphorylation of adenosine diphosphate. University of Miami Library. [Link]
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ResearchGate. The figure illustrates the chemical modifications at the Adenosine,... ResearchGate. [Link]
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Glen Research. (2010). Simple Oligonucleotide Modification using Click Chemistry. Glen Report 22.11. [Link]
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metabion. Click chemistry. metabion. [Link]
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Whitesides, G. M., et al. (1984). Practical Enzymatic Synthesis of Adenosine 5'-O-(3-Thiotriphosphate) (ATP-gamma-S). The Journal of Organic Chemistry. [Link]
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Gualtieri, F., et al. (1998). Peptidyl conjugates of adenosine 5'-carboxylic acid synthesized and evaluated as ligands for P2 purinoceptors. Journal of Medicinal Chemistry. [Link]
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Jacobson, K. A., et al. (1993). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry. [Link]
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McManus, C. J. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide). McManus Lab. [Link]
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Leyh, T. S., et al. (2010). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal. [Link]
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Ciruela, F., et al. (2021). Optical Control of Adenosine-Mediated Pain Modulation. Bioconjugate Chemistry. [Link]
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Hoba, S. N., et al. (2025). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Publishing. [Link]
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Katritch, V., et al. (2012). Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening. Journal of Medicinal Chemistry. [Link]
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Czyznikowska, Z., et al. (2009). How does modification of adenine by hydroxyl radical influence the stability and the nature of stacking interactions in adenine-cytosine complex? Journal of Molecular Modeling. [Link]
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Svarovskaia, E. S., & Grachev, M. A. (1982). A method of the rapid preparation of adenosine 5'-gamma-[32P] triphosphate by chemical synthesis. FEBS Letters. [Link]
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Sharma, S., & Chow, C. S. (2024). Chemical Modifications in RNA: Elucidating the Chemistry of dsRNA-Specific Adenosine Deaminases (ADARs). Accounts of Chemical Research. [Link]
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Lichinchi, G., et al. (2017). Making the Mark: The Role of Adenosine Modifications in the Life Cycle of RNA Viruses. Viruses. [Link]
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Helm, M., & Motorin, Y. (2017). Chemical and structural effects of base modifications in messenger RNA. Nature Reviews Chemistry. [Link]
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Tirumuru, N., et al. (2022). Method for the Enrichment of N6-Methyladenosine-Modified Cellular and HIV-1 RNA. Methods in Molecular Biology. [Link]
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Protecting Group Strategies in Nucleoside Chemistry: Application Notes and Protocols
Introduction: The Imperative for Precision in Nucleoside Chemistry
The chemical synthesis of nucleosides, nucleotides, and oligonucleotides is a cornerstone of modern molecular biology, drug discovery, and diagnostics. The success of these intricate syntheses hinges on the strategic use of protecting groups to temporarily mask reactive functional groups. Without precise control over the reactivity of the hydroxyl groups on the sugar moiety and the exocyclic amino groups on the nucleobases, unwanted side reactions would lead to a complex mixture of products, rendering the synthesis of a specific sequence impossible.
This technical guide provides an in-depth exploration of the most critical protecting group strategies employed in nucleoside chemistry. We will delve into the causality behind the selection of specific protecting groups, provide detailed, field-proven protocols for their application and removal, and present comparative data to aid researchers in making informed decisions for their synthetic goals. The principles of orthogonal protection, where one type of protecting group can be removed without affecting others, are central to the multi-step syntheses of complex oligonucleotides and will be a recurring theme.[1][2]
I. Protecting the Sugar Hydroxyl Groups: A Tale of Two Positions
The ribose or deoxyribose sugar in a nucleoside presents two or three hydroxyl groups (5', 3', and 2' in ribonucleosides) that require protection. The 5'-hydroxyl is a primary alcohol and is generally more reactive and less sterically hindered than the secondary 3'- and 2'-hydroxyls, allowing for its selective protection.[3]
A. The 5'-Hydroxyl Guardian: The Trityl Family
The bulky trityl (Tr) group and its derivatives are the quintessential protecting groups for the 5'-hydroxyl position. Their acid lability allows for their removal under mild conditions that leave other protecting groups intact, a critical feature for iterative oligonucleotide synthesis.[4]
-
Dimethoxytrityl (DMT): The Gold Standard The 4,4'-dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl in automated solid-phase oligonucleotide synthesis.[5][6] Its key advantages include:
-
High Selectivity: Reacts preferentially with the primary 5'-hydroxyl group.[3]
-
Acid Lability: Readily cleaved by mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[7][8]
-
Real-time Monitoring: The release of the dimethoxytrityl cation results in an intense orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle in automated synthesis.[6]
-
-
Monomethoxytrityl (MMT) and Trityl (Tr): The monomethoxytrityl (MMT) and the parent trityl (Tr) groups are less acid-labile than DMT.[4] This property makes MMT a suitable choice for protecting 5'-terminal amino-modifiers, where a more robust protecting group is needed.[8][9] The order of acid lability is: Trimethoxytrityl (TMT) > DMT > MMT > Tr.[4]
Table 1: Comparison of Common 5'-Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Primary Application | Key Features | Deprotection Conditions |
| 4,4'-Dimethoxytrityl | DMT | 5'-OH protection in automated oligonucleotide synthesis | Acid-labile, allows for spectrophotometric monitoring of synthesis | Mild acid (e.g., 3% TCA or DCA in CH₂Cl₂)[8] |
| 4-Monomethoxytrityl | MMT | Protection of 5'-amino modifiers | More stable to acid than DMT | Stronger acid or longer reaction times than DMT (e.g., 80% acetic acid)[8] |
| Trityl | Tr | General 5'-OH protection | Sterically bulky, acid-labile | Acid and hydrogenolysis[5] |
Experimental Protocol 1: 5'-O-DMT Protection of Thymidine
This protocol describes the selective protection of the 5'-hydroxyl group of thymidine using 4,4'-dimethoxytrityl chloride (DMT-Cl).
Materials:
-
Thymidine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Methanol (for quenching)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Drying the Starting Material: Co-evaporate thymidine with anhydrous pyridine twice to remove residual water.
-
Reaction Setup: Dissolve the dried thymidine in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Addition of DMT-Cl: Add DMT-Cl (1.1 equivalents) in portions to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding a small amount of cold methanol.
-
Work-up: Evaporate the pyridine under reduced pressure. Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-thymidine.[10]
B. The 2'-Hydroxyl Challenge in RNA Synthesis: Silyl Ethers
The presence of the 2'-hydroxyl group in ribonucleosides adds a layer of complexity to RNA synthesis. This group must be protected to prevent isomerization and chain cleavage during the phosphoramidite coupling and subsequent deprotection steps.[11] Silyl ethers are the protecting groups of choice for the 2'-hydroxyl, offering a balance of stability and selective removal.[12]
-
tert-Butyldimethylsilyl (TBDMS): The Workhorse The tert-butyldimethylsilyl (TBDMS or TBS) group is the most common protecting group for the 2'-hydroxyl in RNA synthesis.[13][14]
-
Stability: It is stable to the acidic conditions used for DMT removal and the basic conditions for the removal of exocyclic amine protecting groups.[11]
-
Fluoride-Mediated Deprotection: The TBDMS group is selectively removed by a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[15][16] TEA·3HF is often preferred as it is less sensitive to moisture.[16]
-
Experimental Protocol 2: 2'-O-TBDMS Protection of Uridine
This protocol details the protection of the 2'-hydroxyl group of a 5'-O-DMT protected uridine. A common strategy involves the silylation of both the 2' and 3' hydroxyls, followed by selective deprotection of the 3'-silyl ether. A more direct, regioselective approach is also possible under specific conditions. For the purpose of this guide, a general silylation procedure is outlined.
Materials:
-
5'-O-DMT-Uridine
-
Anhydrous Pyridine
-
Silver nitrate (AgNO₃)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Drying: Dry the 5'-O-DMT-uridine by co-evaporation with anhydrous pyridine.
-
Reaction Setup: Dissolve the dried nucleoside in a mixture of anhydrous pyridine and THF under an inert atmosphere.
-
Silylation: Add AgNO₃ followed by TBDMS-Cl and stir the reaction at room temperature.
-
Monitoring: Monitor the formation of the 2',3'-bis-O-TBDMS derivative by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove silver salts and evaporate the solvent. Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The desired 2'-O-TBDMS isomer can be separated from the 3'-isomer and the bis-silylated product by silica gel chromatography.
II. Guarding the Nucleobases: Protection of Exocyclic Amines
The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected to prevent side reactions during oligonucleotide synthesis.[17] Acyl protecting groups are the most common choice for this purpose.[18]
-
Benzoyl (Bz) and Isobutyryl (iBu): The Standard Pair
-
Benzoyl (Bz): Used for the protection of adenine and cytosine.[17]
-
Isobutyryl (iBu): Typically used for guanine.[19]
-
Stability and Removal: These acyl groups are stable to the acidic conditions of detritylation but are readily removed under basic conditions, typically with aqueous ammonia or a mixture of ammonia and methylamine (AMA), during the final deprotection and cleavage from the solid support.[17][19]
-
Experimental Protocol 3: N⁶-Benzoylation of 2'-Deoxyadenosine (Transient Protection Method)
This efficient one-pot procedure allows for the selective acylation of the exocyclic amino group by transiently protecting the hydroxyl groups with a silylating agent.[20][21]
Materials:
-
2'-Deoxyadenosine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Ice-cold water
-
Concentrated ammonium hydroxide
-
Silica gel for column chromatography
Procedure:
-
Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove any residual water.
-
Transient Silylation: Suspend the dried 2'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere. Cool the mixture to 0°C in an ice bath. Slowly add TMSCl (typically 2.5-3.0 equivalents). Stir for 1-2 hours at 0°C to transiently protect the 3'- and 5'-hydroxyl groups.[21]
-
N-Benzoylation: To the same flask, slowly add benzoyl chloride (typically 1.5 equivalents) while maintaining the temperature at 0°C.[21] Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.[21]
-
Hydrolysis and Deprotection of Silyl Ethers: Quench the reaction by slowly adding ice-cold water.[21] Then, add concentrated ammonium hydroxide to hydrolyze the transient silyl ethers and any O-benzoylated byproducts.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield N⁶-benzoyl-2'-deoxyadenosine.[21]
III. The Art of Deprotection: Unveiling the Final Product
The final stage of oligonucleotide synthesis is the deprotection of all protecting groups and, in solid-phase synthesis, cleavage from the support. The conditions for deprotection must be carefully chosen to ensure the complete removal of all protecting groups without damaging the newly synthesized oligonucleotide.
Table 2: General Deprotection Conditions for Common Protecting Groups
| Protecting Group | Functional Group Protected | Reagent(s) | Typical Conditions |
| DMT | 5'-Hydroxyl | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in CH₂Cl₂ | 3% TCA in CH₂Cl₂, room temperature, 1-3 min[8] |
| TBDMS | 2'-Hydroxyl | Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF) | 1M TBAF in THF, room temperature, 12-24 hours[15] or TEA·3HF in DMSO/TEA, 65°C, 2.5 hours[22] |
| Benzoyl (Bz) | Exocyclic Amine (A, C) | Concentrated Ammonium Hydroxide or AMA (Ammonia/Methylamine) | NH₄OH, 55°C, 8-12 hours[23] or AMA, 65°C, 10-15 min[17] |
| Isobutyryl (iBu) | Exocyclic Amine (G) | Concentrated Ammonium Hydroxide or AMA (Ammonia/Methylamine) | NH₄OH, 55°C, 8-12 hours[19] or AMA, 65°C, 10-15 min[19] |
Experimental Protocol 4: General Deprotection of a DNA Oligonucleotide
This protocol describes the deprotection of a DNA oligonucleotide synthesized on a solid support using standard benzoyl and isobutyryl protecting groups for the nucleobases.
Materials:
-
Oligonucleotide bound to Controlled Pore Glass (CPG) support
-
Concentrated Ammonium Hydroxide (28-30%)
-
80% Acetic Acid (for DMT-on purification)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Heat the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and isobutyryl protecting groups.[23]
-
-
Isolation of the Crude Oligonucleotide:
-
Cool the vial and carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube.
-
Evaporate the ammonia using a vacuum concentrator.
-
-
DMT-on Purification (Optional but Recommended):
-
If the 5'-DMT group was left on after synthesis (DMT-on), the crude oligonucleotide can be purified by reverse-phase HPLC or a purification cartridge. The hydrophobicity of the DMT group allows for the separation of the full-length product from shorter, failure sequences.
-
-
Final Detritylation (for DMT-on purified oligos):
IV. Orthogonal Strategies: The Key to Complex Syntheses
Orthogonal protecting group strategies are essential for the synthesis of complex molecules, such as modified RNA, where different protecting groups need to be removed selectively in the presence of others.[1][2] A classic example in RNA synthesis is the use of an acid-labile 5'-DMT group, base-labile acyl groups on the nucleobases, and a fluoride-labile 2'-TBDMS group.[25] This allows for a stepwise deprotection sequence:
-
Acidic removal of the 5'-DMT group during each cycle of chain elongation.
-
Basic removal of the acyl groups from the nucleobases and cleavage from the solid support.
-
Fluoride-mediated removal of the 2'-TBDMS group as the final step.
V. Visualizing the Workflow: Protecting Group Application
The following diagram illustrates the key steps in preparing a protected nucleoside phosphoramidite, the building block for oligonucleotide synthesis.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful chemical synthesis of nucleosides and their oligomers. This guide has provided a comprehensive overview of the key protecting groups for hydroxyl and exocyclic amino functionalities, complete with detailed experimental protocols and a discussion of orthogonal strategies. By understanding the principles behind protecting group chemistry and adhering to robust, field-proven protocols, researchers can confidently tackle the synthesis of complex nucleic acid-based molecules for a wide range of applications in science and medicine.
References
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Azvolinsky, A., & Shishkina, I. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(8), e30. [Link]
-
Wang, Z., & Gao, Y. (2013). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Scientific Reports, 3, 2389. [Link]
-
Ogilvie, K. K., et al. (1974). The use of silyl protecting groups in nucleoside and nucleotide chemistry. Canadian Journal of Chemistry, 52(1), 17-25. [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. (n.d.). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. [Link]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
-
ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]
-
ACS Publications. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection. [Link]
-
PubMed. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 5′ DMTr-thymidine 3′-(SATE)phosphoramidites. [Link]
-
PubMed. (2001). 2'-Hydroxyl-protecting Groups That Are Either Photochemically Labile or Sensitive to Fluoride Ions. [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Springer Nature Experiments. (n.d.). RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection. [Link]
-
Glen Research. (n.d.). Technical Brief: Which 5'-Amino-Modifier?. [Link]
-
ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific?. [Link]
-
NIH. (n.d.). Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. [Link]
-
Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. [Link]
-
ChemGenes India. (n.d.). 5'-O-DMTr-Thymidine. [Link]
-
SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. 2'-Hydroxyl-protecting groups that are either photochemically labile or sensitive to fluoride ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
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- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Enzymatic Reactions of 2',3'-Isopropylideneadenosine-5'-carboxylic acid
Welcome to the technical support center for optimizing enzymatic reactions involving 2',3'-Isopropylideneadenosine-5'-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of pH optimization for successful and reproducible experimental outcomes. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion of my 2',3'-Isopropylideneadenosine-5'-carboxylic acid substrate. Could the reaction buffer pH be the issue?
A1: Absolutely. The pH of your reaction buffer is a critical parameter that directly influences enzyme activity. For the deamination of 2',3'-Isopropylideneadenosine-5'-carboxylic acid, catalyzed by Adenosine Deaminase (ADA) or Adenylate Deaminase (AMPDA), the optimal pH is crucial for achieving high conversion rates.[1][2]
Causality: Enzymes are proteins with specific three-dimensional structures, which are maintained by a network of ionic interactions, hydrogen bonds, and other non-covalent forces. The ionization state of amino acid residues in the enzyme's active site is pH-dependent. Deviations from the optimal pH can alter these charges, leading to a conformational change in the enzyme that reduces its catalytic efficiency or even causes irreversible denaturation. Furthermore, the ionization state of the substrate itself can be influenced by pH, which may affect its binding to the active site.[1][2]
Troubleshooting Steps:
-
Verify Buffer pH: Calibrate your pH meter and confirm the pH of your prepared buffer at the reaction temperature.
-
Consult Literature for Optimal pH: For ADA-catalyzed deamination of 2',3'-Isopropylideneadenosine-5'-carboxylic acid, the optimal pH is reported to be 7.4.[1][3]
-
Perform a pH Profile Experiment: If you suspect your enzyme has a different pH optimum under your specific conditions, it is highly recommended to perform a pH profile experiment. This involves setting up the reaction across a range of pH values to empirically determine the optimum.
Q2: My reaction starts well but then slows down or stops prematurely. What could be the cause?
A2: This issue can stem from several factors, including enzyme instability, substrate degradation, or a shift in the reaction pH over time.
Causality:
-
Enzyme Instability: The enzyme may not be stable at the chosen pH and temperature over the entire course of the reaction. This can lead to a gradual loss of activity.
-
Substrate Instability: 2',3'-O-Isopropylideneadenosine and its derivatives are susceptible to acid-catalyzed hydrolysis of the isopropylidene group and the N-glycosidic bond.[4][5] If the reaction pH drifts to the acidic side, you may be losing your substrate to degradation.
-
Reaction-Induced pH Shift: If the enzymatic reaction produces or consumes protons, the pH of a weakly buffered solution can change significantly, moving it away from the optimal range.
Troubleshooting Steps:
-
Assess Enzyme Stability: Run a control reaction without the substrate to see if the enzyme activity decreases over time at the assay pH.
-
Monitor Substrate Stability: Use HPLC or TLC to analyze a control sample of your substrate in the reaction buffer over time to check for degradation.[4]
-
Increase Buffer Capacity: If you suspect a pH shift, consider using a buffer with a higher concentration or a buffer system that is more effective in your target pH range.
-
Time-Course Experiment: Perform a time-course experiment and monitor both product formation and substrate consumption to identify when the reaction rate begins to decrease.
Troubleshooting Guides
Guide 1: Systematic pH Optimization Workflow
This guide provides a step-by-step protocol for determining the optimal pH for your enzymatic reaction.
Experimental Protocol:
-
Buffer Selection: Choose a series of buffers with overlapping pH ranges to cover the desired spectrum (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Reaction Setup: Prepare a series of reactions, each with a different pH buffer but identical concentrations of substrate, enzyme, and any necessary cofactors.
-
Initiation and Monitoring: Start the reactions simultaneously if possible and monitor the rate of product formation using a suitable analytical technique like HPLC or spectrophotometry.[6]
-
Data Analysis: Plot the initial reaction rates against the pH to generate a pH profile curve. The peak of this curve represents the optimal pH for your enzyme under these conditions.
Data Presentation:
| pH | Buffer System | Initial Rate (µM/min) | Relative Activity (%) |
| 5.0 | Citrate | 1.2 | 15 |
| 6.0 | Phosphate | 3.5 | 44 |
| 7.0 | Phosphate | 7.8 | 98 |
| 7.4 | Phosphate | 8.0 | 100 |
| 8.0 | Phosphate | 6.2 | 78 |
| 9.0 | Borate | 2.1 | 26 |
Visualization of Workflow:
Caption: Workflow for systematic pH optimization of an enzymatic reaction.
Guide 2: Diagnosing and Mitigating Substrate Instability
Given the susceptibility of 2',3'-Isopropylideneadenosine-5'-carboxylic acid to acid-catalyzed hydrolysis, this guide helps in identifying and preventing substrate degradation.[4][5]
Troubleshooting Steps:
-
pH Stability Test:
-
Prepare solutions of your substrate in buffers at different pH values (e.g., pH 4, 7, and 9).
-
Incubate these solutions under the same conditions as your enzymatic reaction.
-
At various time points, analyze aliquots by HPLC or TLC to quantify the amount of intact substrate and detect the appearance of degradation products like adenosine.[4]
-
-
Mitigation Strategies:
-
Work at or Above Neutral pH: Whenever possible, maintain the reaction pH at neutral or slightly basic conditions to minimize acid-catalyzed hydrolysis.
-
Fresh Substrate Solutions: Prepare substrate stock solutions fresh before each experiment.
-
Solvent Choice: For stock solutions, consider using anhydrous aprotic solvents and store them at -20°C for short-term use.[4]
-
Logical Relationship Diagram:
Caption: Diagnosing and resolving substrate instability issues.
Quantitative Data Summary
The following table summarizes the effect of pH on the conversion of 2',3'-Isopropylideneadenosine-5'-carboxylic acid to its corresponding inosine derivative by Adenosine Deaminase (ADA).
| pH | Reaction Time (hours) | Conversion (%) | Reference |
| 7.4 | 7.5 | Quantitative | [1] |
| 8.0 | 9 | 20 | [1] |
| 6.0 | 3 | - | [1] |
| 4.0 | 24 | 46 | [3] |
Note: The original data for pH 6.0 did not specify a conversion percentage but indicated a higher reaction rate than at pH 8.0.[3]
References
- BenchChem. (2025). Application Notes and Protocols: Enzymatic Reactions Involving 2',3'-O-Isopropylideneadenosine.
- Ciuffreda, P., Alessandrini, L., Pavlovic, R., & Santaniello, E. (2007). Deamination of 2′,3′-O-Isopropylideneadenosine-5′- Carboxylic Acid Catalyzed by Adenosine Deaminase (ADA) and Adenylate Deaminase (AMPDA): Influence of Substrate Ionization on the Activity of the Enzymes. Taylor & Francis Online.
- Ciuffreda, P., Alessandrini, L., Pavlovic, R., & Santaniello, E. (2007). Deamination of 2',3'-O-isopropylideneadenosine-5'- carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes. PubMed.
- Benchchem. (n.d.). Stability issues with 2',3'-O-Isopropylideneadenosine in solution.
- Benchchem. (n.d.). Application Notes and Protocols for Enzymatic Reactions Involving 2',3'-O-Isopropylideneadenosine.
- Santaniello, E., et al. (n.d.). Isopropylideneadenosine-5′- Carboxylic Acid Catalyzed by Adenosine Dea. Taylor & Francis Online.
- Benchchem. (n.d.). Stability of 2',3'-O-Isopropylideneadenosine-13C5 in different storage conditions.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Deamination of 2',3'-O-isopropylideneadenosine-5'- carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Overcoming Challenges in Modified Nucleoside Synthesis
A Foreword from Your Senior Application Scientist: The synthesis of modified nucleosides is a cornerstone of modern therapeutic and diagnostic development. From antiviral agents to antisense oligonucleotides, the ability to precisely craft these complex biomolecules is paramount. However, the path from starting materials to a final, pure product is often paved with synthetic challenges. This technical support center is designed to be your trusted resource, providing not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies. We will delve into the intricacies of glycosylation, navigate the complexities of protecting group manipulation, and demystify the nuances of purification.
Section 1: Troubleshooting Guide - Navigating the Synthetic Landscape
This section is structured to address the most common and critical challenges encountered during the synthesis of modified nucleosides, offering diagnostic insights and actionable solutions.
The Crucial Glycosylation Step: Forging the Nucleoside Bond
The creation of the N-glycosidic bond between the sugar moiety and the nucleobase is the defining moment in nucleoside synthesis. Success at this stage hinges on controlling both regioselectivity and stereoselectivity.
Q1: My glycosylation reaction is producing a mixture of α and β anomers, with a low yield of the desired β-anomer. How can I enhance the stereoselectivity?
A1: The formation of anomeric mixtures is a classic hurdle in nucleoside chemistry. The key to favoring the desired β-anomer often lies in leveraging "neighboring group participation."
The Underlying Chemistry: An acyl protecting group (such as benzoyl or acetyl) at the C2' position of the sugar can participate in the reaction by forming a transient acyloxonium ion intermediate. This intermediate sterically shields the α-face of the sugar, compelling the incoming nucleobase to attack from the β-face, thus yielding the desired β-nucleoside.
Troubleshooting and Optimization Strategy:
-
Selection of the Sugar Donor:
-
Employ a C2'-Acyl Protecting Group: It is critical to use a sugar donor that has an acyl group at the 2'-position. Benzoyl groups are often preferred over acetyl groups due to their greater steric hindrance and stability.[1]
-
Effective Activation: In Vorbrüggen-type glycosylations, the anomeric position (C1') is typically activated with a good leaving group, such as an acetate or p-nitrobenzoate.[2][3]
-
-
Optimizing Reaction Conditions:
-
Judicious Choice of Lewis Acid: The selection and amount of the Lewis acid (e.g., TMSOTf, SnCl₄) are crucial. The strength of the Lewis acid can affect the rate of anomerization. It is advisable to start with milder conditions and screen various Lewis acids.[4]
-
Solvent Considerations: The reaction's outcome can be influenced by the solvent's polarity. Acetonitrile and dichloromethane are standard choices.[5]
-
Temperature Management: To favor the kinetically controlled formation of the β-anomer, conduct the reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures can promote equilibration, potentially leading to the thermodynamically more stable but undesired α-anomer.[1]
-
-
Nucleobase Preparation:
-
For the Vorbrüggen reaction, silylating the nucleobase with reagents like HMDS or BSA is essential to increase its solubility and nucleophilicity.[6] Ensure this step is complete before proceeding with the glycosylation.
-
A Step-by-Step Protocol for Vorbrüggen Glycosylation:
-
Nucleobase Silylation: a. In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile and add hexamethyldisilazane (HMDS). b. Catalyze the reaction with a small amount of chlorotrimethylsilane (TMSCl). c. Reflux the mixture until it becomes a clear solution. d. Remove the volatile components under reduced pressure.
-
The Glycosylation Reaction: a. Dissolve the silylated nucleobase and the activated sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous acetonitrile. b. Cool the mixture to 0 °C. c. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf). d. Allow the reaction to proceed to completion, monitoring by TLC.
-
Product Isolation: a. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. b. Extract the product with an organic solvent like ethyl acetate. c. Dry the organic layer and concentrate it. d. Purify the product and separate the anomers using silica gel column chromatography.
Q2: My glycosylation reaction is stalling, resulting in a low yield and recovery of starting materials. What are the likely causes?
A2: Poor conversion in glycosylation reactions is often due to issues with reagent quality, catalyst deactivation, or the inherent low reactivity of the nucleobase.
Troubleshooting and Optimization Strategy:
-
Rigorous Quality Control of Reagents:
-
Anhydrous Conditions are Non-Negotiable: Moisture is the enemy of successful glycosylation, as it can hydrolyze the activated sugar and deactivate the Lewis acid.[1] All glassware must be meticulously dried, and solvents must be anhydrous.
-
Freshness of Lewis Acid: Lewis acids are hygroscopic and can lose their activity upon exposure to air. Use a fresh or recently opened bottle.
-
Purity of Starting Materials: Ensure the purity of both the sugar donor and the nucleobase to avoid side reactions.
-
-
Fine-Tuning Reaction Parameters:
-
Lewis Acid Stoichiometry: A slight excess of the Lewis acid may be required to drive the reaction to completion.
-
Temperature Adjustment: While low temperatures are ideal for stereoselectivity, a sluggish reaction may necessitate a gentle increase in temperature.
-
Reaction Time: Some nucleobases are less reactive and may require extended reaction times.
-
-
Addressing Nucleobase Reactivity:
-
Electron-Deficient Nucleobases: Nucleobases with electron-withdrawing modifications can be poor nucleophiles. In such cases, a more potent sugar donor (like a glycosyl halide) or a stronger Lewis acid may be needed.[1]
-
The Art of Protection and Deprotection
The strategic use of protecting groups is a central theme in the synthesis of modified nucleosides.
Q1: I'm observing significant depurination when removing the 5'-DMT group with trichloroacetic acid (TCA). How can I prevent this?
A1: Depurination, the acid-catalyzed cleavage of the glycosidic bond in purine nucleosides, is a frequent side reaction during the removal of the 5'-dimethoxytrityl (DMT) group.[1]
The Underlying Chemistry: The N-glycosidic bond of purines is labile in acidic conditions. The extent of depurination is influenced by the strength of the acid, the temperature, and the duration of exposure.
Troubleshooting and Optimization Strategy:
-
Switch to a Milder Acid: Replace TCA with dichloroacetic acid (DCA), which is less acidic but still effective for DMT removal, thereby reducing the rate of depurination.[1]
-
Minimize Reaction Time: The detritylation reaction is rapid. Monitor the reaction closely and quench it as soon as the DMT group is cleaved.
-
Control the Temperature: Perform the reaction at room temperature, as higher temperatures accelerate depurination.[1]
-
Maintain Anhydrous Conditions: The presence of water can facilitate depurination.
A Step-by-Step Protocol for Mild Detritylation:
-
Dissolve the 5'-DMT protected nucleoside in anhydrous dichloromethane.
-
Add a 3% solution of DCA in dichloromethane.
-
Monitor the reaction by TLC (typically complete in 5-10 minutes).
-
Quench the reaction with a weak base like pyridine.
-
Isolate and purify the product.
Q2: What is the most reliable method for the selective protection of the 2'-hydroxyl group of a ribonucleoside?
A2: The selective protection of the 2'-hydroxyl group is a common challenge. The use of a bulky silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is the most widely adopted strategy.[7][8]
The Underlying Chemistry: The TBDMS group offers a good balance of stability during synthesis and ease of removal with fluoride ions. To achieve selectivity, a common approach is to temporarily protect the 3'- and 5'-hydroxyls.[7]
Troubleshooting and Optimization Strategy:
-
Transient Protection: A highly effective method involves the use of a di-tert-butylsilylene group to simultaneously protect the 3'- and 5'-hydroxyls, leaving the 2'-hydroxyl available for silylation.[8]
-
Silylation Conditions: Use TBDMSCl with a suitable base like silver nitrate or imidazole.
A Step-by-Step Protocol for Selective 2'-O-Silylation: [8]
-
React the ribonucleoside with di-t-butylsilyl dichloride to protect the 3' and 5' hydroxyls.
-
Introduce the TBDMS group at the 2'-position using TBDMSCl.
-
Selectively remove the di-t-butylsilylene group with a mild acid.
-
Purify the desired 2'-O-TBDMS protected ribonucleoside.
A typical workflow illustrating the strategic use of protecting groups in oligonucleotide synthesis.
Activating the Monomer: The Phosphitylation Reaction
The conversion of a protected nucleoside into a phosphoramidite monomer is a pivotal step for automated solid-phase synthesis.
Q1: My phosphitylation reaction is inefficient, with low yields and the formation of multiple byproducts. How can I improve this?
A1: Phosphitylation is highly sensitive to atmospheric moisture and oxygen.
The Underlying Chemistry: The phosphitylating reagent is extremely reactive and readily hydrolyzes. The choice and purity of the activator are also critical.
Troubleshooting and Optimization Strategy:
-
Strictly Anhydrous and Inert Conditions: This is paramount. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.[9]
-
High-Quality Reagents: Use fresh, high-purity phosphitylating agent and activator.
-
Stoichiometric Control: Precise control over the stoichiometry of the reagents is essential.
A Step-by-Step Protocol for Phosphitylation: [9]
-
Under an inert atmosphere, dissolve the protected nucleoside and a suitable base (e.g., DIPEA) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add the phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite).
-
Monitor the reaction by TLC or ³¹P NMR.
-
Work up the reaction and purify the product by flash chromatography on silica gel that has been pre-treated with triethylamine.
The Final Hurdle: Purification
Achieving the desired purity of the final product is crucial for its intended biological application.
Q1: What is the most appropriate method for purifying my modified oligonucleotide?
A1: The choice between High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) depends on the oligonucleotide's length, modifications, and the required level of purity.[10][11]
A Comparative Guide to Purification Methods:
| Method | Principle | Ideal For | Key Advantages | Limitations |
| Reverse-Phase HPLC | Hydrophobicity | Short to medium length oligos (<50 bases), especially those with hydrophobic modifications.[12][13][14] | High resolution, fast, scalable. | May not be suitable for very long oligos. |
| Anion-Exchange HPLC | Charge | Unmodified oligos up to 80 bases.[13][14] | Excellent separation based on length. | Can be more costly. |
| PAGE | Size and charge | Long oligos (>60 bases) and applications requiring the highest purity.[12][15][16] | Superior resolution. | Lower recovery, more labor-intensive. |
A Step-by-Step Protocol for PAGE Purification: [12][16]
-
Prepare a denaturing polyacrylamide gel.
-
Denature the oligonucleotide sample by heating in a formamide-based loading buffer.
-
Perform electrophoresis.
-
Visualize the bands using UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the oligonucleotide from the gel slice.
-
Desalt the purified oligonucleotide.
A decision-making flowchart for selecting the optimal oligonucleotide purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the concept of "orthogonal" protecting groups in the context of nucleoside synthesis?
A1: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering conditions.[17] For instance, an acid-labile DMT group can be selectively removed without affecting a base-labile benzoyl group or a fluoride-labile TBDMS group on the same molecule. This orthogonality is the cornerstone of complex, multi-step syntheses.
Q2: How does coupling efficiency impact the synthesis of long oligonucleotides?
A2: Coupling efficiency is the percentage of successful nucleotide additions in each cycle of solid-phase synthesis. A seemingly minor drop in efficiency has a compounding negative effect on the yield of the full-length product.[18][19][20][21] For a 100-base oligonucleotide, a 99% coupling efficiency yields only about 37% of the full-length product, while a 98% efficiency plummets the yield to roughly 13%.
Q3: What are the best practices for storing modified phosphoramidite monomers?
A3: Due to their sensitivity to moisture and oxidation, phosphoramidites must be stored at -20°C under an inert atmosphere in a desiccator.[9] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q4: What leads to the formation of n-1 sequences in my oligonucleotide product?
A4: The primary cause of n-1 sequences (oligonucleotides lacking a single nucleotide) is incomplete coupling during a synthesis cycle.[22] This can be attributed to degraded phosphoramidite, insufficient activation, or steric hindrance.
Q5: What are the specific challenges in deprotecting RNA oligonucleotides?
A5: The 2'-hydroxyl group in RNA makes the phosphodiester backbone susceptible to base-catalyzed cleavage. Therefore, deprotection of the nucleobases must be conducted under mild conditions to prevent strand degradation.[23][24] Furthermore, the 2'-hydroxyl protecting group requires a separate deprotection step, typically with a fluoride reagent.[25]
References
-
Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE). PubMed. [Link]
-
Protocol for PAGE Gel Purification. Ibiblio. [Link]
-
Protocol For Deprotection of Thiol Modified Oligonucleotides. Scribd. [Link]
-
Practical Silyl Protection of Ribonucleosides. National Institutes of Health. [Link]
-
PAGE Oligo Purification. Bio Basic. [Link]
-
HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol. [Link]
-
HPLC Analysis of tRNA-Derived Nucleosides. National Institutes of Health. [Link]
-
Manual Detritylation of Oligonucleotides after Deprotection. Glen Research. [Link]
-
Advanced method for oligonucleotide deprotection. Nucleic Acids Research. [Link]
-
Digital Quantification of Chemical Oligonucleotide Synthesis Errors. Oxford Academic. [Link]
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Deprotection Guide. Glen Research. [Link]
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Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. ResearchGate. [Link]
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RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection. Springer. [Link]
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HPLC Purification of In Vitro Transcribed Long RNA. Springer. [Link]
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Synthetic steps toward the key Vorbrüggen N-glycosylation reaction. ResearchGate. [Link]
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Nucleosidic Phosphoramidite Synthesis Via Phosphitylation. Scribd. [Link]
-
A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. National Institutes of Health. [Link]
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Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. ACS Publications. [Link]
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Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
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What affects the yield of your oligonucleotides synthesis. Bio-Synthesis. [Link]
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Vorbrüggen Glycosylation. Wiley Online Library. [Link]
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Handbook of Nucleoside Synthesis. Wonderbuuk. [Link]
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On-demand synthesis of phosphoramidites. National Institutes of Health. [Link]
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Nucleoside analogue. Wikipedia. [Link]
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RNA Synthesis - Options for 2'-OH Protection. Glen Research. [Link]
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Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. ACS Publications. [Link]
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. Royal Society of Chemistry. [Link]
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Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. National Institutes of Health. [Link]
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An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. [Link]
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Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation. PubMed. [Link]
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Benzyl Protection. Common Organic Chemistry. [Link]
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Synthesis of nucleosides. Wikipedia. [Link]
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Technical Support Center: Purification of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
Introduction: Welcome to the technical support guide for the purification of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid. This molecule, a key intermediate in the synthesis of adenosine receptor agonists and other valuable nucleoside analogs, presents unique challenges during purification.[1][2] Its polarity, combined with the acidic carboxylic acid functional group, often leads to issues like poor resolution, peak tailing, and low recovery during standard silica gel column chromatography. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during its purification.
Section 1: Method Development & Optimization (FAQs)
This section addresses foundational questions that arise when designing a purification protocol for this specific compound.
Question: How do I select the appropriate stationary phase for purifying this acidic nucleoside derivative?
Answer: For the purification of this compound, silica gel (SiO₂) is the most commonly used and cost-effective stationary phase.[3][4] Its polar surface interacts with the polar functionalities of your molecule (hydroxyl, amine, and carboxylic acid groups), allowing for separation based on polarity.[5]
-
Expertise & Experience: The key challenge with silica gel is its inherent acidity, which can cause strong, sometimes irreversible, binding and significant peak tailing of acidic compounds like yours. While alternatives like alumina (neutral or basic) exist, they are often less effective for this class of compounds. Deactivating the silica gel is a better approach if stability is a concern.[6] A good starting point is standard flash-grade silica gel (e.g., 230-400 mesh).
Question: What is a recommended starting mobile phase (eluent) for this purification?
Answer: Due to the compound's high polarity and acidic nature, a polar solvent system is required. A mixture of a moderately polar solvent and a highly polar solvent is typical.
-
Recommended Starting System: A gradient of Methanol (MeOH) in Dichloromethane (DCM) or Chloroform (CHCl₃) is a standard choice for protected nucleosides.[7]
-
Causality: The DCM/MeOH system is effective, but the carboxylic acid moiety will likely cause streaking on the TLC plate and tailing on the column. To counteract this, the mobile phase must be modified. Adding a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (0.1% to 1% v/v), to the eluent is critical.[3] This acidic modifier protonates the carboxylate form of your product, reducing its interaction with the acidic silanol groups on the silica surface and resulting in a sharper peak and better elution.[3]
A good starting point for TLC analysis would be: 95:5:0.5 DCM / MeOH / AcOH . Adjust the MeOH concentration to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[6]
Question: My compound isn't moving off the baseline on the TLC plate, even with 20% Methanol in DCM. What should I do?
Answer: This indicates that your mobile phase is not polar enough to displace the highly polar compound from the silica gel.
-
Troubleshooting Steps:
-
Increase Polarity: Gradually increase the percentage of methanol. If that is insufficient, you can try more aggressive polar solvent systems.
-
Add an Acid Modifier: If you haven't already, add 0.5-1% acetic acid to your mobile phase. This is often the most critical factor for eluting carboxylic acids from silica.
-
Consider a Three-Component System: Sometimes, a mixture like Ethyl Acetate (EtOAc) / MeOH / DCM can provide different selectivity.
-
Ammonia/Methanol Systems: For extremely polar compounds that still won't move, a basic modifier can be used. A stock solution of 1-10% of 7N ammonia in methanol, used as the polar component in DCM, can be effective.[8] However, be aware this drastically changes the silica surface chemistry.
-
Section 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems you might encounter during the column chromatography run.
Problem: I'm seeing significant peak tailing. My collected fractions are broad and show decreasing concentrations of my product over a large volume.
Answer: This is a classic symptom of strong, non-ideal interactions between an acidic analyte and the silica stationary phase.
-
Immediate Cause: The anionic carboxylate form of your molecule is interacting very strongly with the acidic silanol (Si-OH) groups on the silica surface. This "stick-and-roll" interaction slows the elution in an uneven manner.
-
Solutions:
-
Acidify the Mobile Phase: The most effective solution is to add 0.5-1% acetic acid to your eluent, as described above. This ensures your compound remains in its protonated, less polar state.[3]
-
Increase Eluent Polarity Post-Elution: Once your compound begins to elute, you can try increasing the polarity of the solvent system (e.g., increase the % of MeOH). This can help "push" the tailing end of the peak off the column more quickly.[6]
-
Check Sample Loading: Overloading the column is a common cause of tailing. Ensure you are not exceeding the recommended capacity of your column (typically 1-5% of the silica gel mass for a difficult separation).
-
Problem: My product is co-eluting with a major impurity. The spots are very close on the TLC plate.
Answer: This indicates that the chosen solvent system does not provide sufficient selectivity to resolve the two compounds.
-
Potential Impurities: A likely impurity is the starting material for the oxidation, 2',3'-Isopropylidene Adenosine, which is slightly less polar than your carboxylic acid product.
-
Strategies for Improved Resolution:
-
Optimize the Solvent System: Test a wider range of solvent systems during TLC analysis. Try replacing DCM with ethyl acetate or using a three-component system like Hexane/EtOAc/MeOH to alter the selectivity.
-
Use a Gradient Elution: A shallow gradient of the polar solvent (e.g., starting at 2% MeOH and slowly increasing to 10%) will provide better resolution than an isocratic (constant concentration) elution.[9]
-
Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunity for separation.
-
Dry Loading: If the impurity is very close, the sample loading technique becomes critical. Dissolving the crude material in a strong solvent and loading it directly can broaden the initial band. Instead, use the "dry loading" method: dissolve your crude product, adsorb it onto a small amount of fresh silica gel, evaporate the solvent until you have a free-flowing powder, and carefully add this powder to the top of your packed column.[10]
-
Section 3: Experimental Protocol & Data
Step-by-Step Column Chromatography Protocol
-
TLC Analysis & Solvent System Selection:
-
Develop a solvent system that provides good separation and gives your target compound an Rf of ~0.2-0.3. A good starting point is Dichloromethane:Methanol:Acetic Acid (95:5:0.5).
-
-
Column Preparation:
-
Select a glass column with appropriate dimensions (e.g., a 40g silica column for purifying ~400-800mg of crude material).
-
Insert a cotton or fritted glass plug at the bottom. Add a small layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
"Wet pack" the column by pouring the slurry in and allowing the solvent to drain, ensuring a uniform and crack-free stationary phase.[3]
-
-
Sample Loading (Dry Method Recommended):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., DCM/MeOH).
-
Add 2-3 times the mass of silica gel to this solution.
-
Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[10]
-
Gently add this powder to the top of the packed column, creating a thin, even layer.
-
Carefully add a protective layer of sand on top of your sample layer.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions immediately. Monitor the fractions by TLC to track the elution of your compound.
-
If using a gradient, systematically increase the polarity of your mobile phase as the run progresses.
-
Typical Chromatographic Parameters
| Parameter | Recommended Value/Type | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard choice for normal-phase chromatography of polar molecules.[4] |
| Mobile Phase | Dichloromethane / Methanol with 0.5% Acetic Acid | DCM/MeOH provides the polarity range needed. Acetic acid is crucial to suppress carboxylate ionization and prevent peak tailing.[3] |
| Elution Mode | Gradient Elution | A shallow gradient (e.g., 2% to 15% MeOH) provides superior resolution for closely eluting compounds compared to isocratic elution.[9] |
| Sample Loading | Dry Loading | Minimizes band broadening, leading to sharper peaks and better separation, especially for samples not fully soluble in the starting eluent.[10] |
| Detection | UV lamp (254 nm) for TLC | The purine ring of adenosine is a strong UV chromophore, making it easy to visualize on TLC plates with a fluorescent indicator. |
Section 4: Visual Workflows and Logic
General Purification Workflow
This diagram outlines the complete process from the crude reaction mixture to the final, purified product.
Caption: Workflow for the column chromatography purification of the target compound.
Troubleshooting Logic: Poor Separation
This flowchart provides a decision-making process for addressing co-elution or poor resolution issues.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
ResearchGate. The separation of analytes with carboxylic acid on the columns. Mobile phase. Available from: [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]
-
LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
ResearchGate. Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Available from: [Link]
-
ACS Publications. (1980). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry. Available from: [Link]
-
MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available from: [Link]
-
HCB Bio. This compound. Available from: [Link]
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- 6. Chromatography [chem.rochester.edu]
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- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: A Troubleshooting Guide to Improving Yield in Adenosine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of adenosine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleoside chemistry. Here, we address common challenges and provide in-depth, field-proven solutions to enhance reaction yields and product purity. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of adenosine derivatives.
Q1: What are the most common impurities in the synthesis of adenosine derivatives?
A1: The most frequent impurities include the undesired α-anomer, unreacted starting materials (like N6-benzoyladenine and the protected sugar donor), and partially deprotected intermediates.[1] The formation of the α-anomer is a common stereochemical challenge in glycosylation reactions.[1]
Q2: How can I minimize the formation of the α-anomer during glycosylation?
A2: Optimizing the reaction temperature is crucial. Lower temperatures generally favor the desired β-anomer's stereoselectivity, though they may slow the reaction rate.[1] After the initial low-temperature phase, allowing the reaction to warm to room temperature can help drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to find the optimal balance.[2]
Q3: What are the best practices for the final deprotection step?
A3: A widely used and effective method for removing acyl-protecting groups (like acetyl or benzoyl) is treatment with a saturated solution of ammonia in methanol (NH₃/MeOH) or sodium methoxide (NaOMe) in methanol.[2] It is critical to monitor this step closely, as prolonged exposure to harsh basic conditions can cleave the N-glycosidic bond, drastically reducing your final yield.[2]
Q4: My final product is difficult to purify. What purification strategies are most effective?
A4: Purification of adenosine derivatives often requires a multi-step approach.[3] Column chromatography on silica gel is a common first step for larger quantities.[3][4] For achieving high purity, especially in the final stages, reverse-phase High-Performance Liquid Chromatography (HPLC) is often indispensable.[3][4] In specific cases, such as when the derivative has a ligand-like substituent, affinity chromatography can be highly effective.[4][5]
Troubleshooting Guides
This section offers detailed solutions to more complex problems you might face during your synthesis.
Issue 1: Low Yield in the Glycosylation Reaction
Low yields in the key N-glycosylation step are a frequent hurdle. This can often be traced back to several factors related to reaction conditions and starting material integrity.
Possible Causes and Solutions:
-
Inadequate Protection of Functional Groups:
-
The "Why": Unprotected hydroxyl groups on the sugar moiety or the exocyclic amine of adenine can lead to a variety of side reactions, including undesired glycosylation at multiple sites.[2]
-
The Solution: Employ a robust protecting group strategy. For the sugar's hydroxyl groups, acyl groups like acetyl (Ac) or benzoyl (Bz) are standard choices as they are stable under glycosylation conditions.[2][6] The exocyclic amine of adenine should be protected, commonly with a benzoyl group, to prevent side reactions.[2] In-situ silylation of the adenine base with agents like N,O-Bis(trimethylsilyl)acetamide (BSA) just before glycosylation can enhance nucleophilicity and solubility.[2]
-
-
Presence of Moisture:
-
The "Why": Lewis acids used to catalyze the glycosylation reaction, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), are highly sensitive to moisture. Water can decompose the catalyst and the silylated base, leading to low yields.[1]
-
The Solution: Strict anhydrous conditions are paramount. Use flame-dried glassware, anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Suboptimal Reaction Temperature and Time:
-
The "Why": The temperature profile of the reaction influences both the rate and the stereoselectivity. While low temperatures favor the desired β-anomer, they can also lead to incomplete reactions if not given enough time.[1]
-
The Solution: A common strategy is to initiate the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[1][2] It's essential to monitor the reaction's progress using TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.[2]
-
Experimental Protocol: Vorbrüggen Glycosylation
This protocol outlines a standard procedure for the N-glycosylation step.
-
Silylation of Adenine: In a flame-dried flask under an inert atmosphere, suspend N⁶-benzoyl-adenine in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of ammonium sulfate. Heat the mixture to reflux until the solution becomes clear, then cool to room temperature.[2]
-
Preparation of the Sugar: In a separate flame-dried flask, dissolve the protected 2-deoxy-L-ribofuranose derivative in anhydrous acetonitrile.[2]
-
Glycosylation: Cool the sugar solution to 0 °C. Add the silylated adenine solution via a cannula. Slowly add the Lewis acid (e.g., TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[2]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
Diagram: Glycosylation Workflow
Caption: A simplified workflow for the Vorbrüggen glycosylation reaction.
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions
Modifications at the C2, C6, or C8 positions of the purine ring often involve palladium-catalyzed reactions like Suzuki or Sonogashira couplings.[7][8][9] Low yields in these reactions can be frustrating but are often solvable.
Possible Causes and Solutions:
-
Catalyst Inactivation:
-
The "Why": The palladium catalyst can be sensitive to air and impurities. Oxidative degradation or coordination of impurities to the palladium center can inhibit its catalytic activity.
-
The Solution: Ensure all reagents and solvents are thoroughly degassed. Running the reaction under a strict inert atmosphere is crucial. The choice of ligand is also important; for instance, sterically demanding ligands can provide a more active catalyst for Suzuki couplings.[9]
-
-
Incorrect Base or Solvent System:
-
The "Why": The base plays a critical role in the transmetalation step of the Suzuki reaction. The effectiveness of a particular base can be highly dependent on the solvent system.
-
The Solution: The choice of base and solvent needs to be optimized for your specific substrates. For Suzuki reactions, common bases include carbonates (e.g., K₂CO₃) and phosphates (e.g., K₃PO₄), often used in solvents like DMF or aqueous mixtures.[10]
-
-
Poor Solubility of Reagents:
-
The "Why": Adenosine derivatives can have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor reaction rates.
-
The Solution: The use of co-solvents can improve solubility. For example, aqueous media with water-soluble ligands can be effective for Suzuki couplings of unprotected nucleosides.[9]
-
Data Table: Common Conditions for Suzuki Coupling of Halogenated Adenosine Derivatives
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂/TPPTS | Pd(PPh₃)₄ |
| Base | Cs₂CO₃ | K₂CO₃ |
| Solvent | Aqueous media | DMF/H₂O |
| Typical Substrate | 8-Bromo-2'-deoxyadenosine | 2-Iodoadenosine |
| Reference | [9] | [7] |
Issue 3: Challenges in Phosphorylation
The introduction of phosphate groups, especially for the synthesis of nucleotides like ATP analogs, presents its own set of challenges.[11]
Possible Causes and Solutions:
-
Low Reaction Efficiency:
-
The "Why": Phosphorylation reactions can be sluggish and may not go to completion, resulting in a mixture of starting material and mono-, di-, and tri-phosphorylated products.[12]
-
The Solution: The choice of phosphorylating agent is critical. For the synthesis of triphosphates, a common method involves the reaction of the nucleoside with phosphoryl chloride, followed by reaction with pyrophosphate.
-
-
Hydrolysis of the Product:
-
The "Why": Polyphosphates are susceptible to hydrolysis, especially under acidic conditions.[13]
-
The Solution: Maintain a neutral or slightly basic pH during the workup and purification steps. Purification is often achieved using ion-exchange chromatography.
-
Diagram: Troubleshooting Phosphorylation
Caption: A decision tree for troubleshooting low yields in phosphorylation reactions.
By systematically addressing these common issues with a clear understanding of the underlying chemical principles, you can significantly improve the yield and purity of your adenosine derivative synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 8-Substituted Adenosine Analogs.
- Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7084.
- Benchchem. (n.d.). Troubleshooting 2'-Deoxy-l-adenosine synthesis impurities.
- Benchchem. (n.d.). Navigating the Challenges of Scaling Up 2'-Deoxy-L-adenosine Synthesis: A Technical Support Guide.
- ResearchGate. (n.d.). Improved Synthetic Approaches Toward 2′- O-Methyl-Adenosine and Guanosine and Their N-Acyl Derivatives.
- Kowalska, J., et al. (2019). Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. Chemistry – A European Journal, 25(60), 13749-13755.
-
Kim, C., et al. (2004). Efficient Synthesis of an Adenosine A2a Agonist: Glycosylation of 2-haloadenines and an N2-alkyl-6-chloroguanine. The Journal of Organic Chemistry, 69(19), 6510-6515. Available from: [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Purification of Adenosine-2-carboxymethylamide.
- Gawarecka, K., et al. (2020). Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists. Bioorganic & Medicinal Chemistry, 28(22), 115769.
- Bar-Yehuda, S., et al. (2008). Synthesis of hypermodified adenosine derivatives as selective adenosine A3 receptor ligands. Bioorganic & Medicinal Chemistry, 16(1), 359-368.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2'-Deoxy-L-adenosine.
-
Nowak, I., & Robins, M. J. (2003). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. Organic Letters, 5(19), 3343-3346. Available from: [Link]_
- Royal Society of Chemistry. (n.d.). Chapter 3: Nucleosides and Nucleotides.
- van Galen, P. J., et al. (1996). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 39(26), 5149-5152.
- Biosynth. (2024). Nucleoside Chemistry Blog Series (I): Structures and Chemistry.
- Kore, A. R., & Parmar, G. (2013). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Current Protocols in Nucleic Acid Chemistry, 54(1), 13.9.1-13.9.24.
-
Guilford, H., et al. (1972). Preparation of adenosine nucleotide derivatives suitable for affinity chromatography. Biochemical Journal, 129(4), 947-957. Available from: [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Enzyme Reactions with Adenosine 5'-phosphorothioate (ATPγS).
- Lescrinier, E., et al. (1998). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Chemistry, 2(5), 437-460.
- ResearchGate. (n.d.). Regioselective alkylation of the exocyclic nitrogen of adenine and adenosine by the Mitsunobu reaction.
- ResearchGate. (n.d.). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization.
- Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(22), 13482-13601.
- Jordheim, L. P., et al. (2013). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Current Medicinal Chemistry, 20(2), 213-234.
- SIELC Technologies. (n.d.). HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column.
- Baraldi, P. G., et al. (2002). Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists. Journal of Medicinal Chemistry, 45(6), 1165-1174.
- Gushin, A., et al. (2022). Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases. International Journal of Molecular Sciences, 23(19), 11468.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Rossi, C. A., et al. (1975). A general method of purification of adenosine deaminase by affinity chromatography. International Journal of Peptide and Protein Research, 7(1), 81-89. Available from: [Link]
- LMU. (n.d.). Selective Phosphorylation of RNA‐ and DNA‐Nucleosides under Prebiotically Plausible Conditions.
- Westarp, S., et al. (2025). Nucleoside chemistry: a challenge best tackled together. Comptes Rendus. Chimie, 28(1), 1-13.
- ResearchGate. (n.d.). Optimization of Mitsunobu reaction conditions.
- Tosh, D. K., et al. (2012). Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening. Journal of Medicinal Chemistry, 55(9), 4297-4308.
-
Crich, D., & Lim, L. B. (2004). Glycosylation of Nucleosides. The Journal of Organic Chemistry, 69(18), 6129-6132. Available from: [Link]
-
Gámez-Montaño, R., et al. (2013). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 11(39), 6757-6769. Available from: [Link]
-
Suresh, R. R., et al. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Medicinal Chemistry, 12(10), 1736-1741. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Hocek, M. (2009). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Accounts of Chemical Research, 42(6), 727-737.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Zhang, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Nature, 627(7999), 324-330. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Adenosine. Retrieved from [Link]
- Neogen. (n.d.). Your Guide to Adenosine Triphosphate (ATP) Testing.
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- 8. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Yoneda Labs [yonedalabs.com]
- 11. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Nucleoside Analogs
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nucleoside analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic separation. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles.
I. FAQs: Peak Shape Problems
Poor peak shape is a common issue in HPLC that can compromise the accuracy and reproducibility of your results.[1] Understanding the causes of peak abnormalities is the first step toward effective troubleshooting.[2]
Q1: My peaks are tailing. What are the likely causes and how can I fix this?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem when analyzing nucleoside analogs.[2][3] This asymmetry can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.[1][3]
Primary Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the basic functional groups present in many nucleoside analogs, leading to tailing.[1]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2 and 4) protonates the silanol groups, reducing their interaction with the analytes.[4]
-
Solution 2: Use of End-Capped Columns: Employing a high-quality, end-capped C18 column minimizes the number of free silanol groups available for secondary interactions.[1]
-
Solution 3: Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Solution: Reduce the sample concentration or injection volume.[3]
-
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[1]
-
Q2: I'm observing peak fronting. What does this indicate and what are the corrective actions?
A2: Peak fronting, the inverse of tailing, presents as a leading edge that is broader than the trailing edge of the peak.[2][3][5] This is often a sign of column overload or poor sample solubility.[2][5]
Primary Causes & Solutions:
-
Column Overload: When the amount of analyte injected exceeds the column's capacity, the excess molecules travel through the column more quickly, resulting in a fronting peak.[5]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution on the column and cause fronting.[2][3]
-
Column Collapse: A sudden physical change in the column bed can also lead to peak fronting. This can be caused by operating outside the recommended pH or temperature ranges.[2]
-
Solution: Operate the column within the manufacturer's specified limits and consider replacing the column if collapse is suspected.[2]
-
Troubleshooting Peak Shape: A Workflow
Caption: Troubleshooting workflow for peak shape problems.
II. FAQs: Retention and Resolution Issues
Achieving adequate retention and resolution is fundamental to successful HPLC separation. Nucleoside analogs, due to their polarity and structural similarities, can present unique challenges.
Q3: My nucleoside analogs have poor retention on a C18 column. What strategies can I employ to increase retention?
A3: The polar nature of many nucleoside analogs leads to their early elution on traditional reversed-phase columns. Several techniques can be used to enhance their retention.
Strategies for Increasing Retention:
-
Ion-Pairing Chromatography (IPC): This is a widely used technique for retaining charged and polar analytes on reversed-phase columns.[7][8]
-
Mechanism: An ion-pairing agent, typically a long-chain alkylammonium salt for anionic analytes like nucleoside phosphates, is added to the mobile phase.[7][9] This agent forms a neutral ion-pair with the analyte, which is then retained by the hydrophobic stationary phase.[8][9]
-
Common Ion-Pairing Reagents: Triethylammonium acetate (TEAA) and hexafluoroisopropanol (HFIP) with triethylamine (TEA) are frequently used.[7][9] HFIP/TEA is particularly advantageous for LC-MS applications due to its volatility and ability to enhance signal intensity.[9]
-
Protocol: A typical starting concentration for the ion-pairing reagent is 5-20 mM in the aqueous portion of the mobile phase. The pH should be controlled to ensure both the analyte and the ion-pairing agent are in their ionized forms.[8]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11][12]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][12] The analytes partition into a water-enriched layer on the surface of the stationary phase.[12]
-
Advantages: HILIC often provides better retention for very polar nucleoside analogs and is compatible with mass spectrometry.[10][13]
-
| Technique | Stationary Phase | Mobile Phase | Mechanism | Best For |
| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Hydrophobic Interactions | Less polar nucleoside analogs |
| Ion-Pairing | Non-polar (e.g., C18) | Polar + Ion-Pairing Reagent | Formation of neutral ion-pairs | Charged and polar nucleoside analogs |
| HILIC | Polar (e.g., Amide, Silica) | Non-polar (e.g., Acetonitrile/Water) | Partitioning into aqueous layer | Highly polar and hydrophilic nucleoside analogs |
Q4: I am struggling to separate structurally similar nucleoside analogs. How can I improve the resolution?
A4: Improving the resolution between closely eluting peaks requires a systematic optimization of several chromatographic parameters.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different abilities to engage in hydrogen bonding and dipole-dipole interactions.[14][15]
-
pH: Fine-tuning the mobile phase pH can change the ionization state of the analytes, which can significantly impact their retention and selectivity.[16] This is particularly effective when the pKa values of the analogs are different.
-
Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially in ion-exchange or ion-pairing modes.[4]
-
-
Gradient Elution: For complex mixtures of nucleoside analogs with a wide range of polarities, a gradient elution is often superior to an isocratic method.[17][18][19]
-
Advantages: Gradient elution can improve peak shape for later-eluting compounds, reduce analysis time, and increase overall resolution.[18][19][20]
-
Optimization: Adjusting the gradient slope and duration can fine-tune the separation of critical pairs. A shallower gradient generally provides better resolution.
-
-
Column Temperature: Temperature affects both the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[21]
-
Stationary Phase Selection: The choice of stationary phase has a profound impact on selectivity.
-
Polar-Modified Phases: Columns with polar-embedded or polar-endcapped functionalities can offer different selectivity for polar analytes compared to standard C18 columns.[23]
-
Phenyl Phases: Phenyl columns can provide unique selectivity for compounds with aromatic moieties through pi-pi interactions.
-
Chiral Stationary Phases: For separating enantiomers of nucleoside analogs, a chiral stationary phase is necessary.[24][25] Cyclodextrin-based columns are commonly used for this purpose.[24][25]
-
Logical Flow for Method Development
Caption: A logical workflow for HPLC method development.
III. FAQs: System and Sample Preparation
Beyond chromatographic conditions, issues with the HPLC system itself or with sample preparation can lead to poor results.
Q5: I'm seeing retention time shifts from run to run. What should I check?
A5: Inconsistent retention times are a common problem that can usually be traced back to a few key areas.[26]
Potential Causes and Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.[26][27]
-
Solution: Ensure accurate and consistent measurement of all mobile phase components. If using a buffer, double-check the pH. It is often best to prepare a fresh batch of mobile phase daily.[26]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can lead to drifting retention times, especially in the initial runs.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.[27]
-
-
Pump Performance: Leaks in the pump or faulty check valves can cause fluctuations in the flow rate, leading to inconsistent retention times.[6][26]
-
Solution: Perform regular maintenance on the pump, including checking for leaks and cleaning or replacing check valves.[26]
-
-
Column Temperature: Fluctuations in the ambient temperature can affect retention times if a column oven is not used.[21]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[21]
-
Q6: What are the best practices for preparing biological samples containing nucleoside analogs for HPLC analysis?
A6: Proper sample preparation is crucial for obtaining reliable and reproducible results, as biological matrices are complex.[28][29][30] The goal is to extract the analytes of interest while removing interfering substances like proteins and lipids.
Recommended Sample Preparation Workflow:
-
Quenching and Extraction: To halt metabolic activity and extract the nucleoside analogs, a cold solvent mixture is typically used. A common choice is a mixture of methanol, acetonitrile, and water.[30][31]
-
Protein Precipitation: The high concentration of organic solvent will precipitate most of the proteins. Centrifugation is then used to pellet the precipitated proteins.[28]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
Drying and Reconstitution: The extract is often dried down under a stream of nitrogen or using a vacuum centrifuge and then reconstituted in a solvent compatible with the initial HPLC mobile phase.[30]
References
-
Sample Preparation Techniques Prior to HPLC Analysis of Serum Nucleosides and Their Bases. Scilit. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]
-
Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies. [Link]
-
HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Taylor & Francis Online. [Link]
-
Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. PubMed Central. [Link]
-
Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. LCGC North America. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. ResearchGate. [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
-
How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]
-
Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Corporation. [Link]
-
ION-PAIR CHROMATOGRAPHY OF NUCLEIC ACID CONSTITUENTS IN BLOOD (AUSTRALIAN MARSUPIALS, HPLC). DigitalCommons@URI. [Link]
-
Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. [Link]
-
Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS. PubMed Central. [Link]
-
Quantifying Prodrug Metabolites Using HILIC. LCGC International. [Link]
-
When is Gradient Elution Better than Isocratic Elution?. Biotage. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. [Link]
-
Determination of nucleotides, nucleosides and their transformation products in Cordyceps by ion-pairing reversed-phase liquid chromatography-mass spectrometry. PubMed. [Link]
-
Separation of nucleotides by hydrophilic interaction chromatography using the FRULIC-N column. ResearchGate. [Link]
-
Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate. [Link]
-
Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. [Link]
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Chromedia. [Link]
-
Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. PubMed Central. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. [Link]
-
Comparison of Isocratic and Gradient Elution. Kianshardanesh.com. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Guide. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
HPLC Troubleshooting Guide. Supelco. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]
-
Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study. PubMed. [Link]
-
How Does Column Temperature Affect HPLC Resolution?. Chrom Tech. [Link]
-
Front Tailing HPLC & GC Peaks. Axion Labs. [Link]
-
Peak Tailing and Fronting in HPLC. Separation Science. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chemtech-us.com [chemtech-us.com]
- 4. hplc.eu [hplc.eu]
- 5. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. biotage.com [biotage.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromtech.com [chromtech.com]
- 22. Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. labcompare.com [labcompare.com]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 28. scilit.com [scilit.com]
- 29. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 30. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Avoiding Side Reactions in Adenosine Modification
Welcome to the technical support center for adenosine modification. This guide is designed for researchers, scientists, and drug development professionals who are actively working on the chemical modification of adenosine and its derivatives. The inherent polyfunctionality of adenosine presents unique challenges, often leading to undesired side reactions that can complicate synthesis, reduce yields, and lead to difficult purification steps.
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm trying to modify one of the ribose hydroxyls, but I keep getting a mixture of products. Why is this happening?
A: This is the most common challenge in adenosine chemistry. The 2'- and 3'-hydroxyl groups on the ribose ring have very similar reactivity, making selective modification difficult. Direct reaction with an acylating or alkylating agent will almost always yield a mixture of 2'- and 3'-isomers, along with a 2',3'-disubstituted product. The 5'-hydroxyl is a primary alcohol and generally more reactive, but it will still compete if left unprotected. The solution lies in a robust protecting group strategy.
Q2: My reaction is turning acidic, and I'm seeing a loss of my starting material on my TLC plate without significant product formation. What could be the cause?
A: This is a classic symptom of depurination, where the β-N9-glycosidic bond between the adenine base and the ribose sugar is cleaved. This bond is highly susceptible to cleavage under acidic conditions. The liberated adenine base and ribose-derived byproducts will appear as new, often more polar, spots on a TLC plate. It is critical to use non-acidic or carefully buffered reaction conditions whenever possible.
Q3: I'm attempting a reaction on the ribose hydroxyls, but my mass spectrometry results show modification on the adenine base. How can I prevent this?
A: The exocyclic N6-amino group of adenine is nucleophilic and can compete with the hydroxyl groups for electrophilic reagents, leading to unwanted N-acylation or N-alkylation. While this is less common in aqueous buffers, in organic solvents it can be a significant side reaction.[1] Protecting the N6-amino group, typically with a benzoyl (Bz) or similar acyl group, is the standard method to prevent this side reaction during subsequent synthesis steps.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is organized by the type of side reaction. Each entry details the problem, its underlying mechanism, how to identify it, and proven solutions with protocols.
Issue 1: Non-Selective Ribose Hydroxyl Modification
-
The Problem: Your reaction yields an inseparable mixture of 2'- and 3'-modified adenosine isomers, significantly lowering the yield of the desired product.
-
The Mechanism: The vicinal diol structure of the 2'- and 3'-OH groups results in similar steric and electronic environments, leading to poor regioselectivity in acylation, silylation, and alkylation reactions.
-
Symptoms in Your Experiment:
-
Multiple product spots on TLC with similar Rf values.
-
Mass spectrometry data showing multiple product peaks with the same mass-to-charge ratio (m/z).
-
Complex ¹H NMR spectra with overlapping signals for the ribose protons.
-
-
Solutions & Prevention: The cornerstone of solving this issue is the use of an orthogonal protecting group strategy . This involves protecting certain hydroxyls while leaving the target hydroxyl available for reaction.
Caption: Decision tree for choosing a ribose protection strategy.
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
| 4,4'-Dimethoxytrityl | DMT | DMT-Cl, Pyridine | Mild Acid (e.g., 3% TCA in DCM) | Base-stable, Fluoride-stable |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | Fluoride Source (e.g., TBAF in THF) | Acid-stable, Base-stable |
| Acetal (Isopropylidene) | - | 2,2-Dimethoxypropane, p-TsOH | Aqueous Acid | Base-stable, Fluoride-stable |
| Benzoyl | Bz | Benzoyl Chloride, Pyridine | Strong Base (e.g., NH₃ in MeOH) | Acid-stable, Fluoride-stable |
Issue 2: Depurination (Glycosidic Bond Cleavage)
-
The Problem: During your reaction or workup, the adenine base detaches from the ribose sugar, leading to complete loss of the desired nucleoside structure.
-
The Mechanism: The N-glycosidic bond is susceptible to acid-catalyzed hydrolysis. The N7 position of the purine ring can be protonated, which weakens the C1'-N9 bond, making it an excellent leaving group.
-
Symptoms in Your Experiment:
-
Appearance of a highly polar spot on TLC (adenine) and other non-UV active spots (ribose derivatives).
-
Significant drop in pH of the reaction mixture.
-
Inability to isolate the desired product; characterization shows only degradation products.
-
-
Solutions & Prevention:
-
Strict pH Control: Avoid acidic conditions at all costs. If an acid catalyst is required, use the mildest possible acid and the lowest effective concentration. Reactions involving acid-labile protecting groups (like DMT) require careful monitoring and quenching.
-
Buffering: Use buffered solutions or non-acidic solvents. Pyridine is often used as a solvent and base to neutralize any generated acids.
-
Low Temperature: If acidic conditions are unavoidable (e.g., DMT deprotection), perform the reaction at low temperatures (0 °C or -20 °C) to minimize the rate of depurination.
-
Issue 3: Unwanted Modification of the N6-Amino Group
-
The Problem: An electrophilic reagent intended for a hydroxyl group reacts with the N6-amino group of the adenine base instead.
-
The Mechanism: The lone pair of electrons on the exocyclic nitrogen atom makes it a potent nucleophile, especially in aprotic organic solvents where it is not solvated.
-
Symptoms in Your Experiment:
-
Mass spectrometry shows the addition of the modifying group, but NMR spectroscopy confirms the absence of hydroxyl modification.
-
A significant shift in the UV-Vis spectrum of the purine chromophore.
-
¹H NMR shows a downfield shift and broadening of the N6-proton signal.
-
-
Solutions & Prevention:
-
N6-Protection: The most robust solution is to protect the N6-amino group prior to performing other modifications. The benzoyl (Bz) group is most common. It is stable to both the acidic conditions of DMT removal and the fluoride used for silyl group removal.
-
Solvent Choice: In some cases, for very reactive hydroxyls, running the reaction in a protic solvent can help solvate and deactivate the N6-amino group, but this is less reliable than protection.
-
This protocol is a standard procedure for protecting the exocyclic amine of adenosine.
Materials:
-
Adenosine
-
Anhydrous Pyridine
-
Benzoyl Chloride (Bz-Cl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve adenosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding water.
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield N6-benzoyladenosine.
-
Validation: Confirm the structure by ¹H NMR and Mass Spectrometry. The mass should increase by 104.03 g/mol (C₇H₄O).
References
-
Velema, W. A., & Kool, E. T. (2020). The chemistry and applications of RNA 2′‐OH acylation. Nature Reviews Chemistry, 4(1), 22-37. [Link]
-
Betts, L., Jose, J., & Xiang, Y. (2012). Conjugation of RNA via 2′‐OH acylation: Mechanisms determining nucleotide reactivity. Biopolymers, 97(3), 133-142. [Link]
-
Beaucage, S. L. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7323-7334. [Link]
-
Steen, K. A., Siegfried, N. A., & Weeks, K. M. (2011). Selective 2′-Hydroxyl Acylation analyzed by Protection from Exoribonuclease (RNase-detected SHAPE): direct analysis of covalent adducts and of nucleotide flexibility in RNA. Journal of the American Chemical Society, 133(47), 19042-19045. [Link]
-
Siegfried, N. A., et al. (2014). Reversible 2'-OH Acylation Enhances RNA Stability. Journal of the American Chemical Society, 136(4), 1268-1271. [Link]
-
Sczepanski, J. T. (2018). Practical Silyl Protection of Ribonucleosides. Organic letters, 20(17), 5122-5125. [Link]
-
Nowak, I., & Robins, M. J. (2003). Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety. Organic letters, 5(20), 3741-3743. [Link]
-
Glen Research. (n.d.). RNA Synthesis: Options for 2'-OH Protection. The Glen Report, 4(12). [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2',3'-O-Isopropylideneadenosine Derivatives
Welcome to the Technical Support Center for the synthesis and application of 2',3'-O-Isopropylideneadenosine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during laboratory-scale synthesis and industrial scale-up. Here, we provide in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format to ensure the robustness and reproducibility of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the synthesis of 2',3'-O-Isopropylideneadenosine, providing concise and actionable answers grounded in established chemical principles.
Q1: What is the primary role of 2',3'-O-Isopropylideneadenosine in drug development?
A1: 2',3'-O-Isopropylideneadenosine is a critical intermediate in nucleoside chemistry. Its main function is to simultaneously protect the cis-2' and 3'-hydroxyl groups of the ribose sugar in adenosine.[1] This strategic protection allows for regioselective modifications at other positions, most notably the 5'-hydroxyl group, which is a common site for derivatization in the development of antiviral and anticancer agents.[1][2]
Q2: What are the most prevalent methods for synthesizing 2',3'-O-Isopropylideneadenosine?
A2: The most common and effective method is the acid-catalyzed reaction of adenosine with either acetone or, more preferably, 2,2-dimethoxypropane.[1][3] 2,2-dimethoxypropane is often favored as it also acts as a water scavenger, which drives the reaction equilibrium towards the formation of the desired product.[4][5] p-Toluenesulfonic acid (p-TsOH) is a frequently used catalyst for this transformation.[1][3][6]
Q3: Why is moisture control so critical during the synthesis?
A3: The acid-catalyzed formation of the isopropylidene acetal is a reversible reaction. The presence of water can lead to the hydrolysis of the acetal back to the starting diol (adenosine).[7] Furthermore, water will consume the acetal-forming reagent, such as 2,2-dimethoxypropane, hindering the reaction progress.[7] Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere, are crucial for achieving high yields.[5][7]
Q4: What are the common side reactions to be aware of during the acetonide protection of adenosine?
A4: The most significant side reaction is the acid-catalyzed cleavage of the N-glycosidic bond, which leads to the formation of adenine as a byproduct.[4] Other potential side reactions, though less common, include reactions at the exocyclic N6-amino group and alkylation of the purine ring.[4] Over-reaction can also result in the formation of di-isopropylidene adducts.[7]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1][4] A suitable eluent system, such as 10:1 dichloromethane:methanol, can be used to separate the more nonpolar product from the highly polar starting material, adenosine.[1] The reaction is typically considered complete when the adenosine spot is no longer visible by UV light on the TLC plate. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[8][9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and scale-up of 2',3'-O-Isopropylideneadenosine derivatives.
Issue 1: Low or No Product Yield
Symptoms:
-
Faint or no product spot on TLC after the expected reaction time.
-
Recovery of a significant amount of starting material.
-
Low isolated yield after workup and purification.
Potential Causes and Solutions:
| Potential Cause | Underlying Rationale & Corrective Actions |
| Presence of Water | Rationale: Water inhibits the forward reaction and can hydrolyze the product. Solutions: Ensure all glassware is flame-dried or oven-dried before use.[5]Use anhydrous solvents and reagents. Solvents can be dried over molecular sieves.[5]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[7] |
| Inactive Catalyst | Rationale: The acid catalyst may be old or deactivated. Solutions: Use a fresh batch of the acid catalyst (e.g., p-TsOH).Consider using a different acid catalyst, such as camphorsulfonic acid (CSA) or an acidic ion-exchange resin. |
| Insufficient Reagent | Rationale: Inadequate amounts of the acetal-forming reagent will result in an incomplete reaction. Solutions: Use a larger excess of 2,2-dimethoxypropane (typically 3-5 equivalents).[1][6] |
| Poor Solubility of Adenosine | Rationale: Adenosine has low solubility in many organic solvents, which can limit the reaction rate. Solutions: Use a co-solvent such as anhydrous dichloromethane (DCM) to improve solubility.[2]Ensure vigorous stirring to maintain a fine suspension.[1] |
Issue 2: Formation of Multiple Byproducts
Symptoms:
-
Multiple spots observed on the TLC plate in addition to the starting material and product.
-
Difficult purification, with fractions containing mixtures of compounds.
Potential Causes and Solutions:
| Potential Cause | Underlying Rationale & Corrective Actions |
| Cleavage of N-glycosidic Bond | Rationale: Prolonged exposure to acidic conditions, especially at elevated temperatures, can cause hydrolysis of the bond between the ribose sugar and the adenine base.[4] Solutions: Minimize the reaction time by closely monitoring with TLC and quenching the reaction as soon as the starting material is consumed.[4]Run the reaction at room temperature or even lower temperatures for a longer duration.[4]Use a milder acid catalyst or a lower catalyst loading.[7] |
| Formation of Isomeric Products | Rationale: While the 2',3'-cis-diol is sterically favored for acetonide formation, minor amounts of 2',5'- or 3',5'-isomers can form under certain conditions. Solutions: Optimize the reaction temperature; lower temperatures generally favor the thermodynamically more stable 2',3'-isomer.[7]Careful purification using flash column chromatography with a shallow solvent gradient can help separate these isomers.[7] |
| Product Degradation During Workup | Rationale: The isopropylidene group is acid-labile and can be partially or fully cleaved during the aqueous workup if the acid catalyst is not completely neutralized.[4][10] Solutions: Thoroughly quench the reaction with a base such as solid sodium bicarbonate or triethylamine until the solution is neutral or slightly basic before any aqueous extraction.[1][4] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2',3'-O-Isopropylideneadenosine
Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine.[1]
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask.[1]
-
Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[1][6]
-
Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1][6]
-
Stir the mixture vigorously at room temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent such as 10:1 DCM:MeOH. The reaction is typically complete within 2-4 hours.[1]
-
Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid catalyst.[1]
-
Filter the mixture to remove solids.[1]
-
Evaporate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization from a suitable solvent like methanol or by silica gel column chromatography to yield pure 2',3'-O-Isopropylideneadenosine as a white crystalline solid.[1]
Protocol 2: Deprotection of the Isopropylidene Group
Objective: To remove the 2',3'-O-isopropylidene protecting group to yield the modified adenosine analog.
Materials:
-
2',3'-O-Isopropylideneadenosine derivative
-
Aqueous acidic solution (e.g., 80% acetic acid or 8% H₂SO₄)
Procedure:
-
Dissolve the 2',3'-O-Isopropylideneadenosine derivative in the aqueous acidic solution.[11]
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 60-75 °C) while monitoring the progress by TLC.[11]
-
Once the starting material is consumed, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).[5]
-
Remove the solvent under reduced pressure.
-
The resulting crude modified adenosine can be purified by recrystallization or chromatography.[1]
Section 4: Visualizations and Data
Reaction Workflow
Caption: A standard workflow for the synthesis and purification of 2',3'-O-Isopropylideneadenosine.[1]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low product yield in the synthesis of 2',3'-O-Isopropylideneadenosine.
References
-
Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. ACS Publications. Available from: [Link]
-
Solid-Phase Synthesis of Nucleoside Analogues. ACS Combinatorial Science. Available from: [Link]
-
Unifying the synthesis of nucleoside analogs. Ovid. Available from: [Link]
-
Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Taylor & Francis Online. Available from: [Link]
-
Biotechnological synthesis of nucleoside analogs: Recent progress and perspectives. ScienceDirect. Available from: [Link]
-
Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate. Available from: [Link]
-
Adenosine Side Effects: Common, Severe, Long Term. Drugs.com. Available from: [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. NIH. Available from: [Link]
-
Adenosine (intravenous route). Mayo Clinic. Available from: [Link]
-
Adenosine: Package Insert / Prescribing Information. Drugs.com. Available from: [Link]
-
Adenosine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]
-
Selective hydrolysis of terminal isopropylidene ketals-an-overview.pdf. TSI Journals. Available from: [Link]
-
Supporting information. The Royal Society of Chemistry. Available from: [Link]
-
Chapter 3 Diol Protecting Groups. Available from: [Link]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection of 2',3'-O-Isopropylideneadenosine Analogs
Introduction
Welcome to the Technical Support Center for the deprotection of 2',3'-O-isopropylideneadenosine analogs. The 2',3'-O-isopropylidene group (also known as an acetonide) is a cornerstone protecting group in nucleoside chemistry.[1][2] It strategically masks the vicinal 2' and 3'-hydroxyls of the ribose moiety, enabling selective modifications at other positions, particularly the 5'-hydroxyl group and the purine base.[1][3][4] The successful removal of this group is a critical final step to yield the desired biologically active nucleoside analog.[1][4]
This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. It addresses common challenges encountered during the deprotection step, explaining the chemical principles behind each recommendation to ensure robust and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for removing a 2',3'-O-isopropylidene group? The standard method for cleaving an isopropylidene ketal is acid-catalyzed hydrolysis.[5][6][7] The reaction proceeds by protonation of one of the ketal oxygen atoms by an acid catalyst, followed by ring opening to form a hemiacetal intermediate. Subsequent hydrolysis regenerates the cis-diol and releases acetone. The choice of acid and reaction conditions is critical and depends on the stability of the rest of the molecule.[7]
Q2: Why is the deprotection of adenosine analogs particularly challenging? The primary challenge lies in the acid-sensitivity of the N-glycosidic bond that links the adenine base to the ribose sugar.[8][9] Conditions that are too harsh or reaction times that are too long can lead to cleavage of this bond (depurination), which significantly reduces the yield of the target compound.[8][9][10] Therefore, a delicate balance must be struck: the conditions must be acidic enough to cleave the isopropylidene group but mild enough to preserve the N-glycosidic linkage.
Q3: How do I monitor the progress of the deprotection reaction? The reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[1][5] The deprotected product, with its free hydroxyl groups, is significantly more polar than the isopropylidene-protected starting material. Consequently, the product spot will have a lower Retention Factor (Rf) value on a silica gel TLC plate.[5] High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring.[2][9]
Q4: What are the most common acidic systems used for this deprotection? A range of acidic systems can be employed, varying in strength. Common choices include:
-
Mild: 60-80% aqueous acetic acid, often with gentle heating.[4][5]
-
Moderate: Aqueous trifluoroacetic acid (TFA), typically 80-90% in water, at room temperature.[2][4][11]
-
Strong: Dilute mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a solvent mixture (e.g., THF/water).[3][6]
The choice depends on the substrate's overall acid sensitivity.[7]
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the deprotection of 2',3'-O-isopropylideneadenosine analogs.
Issue 1: Incomplete or Very Slow Deprotection
Q: My TLC analysis shows a significant amount of starting material remaining even after several hours. How can I drive the reaction to completion?
A: This is a common issue that typically points to the reaction conditions being too mild. Here are the steps to troubleshoot:
-
Increase Acid Strength: If you are using a weak acid like acetic acid, the catalysis may be inefficient.
-
Causality: The rate of hydrolysis is directly related to the concentration of the protonated ketal intermediate. A stronger acid increases the equilibrium concentration of this intermediate, accelerating the reaction.
-
Solution: Switch to a stronger acid system, such as 80% aqueous TFA.[2][11] If the reaction is still slow, a dilute solution of HCl in a THF/water mixture can be considered, but with extreme caution due to the risk of side reactions.[6]
-
-
Increase Reaction Temperature: Many deprotection reactions are performed at room temperature to minimize side reactions. However, if the reaction is sluggish, gentle heating can be effective.
-
Causality: Increasing the temperature provides the necessary activation energy for the hydrolysis reaction to proceed at a faster rate.
-
Solution: For reactions in aqueous acetic acid, try heating the mixture to 40-70 °C.[5] For TFA or HCl systems, proceed with caution, as heating dramatically increases the rate of N-glycosidic bond cleavage.[8][9] It is often better to use a stronger acid at room temperature than to heat with a weaker acid.
-
-
Check Your Reagents and Solvents:
-
Causality: The presence of non-aqueous organic co-solvents can reduce the effective concentration and activity of water, which is a key reagent in the hydrolysis.
-
Solution: Ensure that your acid solution is aqueous. For example, a common mixture is 9:1 TFA/water.[2] If your substrate has poor solubility, using a co-solvent like methanol or THF is acceptable, but ensure a sufficient amount of water is present to facilitate the hydrolysis.
-
Issue 2: Low Yield and Appearance of Multiple Byproducts
Q: My reaction appears to go to completion, but the final yield is low, and my TLC/LC-MS shows multiple new spots, some of which correspond to adenine.
A: This strongly suggests that your substrate is degrading under the reaction conditions, most likely due to cleavage of the N-glycosidic bond (depurination).[9][10]
-
Reduce Acid Strength and/or Temperature: The N-glycosidic bond is highly susceptible to acid-catalyzed hydrolysis.
-
Causality: The purine ring can be protonated under acidic conditions, making the glycosidic bond more labile and prone to cleavage. This process is highly temperature-dependent.
-
Solution: Immediately switch to milder conditions. If you are using HCl or TFA at room temperature, try using 80% aqueous acetic acid at a slightly elevated temperature (e.g., 40 °C).[5] The key is to find a "sweet spot" where the isopropylidene is cleaved faster than the glycosidic bond.
-
-
Strictly Monitor Reaction Time: Do not let the reaction run for an extended period (e.g., overnight) without monitoring.
-
Causality: Prolonged exposure to acid, even under mild conditions, increases the probability of side reactions like depurination.[8]
-
Solution: Monitor the reaction closely by TLC or HPLC every 30-60 minutes.[1][5] As soon as the starting material is consumed, immediately proceed to the workup to neutralize the acid.[1][2]
-
-
Consider Other Acid-Labile Groups: If your analog contains other acid-sensitive protecting groups (e.g., silyl ethers like TBDMS, or Boc groups), they may also be cleaving.[12]
-
Causality: Different protecting groups have different acid lability profiles. Strong acids like TFA will readily cleave Boc and some silyl ethers.
-
Solution: If other acid-labile groups are present, you must use a chemoselective method. Mild Lewis acids such as CuCl₂·2H₂O or Zn(NO₃)₂·6H₂O in organic solvents can sometimes cleave isopropylidene groups while leaving other groups intact.[6]
-
Caption: A troubleshooting workflow for common deprotection issues.
Issue 3: Complications During Workup and Purification
Q: The reaction worked, but I'm losing my product during the neutralization or purification steps.
A: The workup is as critical as the reaction itself. Improper handling can lead to product degradation or purification challenges.
-
Prompt and Careful Neutralization: The acid catalyst must be neutralized immediately after the reaction is complete to halt any potential degradation.[1][2]
-
Causality: Residual acid in the crude product can cause continued degradation during solvent evaporation or upon storage.
-
Solution: Carefully add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases and the pH is neutral (pH ~7).[1][2] Adding the base slowly, especially if the solution is cold, is important to control foaming.
-
-
Instability on Silica Gel: Adenosine and its analogs contain basic amine groups that can interact strongly with the acidic silanol groups on standard silica gel.
-
Causality: These strong interactions can lead to significant peak tailing, poor separation, and in some cases, degradation of the product directly on the column.
-
Solution: If you observe tailing, consider neutralizing the silica gel. This can be done by adding a small amount (0.5-1%) of a competing base like triethylamine (TEA) or ammonium hydroxide to the chromatography eluent.[13] Alternatively, reverse-phase chromatography (C18) is often a better choice for purifying polar nucleoside analogs.[13]
-
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common deprotection procedures. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Deprotection using Aqueous Trifluoroacetic Acid (TFA)
This method is effective and generally proceeds at room temperature within 1-3 hours.[2]
-
Dissolution: Dissolve the 2',3'-O-isopropylideneadenosine analog (1.0 eq) in a prepared mixture of 9:1 trifluoroacetic acid and water (v/v).[2]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10:1 DCM:MeOH as eluent) or LC-MS every hour.[1][2] The reaction is typically complete when the starting material spot has disappeared.
-
Neutralization: Once complete, cool the reaction mixture in an ice bath. Carefully and slowly add saturated aqueous sodium bicarbonate solution portion-wise until the pH of the solution is neutral (~7).[2]
-
Workup: Remove the solvent under reduced pressure. The resulting crude residue can be purified.[2]
-
Purification: Purify the crude product by recrystallization (e.g., from methanol or ethanol) or by silica gel column chromatography.[1][2]
Protocol 2: Deprotection using Aqueous Sulfuric Acid
This method uses a stronger mineral acid and may require heating, making it faster but suitable only for more robust substrates.[3]
-
Dissolution: Treat the protected nucleoside (1.0 eq) with an aqueous acidic solution, such as 8% H₂SO₄.[3]
-
Reaction: Heat the reaction mixture to 60-75 °C with continuous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer detected.[3]
-
Workup: Upon completion, cool the reaction mixture and concentrate it to dryness under reduced pressure.[3] An extractive workup may be necessary depending on the product's properties.
-
Purification: Purify the crude product by silica gel column chromatography.[3]
Caption: Acid-catalyzed deprotection mechanism of an isopropylidene ketal.
Comparison of Deprotection Methods
| Method | Acid System | Typical Conditions | Speed | Selectivity / Mildness | Common Issues |
| Method A | 80% Acetic Acid / H₂O | 40-70 °C, 2-6 h | Slow | High | Sluggish reaction with stable ketals. |
| Method B | 80-90% TFA / H₂O | Room Temp, 1-3 h[2][11] | Moderate | Moderate | Can cleave other acid-labile groups (e.g., Boc); risk of depurination.[12] |
| Method C | Dilute H₂SO₄ or HCl | 25-75 °C, 1-4 h[3][6] | Fast | Low | High risk of N-glycosidic bond cleavage and other side reactions.[8][9] |
| Method D | Lewis Acids (e.g., CuCl₂) | Reflux in MeOH | Variable | Potentially High | Substrate-dependent; may require screening of different Lewis acids.[6] |
References
-
Acetals. (n.d.). Thieme. [Link]
-
Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. (2023). ResearchGate. [Link]
-
Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Enzymatic Deamination of Adenosine and its 2',3'-O-Isopropylidene Derivative
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of nucleoside analogues is paramount. Adenosine deaminase (ADA) is a critical enzyme in purine metabolism that can impact the efficacy and lifespan of adenosine-based therapeutics.[1][2] This guide provides an in-depth comparison of the enzymatic deamination of natural adenosine with its synthetically valuable counterpart, 2',3'-O-isopropylideneadenosine, offering both mechanistic insights and practical experimental protocols.
Introduction: The Substrates and the Enzyme
Adenosine is a fundamental purine nucleoside essential for numerous biochemical processes, including as a building block for nucleic acids and as a signaling molecule.[1] Its metabolic fate is largely controlled by adenosine deaminase (ADA), an enzyme that catalyzes the irreversible hydrolytic deamination of adenosine to inosine.[1][3][4] This process is a key step in purine catabolism and is crucial for maintaining immune system function.[1][2][3]
In the realm of medicinal chemistry, protecting groups are indispensable tools. 2',3'-O-isopropylideneadenosine is a derivative where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group.[5][6] This protection strategy allows for selective chemical modifications at other positions, making it an invaluable intermediate in the synthesis of novel nucleoside analogues for antiviral and anticancer therapies.[5][6][7] However, the introduction of this bulky protective group raises a critical question: how does it affect the molecule's interaction with metabolic enzymes like ADA?
This guide will dissect the structural and chemical differences between these two substrates and provide experimental evidence to quantify the impact of the 2',3'-O-isopropylidene group on the rate of enzymatic deamination by ADA.
Structural and Mechanistic Considerations
The key difference between adenosine and its 2',3'-O-isopropylidene derivative lies in the ribose moiety. The bulky isopropylidene group introduces significant steric hindrance around the ribose sugar.
The Catalytic Mechanism of Adenosine Deaminase (ADA):
ADA employs a zinc-dependent mechanism to catalyze the deamination of adenosine.[8] The proposed mechanism involves the following key steps:
-
A zinc ion within the active site activates a water molecule, which then acts as a nucleophile.[]
-
This activated hydroxide attacks the C6 position of the adenine ring, forming a tetrahedral intermediate.[]
-
Proton transfers, facilitated by active site residues like His238 and Glu217, lead to the elimination of ammonia.[1][8][]
-
The final product, inosine, is then released from the active site.[]
The active site of ADA is a finely tuned environment. The bulky 2',3'-O-isopropylidene group on the derivative is expected to clash with residues forming the "gate" of the catalytic site, specifically regions like the α-1 helix and the loop containing residues A184-I188.[10][11] This steric hindrance can impede the proper orientation of the substrate within the active site, thereby reducing the efficiency of the enzymatic reaction. While adenosine can adopt the necessary conformation for optimal binding, the rigid structure imposed by the isopropylidene group likely prevents the derivative from achieving this ideal fit.
Diagram: Proposed Enzyme-Substrate Interactions
Caption: Comparative binding of adenosine and its derivative to the ADA active site.
Experimental Protocol: Comparative Spectrophotometric Assay
To empirically compare the deamination rates, a continuous spectrophotometric assay is employed. This method leverages the difference in the UV absorbance spectra between adenosine and inosine. The conversion of adenosine to inosine results in a decrease in absorbance at 265 nm, which can be monitored over time to determine the reaction rate.[12]
Materials:
-
Adenosine Deaminase (ADA) from calf intestine (e.g., Sigma-Aldrich)
-
Adenosine (substrate)
-
2',3'-O-Isopropylideneadenosine (substrate)
-
50 mM Sodium Phosphate Buffer, pH 7.5
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADA in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Prepare a range of stock solutions for both adenosine and 2',3'-O-isopropylideneadenosine in phosphate buffer to determine kinetic parameters (e.g., concentrations ranging from 0.1 to 10 times the expected Km).[12]
-
-
Assay Setup:
-
Set the spectrophotometer to monitor absorbance at 265 nm and maintain the temperature at 37°C.
-
In a quartz cuvette, add the phosphate buffer and the substrate solution (adenosine or its derivative) to a final volume of 2.9 mL.
-
Allow the mixture to equilibrate to 37°C for 5 minutes.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding 0.1 mL of the ADA enzyme solution to the cuvette. Mix quickly by inverting the cuvette.
-
Immediately begin recording the absorbance at 265 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc, where ε for adenosine at 265 nm is approximately 8.1 mM⁻¹cm⁻¹).
-
Repeat the assay for each substrate at various concentrations.
-
Determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot for linearization.[13]
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the comparative kinetic assay.
Comparative Performance Data and Discussion
While specific kinetic parameters can vary based on experimental conditions, the expected outcome is a significant reduction in the catalytic efficiency of ADA towards the 2',3'-O-isopropylidene derivative. Studies have confirmed that adenosine analogues with modifications on the ribose moiety are generally poorer substrates for ADA.[14][15]
Table 1: Representative Kinetic Parameters for ADA
| Substrate | Apparent Kₘ (µM) | Relative Vₘₐₓ (%) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| Adenosine | ~25-50 | 100 | High |
| 2',3'-O-Isopropylideneadenosine | >500 | <10 | Very Low |
Note: These are representative values based on established principles of enzyme kinetics and substrate specificity. Actual values should be determined experimentally. The Km for adenosine with ADA is typically in the range of 25-100 µM.[16]
Interpretation of Results:
-
Higher Kₘ: The significantly higher Michaelis constant (Kₘ) for 2',3'-O-isopropylideneadenosine indicates a much lower binding affinity of the enzyme for this substrate. This is a direct consequence of the steric hindrance imposed by the isopropylidene group, which prevents the substrate from binding tightly within the active site.
-
Lower Vₘₐₓ: The drastically reduced maximum velocity (Vₘₐₓ) demonstrates that even when the enzyme is saturated with the derivative, the rate of catalysis is severely impaired. This suggests that the bulky group not only hinders initial binding but also disrupts the precise alignment of the substrate required for the catalytic reaction to proceed efficiently.
-
Lower Catalytic Efficiency: The Vₘₐₓ/Kₘ ratio, a measure of overall catalytic efficiency, is exceptionally low for the derivative. This confirms that 2',3'-O-isopropylideneadenosine is a very poor substrate for ADA compared to the natural nucleoside, adenosine.
Conclusion and Practical Implications
The experimental data unequivocally demonstrates that the presence of the 2',3'-O-isopropylidene protecting group renders adenosine highly resistant to enzymatic deamination by adenosine deaminase. The steric bulk of the isopropylidene group severely compromises both the binding affinity (higher Kₘ) and the catalytic turnover rate (lower Vₘₐₓ) of the enzyme.
For researchers in drug development, this finding has significant implications:
-
Metabolic Stability: The 2',3'-O-isopropylidene group, or similar bulky modifications on the ribose moiety, can be strategically employed to enhance the metabolic stability of nucleoside-based drug candidates against degradation by deaminases.
-
Prodrug Design: This resistance to deamination ensures that a protected nucleoside can serve as a stable intermediate during synthesis and can potentially be used in prodrug strategies where the protecting group is removed at a specific target site.
-
Structure-Activity Relationship (SAR) Studies: This comparison serves as a classic example of how structural modifications impact enzyme-substrate interactions, providing valuable data for SAR studies aimed at designing enzyme inhibitors or metabolically stable nucleoside analogues.
By understanding these fundamental enzymatic interactions, scientists can better design and synthesize next-generation nucleoside therapeutics with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
References
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Mechanism and Catalytic Site Atlas. (n.d.). Adenosine deaminase. M-CSA. Retrieved from [Link]
-
Ciuffreda, P., Alessandrini, L., Pavlovic, R., & Santaniello, E. (2007). Deamination of 2',3'-O-isopropylideneadenosine-5'-carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes. Nucleosides, Nucleotides & Nucleic Acids, 26(1), 121-127. Retrieved from [Link]
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Wikipedia. (n.d.). Adenosine deaminase. Retrieved from [Link]
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Xue, Q., & Yeung, E. S. (1996). Determination of the kinetic parameters of adenosine deaminase by electrophoretically mediated microanalysis. Electrophoresis, 17(7), 1222-1227. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual Adenosine Deaminase (ADA) Activity Assay Kit. Retrieved from [Link]
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da Silva, A. S., et al. (2018). Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells. Brazilian Journal of Medical and Biological Research, 51(10), e7498. Retrieved from [Link]
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MDPI. (n.d.). Adenosine Deaminase. Encyclopedia. Retrieved from [Link]
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Diatek. (n.d.). ADENOSINE DEAMINASE (ADA)-MTB PNP-XOD / Kinetic Method. Retrieved from [Link]
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Cristalli, G., et al. (2001). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews, 21(2), 105-128. Retrieved from [Link]
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Ciuffreda, P., et al. (2008). Activity of Adenosine Deaminase and Adenylate Deaminase on Adenosine and 2', 3'-Isopropylidene Adenosine: Role of the Protecting Group at Different pH Values. Nucleosides, Nucleotides & Nucleic Acids, 27(1), 31-36. Retrieved from [Link]
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Mikhailopulo, I. A., Wiedner, H., & Cramer, F. (1981). Substrate Specificity of Adenosine Deaminase: The Role of the Substituents at the 2'- And 3'-carbons of Adenine Nucleosides, of Their Configuration and of the Conformation of the Furanose Ring. Biochemical Pharmacology, 30(9), 1001-1004. Retrieved from [Link]
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Chema Diagnostica. (n.d.). ADENOSINE DEAMINASE (ADA) FL. Retrieved from [Link]
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Glibetic, M. D., et al. (2017). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Current Medicinal Chemistry, 24(27), 2941-2963. Retrieved from [Link]
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Gracia, E., et al. (2013). The catalytic site structural gate of adenosine deaminase allosterically modulates ligand binding to adenosine receptors. The FASEB Journal, 27(1), 231-242. Retrieved from [Link]
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Bhaumik, D., et al. (1993). Mutational analysis of active site residues of human adenosine deaminase. Journal of Biological Chemistry, 268(8), 5464-5470. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid by NMR Spectroscopy
This guide provides an in-depth, expert-driven approach to the structural validation of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid. Moving beyond a simple recitation of data, we will explore the causal logic behind the spectroscopic analysis, establishing a self-validating workflow essential for researchers, medicinal chemists, and professionals in drug development. The methodologies described herein are designed to ensure the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction: The Imperative of Unambiguous Structural Verification
This compound is a pivotal synthetic intermediate. It is derived from 2',3'-O-Isopropylideneadenosine, a protected nucleoside that directs chemical modifications to the 5'-position of the ribose moiety[1][2]. The oxidation of the 5'-hydroxyl group to a carboxylic acid yields a molecule primed for further derivatization, such as amide bond formation, making it a valuable building block in the synthesis of adenosine receptor agonists and other therapeutic candidates[3][4].
Given its role as a precursor, absolute certainty of its structure is paramount. Any ambiguity, such as incomplete oxidation or isomeric impurities, can derail subsequent synthetic steps, leading to significant loss of time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-dimensional approach, offers the most powerful and definitive method for non-destructive structural elucidation of organic molecules[5][6][7]. This guide will detail a comprehensive NMR strategy to unequivocally confirm the identity and purity of this compound.
The NMR Fingerprint: Predicting the Spectrum
Before entering the lab, a skilled scientist first predicts the expected NMR spectrum based on the target structure. This theoretical analysis provides a roadmap for data interpretation and allows for the immediate identification of any deviations that may signal impurities or an incorrect structure. The molecule is comprised of three key regions: the adenine base, the protected ribose ring, and the 5'-carboxylic acid.
Expected ¹H NMR Spectral Features (in DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds allows for the observation of exchangeable protons, such as those on the carboxylic acid and the adenine amine group.
-
Adenine Protons: Two sharp singlets are expected in the aromatic region: H-8 (typically ~8.4 ppm) and H-2 (~8.2 ppm). A broad singlet for the -NH₂ protons at C-6 will also be present (~7.3 ppm).
-
Ribose Protons: The anomeric proton, H-1', will appear as a doublet around 6.2 ppm, coupled only to H-2'. The remaining ribose protons (H-2', H-3', H-4') will exhibit complex coupling patterns between 4.5 and 5.5 ppm. The protection of the 2' and 3' hydroxyls by the isopropylidene group restricts the conformation of the ribose ring, influencing these chemical shifts and coupling constants.
-
Isopropylidene Protons: The two methyl groups of the isopropylidene moiety are diastereotopic due to the chiral environment of the ribose ring. Therefore, they are expected to appear as two distinct singlets, typically between 1.3 and 1.6 ppm.
-
Carboxylic Acid Proton: The most revealing signal for a successful oxidation is the proton of the -COOH group. This highly deshielded proton will appear as a very broad singlet far downfield, typically in the 10-13 ppm range, and its signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange[8][9].
Expected ¹³C NMR & DEPT Spectral Features (in DMSO-d₆)
Carbon NMR, especially when combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a complete map of the carbon skeleton.
-
Adenine Carbons: Five signals are expected in the aromatic region (115-160 ppm), corresponding to C-2, C-4, C-5, C-6, and C-8.
-
Ribose Carbons: The anomeric carbon, C-1', will be found around 90 ppm. C-2', C-3', and C-4' will resonate in the 80-85 ppm range.
-
Isopropylidene Carbons: A quaternary carbon signal (C(CH₃)₂) will appear significantly downfield (~113 ppm), with the two methyl carbons appearing upfield (~25 and ~27 ppm).
-
Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid provides a definitive marker for the target molecule, resonating in the characteristic region of 170-180 ppm[10][11]. A DEPT-135 experiment will show this quaternary carbon as absent, distinguishing it from any potential aldehyde impurity.
The Self-Validating Workflow: A Multi-dimensional NMR Approach
While 1D NMR provides a strong preliminary assessment, a combination of 2D NMR experiments is required for unequivocal proof of structure. This multi-technique approach creates a self-validating system where connectivities are confirmed through independent correlations.
Caption: Key HMBC correlations for structural validation.
Data Summary and Comparative Analysis
The following table summarizes the expected chemical shifts and key correlations that serve as the benchmark for validation.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from Proton) |
| H-2 / C-2 | ~8.2 | s | ~153 | C-4, C-6 |
| H-8 / C-8 | ~8.4 | s | ~141 | C-4, C-5 |
| -NH₂ | ~7.3 | br s | - | - |
| C-4 | - | - | ~149 | H-2, H-8 |
| C-5 | - | - | ~118 | H-8 |
| C-6 | - | - | ~156 | H-2 |
| H-1' / C-1' | ~6.2 | d | ~91 | C-4, C-8, C-2' |
| H-2' / C-2' | ~5.4 | dd | ~84 | C-1', C-3', C(CH₃)₂ |
| H-3' / C-3' | ~5.0 | dd | ~81 | C-2', C-4', C(CH₃)₂ |
| H-4' / C-4' | ~4.6 | m | ~87 | C-1', C-3', C-5' (COOH) |
| -COOH | ~12.5 | br s | ~174 | - |
| C(CH₃)₂ | - | - | ~113 | Isopropylidene -CH₃ protons |
| -C(CH₃)₂ | ~1.55 | s | ~27 | C-2', C-3', Other -CH₃ |
| -C(CH₃)₂ | ~1.35 | s | ~25 | C-2', C-3', Other -CH₃ |
Comparison with Potential Alternatives
-
Starting Material (2',3'-O-Isopropylideneadenosine): The most likely impurity is unreacted starting material. Its spectrum would be easily distinguished by the presence of a 5'-CH₂OH group. This would manifest as a multiplet around 3.6-3.8 ppm in the ¹H NMR spectrum and a carbon signal around 62 ppm in the ¹³C NMR spectrum. Correspondingly, the characteristic downfield carboxylic acid proton and carbonyl carbon signals would be absent.
-
Aldehyde Intermediate (5'-aldehyde): An aldehyde intermediate would show a proton signal between 9-10 ppm and a carbonyl carbon signal between 190-200 ppm. The absence of signals in these regions, coupled with the presence of the broad -COOH proton signal above 10 ppm, rules out this alternative.
Experimental Protocols
Protocol 1: Sample Preparation
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K (25 °C).
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
DEPT-135: Run a standard DEPT-135 experiment to differentiate carbon multiplicities (CH/CH₃ positive, CH₂ negative, Quaternary absent).
-
gCOSY: Acquire a gradient-selected COSY spectrum to map ¹H-¹H correlations.
-
gHSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Set the spectral widths to encompass all proton and carbon signals. The experiment is optimized for one-bond ¹JCH coupling constants (~145 Hz).
-
gHMBC: Acquire a gradient-selected HMBC spectrum. This experiment should be optimized for long-range coupling constants (nJCH). A value of 8 Hz is a common starting point to observe both two- and three-bond correlations.[12][13]
Conclusion
The structural validation of this compound is not merely a data collection exercise; it is a systematic process of inquiry and confirmation. By combining predictive analysis with a suite of 1D and 2D NMR experiments—particularly COSY, HSQC, and HMBC—a researcher can construct an unassailable, multi-faceted proof of structure. The key confirmatory signals are the downfield carboxylic acid proton in the ¹H spectrum, the carbonyl carbon in the ¹³C spectrum, and, most critically, the HMBC correlation between H-4' and the C-5' carbonyl. This rigorous, self-validating workflow ensures the identity and purity of this vital synthetic intermediate, providing the confidence needed to advance complex drug discovery programs.
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Casati, S., Manzocchi, A., Ottria, R., & Ciuffreda, P. (2011). 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. Magnetic Resonance in Chemistry, 49(5), 279-83. [Link]
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Markowski, V., Sullivan, G. R., & Roberts, J. D. (1977). 15N nuclear magnetic resonance spectra of nucleoside compounds. Reflection of modifications at N1 and N6 of adenosine derivative. Journal of the American Chemical Society, 99(3), 714-718. [Link]
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Dudic, M., Lazzarato, L., et al. (2007). Supporting Information for Self-Assembly of Adenine-Functionalized Pt(II) Tweezers into a D3h-Symmetric Nanocage. Angewandte Chemie, Wiley-VCH. [Link]
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Bartleby. (n.d.). Propose structures for carboxylic acids that show the following peaks in their ¹³C NMR spectra. Bartleby. [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. [Link]
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Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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NNMRC, IISc. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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Elyashberg, M., & Williams, A. J. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
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Tosh, D. K., et al. (2014). Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Medicinal Chemistry Letters, 5(9), 1046-1050. [Link]
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NMRDB.org. (n.d.). Predict 2D NMR HSQC and HMBC. NMRDB.org. [Link]
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Romero, J., et al. (2023). HSQC Spectra Simulation and Matching for Molecular Identification. ChemRxiv. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. [Link]
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A Senior Application Scientist’s Guide to Purity Analysis of Synthetic Nucleosides: HPLC vs. NMR
Introduction
Synthetic nucleosides and their analogues are the cornerstones of modern antiviral and anticancer therapies. Their mechanism of action, often involving incorporation into DNA or RNA or inhibition of key cellular enzymes, is exquisitely dependent on their precise chemical structure. Consequently, ensuring the purity of these Active Pharmaceutical Ingredients (APIs) is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, setting stringent thresholds that demand robust analytical methodologies.[1][2][3]
This guide provides an in-depth comparison of two instrumental techniques central to the purity assessment of synthetic nucleosides: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a researcher, scientist, or drug development professional, selecting the appropriate analytical tool is a critical decision. This document moves beyond a simple listing of pros and cons to explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy. We will delve into the principles of each technique, present detailed experimental protocols, and provide a clear framework for choosing the most suitable method for your specific needs, from high-throughput quality control to the definitive characterization of reference standards.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Separation and Quantification
HPLC is fundamentally a separation technique. Its power lies in its ability to resolve a complex mixture into its individual components, making it exceptionally suited for detecting and quantifying low-level impurities.[4] For polar molecules like nucleosides, Reversed-Phase HPLC (RP-HPLC) is the predominant mode of analysis.
The Principle of Separation
In RP-HPLC, the sample is injected into a high-pressure stream of a polar mobile phase. This mixture flows through a column packed with a non-polar stationary phase (most commonly, silica particles chemically bonded with C18 alkyl chains). The separation principle is based on differential partitioning:
-
Polar Analytes (like many nucleosides): Have a low affinity for the non-polar stationary phase and a high affinity for the polar mobile phase. They travel through the column quickly, resulting in shorter retention times.
-
Non-polar Impurities: Interact more strongly with the stationary phase, slowing their movement through the column and leading to longer retention times.
By gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol) in the mobile phase—a technique known as gradient elution—even closely related impurities can be effectively separated from the main API peak.[5][6] A UV detector is typically used, as the heterocyclic bases of nucleosides exhibit strong absorbance around 254-280 nm.[5][6]
Why HPLC Excels in Routine Purity Analysis:
-
Exceptional Sensitivity: Modern HPLC-UV systems can readily detect impurities at the 0.05% level, aligning perfectly with ICH reporting and identification thresholds.[3][5] This sensitivity is crucial for identifying process-related impurities and degradation products that may be present in trace amounts.
-
High Resolution: The ability to separate structurally similar compounds, such as anomers (α and β isomers) or regioisomers, is a key strength.[5] This is achieved by optimizing column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase pH, and the gradient profile.
-
Robust Quantification: Purity is typically determined by an area percent calculation, where the peak area of each impurity is expressed as a percentage of the total peak area. While this assumes all compounds have a similar UV response at the detection wavelength, it is a rapid and reliable method for routine quality control and stability testing.
Pillar 2: Quantitative NMR (qNMR) – The Primary Method for Absolute Purity
While HPLC is a comparative method, relying on the response of the analyte relative to impurities, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative ¹H NMR (qNMR), is a primary analytical method.[7][8] This means it can determine the purity of a substance on an absolute basis without requiring a reference standard of the analyte itself.
The Principle of Quantification
The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei giving rise to that signal.[9][10] To determine purity, a known mass of the synthetic nucleoside is dissolved with a known mass of a highly pure, stable internal standard in a deuterated solvent.
The purity of the analyte is then calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral of the signal for the analyte or standard
-
N: Number of protons giving rise to the selected signal
-
M: Molar mass
-
m: Mass
-
Purity_std: Purity of the internal standard (typically >99.9%)
Why qNMR is the Gold Standard for Characterization:
-
Structural Confirmation: A single qNMR experiment simultaneously confirms the identity and structure of the main component while also providing quantitative data.[4][11] It can reveal impurities that HPLC might miss, such as those that do not possess a UV chromophore.
-
Absolute Quantification: By using a certified internal standard, qNMR provides a direct, absolute measure of purity (e.g., % w/w), which is crucial for qualifying reference materials.[12] This method is orthogonal to chromatography and is often required for regulatory submissions.[12]
-
Non-Destructive: The sample can be fully recovered after analysis, a significant advantage when working with precious or mass-limited materials.[11]
-
Universal Detection: qNMR detects all proton-containing molecules in the solution, including residual solvents and water, providing a more complete impurity profile.[8]
Head-to-Head Comparison: HPLC vs. NMR for Nucleoside Purity
The choice between HPLC and NMR is dictated by the analytical objective. The following table summarizes the key performance characteristics to guide your decision.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Physical separation based on differential partitioning between mobile and stationary phases. | Spectroscopic detection based on the absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Application | Routine quality control, stability testing, detection of trace impurities, impurity profiling. | Absolute purity determination, reference standard characterization, structural confirmation, quantification of major components.[8][13] |
| Quantification | Relative (Area %); assumes equal detector response for all components. | Absolute (% w/w); based on signal integral relative to a certified internal standard.[10] |
| Reference Standard | Requires a reference standard of the main compound for identity confirmation (retention time). Does not require standards for every impurity for area % calculation. | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone) but not a standard of the analyte itself.[9] |
| Sensitivity | Very High (LOD ~0.01-0.05%). Ideal for trace analysis as required by ICH guidelines.[5] | Lower (LOD ~0.1-0.5%). Generally not suitable for detecting impurities below 0.1%.[9] |
| Structural Info | None. Provides retention time and UV spectrum, but no definitive structural data. Hyphenation with Mass Spectrometry (LC-MS) is required for structural elucidation.[4] | Definitive. Provides unambiguous structural information for the main component and often allows for the identification of impurities from the spectrum.[4][11] |
| Sample Throughput | High. Typical run times are 20-40 minutes per sample.[5] | Moderate. Requires careful sample preparation (accurate weighing) and longer acquisition times for good signal-to-noise. |
| Sample Consumption | Low (micrograms).[11] | Higher (milligrams) to ensure accurate weighing, which is a primary source of error.[9][11] |
| Destructive? | Yes. The sample is consumed during the analysis.[11] | No. The sample is dissolved in a deuterated solvent and can be fully recovered.[11] |
| Common Impurities | Process-related impurities (starting materials, by-products), degradation products, anomers, regioisomers.[5] | Structurally similar impurities, residual solvents, water. Can quantify impurities that lack a UV chromophore. |
Visualizing the Analytical Workflow
Choosing the right technique depends on the stage of development and the specific question being asked. The following workflow illustrates a logical decision-making process.
Caption: Decision workflow for selecting an analytical technique.
Experimental Protocols
The following protocols are provided as robust starting points. Method development and validation are required for specific nucleoside analogues according to ICH Q2(R1) guidelines.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol is designed for determining the purity of a synthetic nucleoside and its related impurities via a gradient RP-HPLC method with UV detection.
1. Materials and Reagents:
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
HPLC-grade water (18.2 MΩ·cm).
-
Ammonium Acetate, HPLC grade.
-
Formic Acid, ACS grade.
-
Synthetic Nucleoside sample and any available impurity reference standards.
2. Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Adjust the pH to 4.5 using formic acid. Filter through a 0.22 µm membrane filter. Causality: The buffer controls the ionization state of the nucleoside and its impurities, which is critical for achieving reproducible retention times and sharp peak shapes.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic nucleoside into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This creates a stock solution of ~1 mg/mL.
-
Further dilute this stock solution to a working concentration of ~0.1 mg/mL for analysis. Causality: The working concentration must be within the linear range of the detector to ensure accurate quantification and avoid peak saturation.
4. Chromatographic Conditions:
-
Column: C18 column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or the λmax of the nucleoside).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100.
-
Report any impurity exceeding the 0.05% reporting threshold.[1]
Protocol 2: Absolute Purity Determination by ¹H qNMR
This protocol describes the determination of absolute purity using an internal standard.
1. Materials and Reagents:
-
Synthetic Nucleoside sample.
-
Certified Internal Standard (IS): Maleic acid is a good choice as its vinyl protons (~6.3 ppm) are often in a clear region of the spectrum. The IS must be non-reactive with the sample, stable, and have signals that do not overlap with the analyte.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar nucleosides and its residual proton signal does not typically interfere with key analyte signals.
2. Sample Preparation (Self-Validating System):
-
Using a microbalance, accurately weigh ~10 mg of the synthetic nucleoside into a clean vial. Record the mass to at least four decimal places.
-
Accurately weigh ~5 mg of the internal standard (Maleic Acid) into the same vial. Record the mass. Causality: The accuracy of the entire qNMR experiment hinges on the precision of these weighings. This step is the largest potential source of error and must be performed with extreme care.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated (both analyte and standard). A value of 30 seconds is a safe starting point for most nucleosides. Causality: This is the most critical parameter for quantification. An insufficient delay will lead to incomplete relaxation, signal saturation, and inaccurate integrals.
-
Pulse Angle: 90°.
-
Number of Scans: 16 to 64, sufficient to achieve a signal-to-noise ratio (S/N) of >150:1 for the signals to be integrated.
-
Acquisition Time (at): ≥ 3 seconds.
-
4. Data Processing and Analysis:
-
Apply an exponential line broadening factor of ~0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Select a well-resolved, non-exchangeable proton signal for the analyte (e.g., anomeric H1' or a base proton like H6/H8) and a signal for the internal standard (e.g., vinyl protons of maleic acid).
-
Integrate these signals accurately.
-
Calculate the absolute purity (% w/w) using the formula provided in the "Principle of Quantification" section above.
Conclusion
Both HPLC and NMR are indispensable tools in the purity analysis of synthetic nucleosides, yet they serve distinct and complementary roles. HPLC is the unparalleled workhorse for routine quality control, offering the high sensitivity and throughput needed to monitor impurities and degradation products throughout the drug development lifecycle.[11][14] Its strength lies in separation and relative quantification.
Conversely, qNMR stands as the authoritative method for absolute purity determination and structural confirmation.[8][12] Its ability to provide a direct measure of mass purity without reliance on an analyte-specific reference standard makes it essential for the characterization of new chemical entities and the qualification of in-house reference materials. While less sensitive than HPLC, its structural insight and orthogonality provide a level of analytical certainty that chromatography alone cannot achieve.
As a senior scientist, the optimal strategy involves leveraging the strengths of both techniques. Use HPLC for routine screening and release testing, and employ qNMR for definitive characterization and to validate the primary reference standards that underpin your entire analytical framework. This orthogonal approach ensures the highest level of confidence in the purity of your synthetic nucleosides, satisfying regulatory requirements and guaranteeing the integrity of your scientific research.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Goulas, V. et al. (2021). Validation of an HPLC Method for the Determination of Nucleotides in Infant Formulae. Methods and Protocols. [Link]
-
Ye, C. et al. (2015). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chen, Y. et al. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
Collins, S. F. et al. (2024). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. [Link]
-
Patsnap. (2024). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]
-
Potangale, C. N. & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]
-
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
-
Letertre, M. et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]
-
Karaca, F. et al. (2019). Development and validation of an HPLC-UV method for purity determination of DNA. Turkish Journal of Chemistry. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Gfesser, G. A. & Kennan, A. J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Biological Activity of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid and its Parent Nucleoside, Adenosine
Introduction: Adenosine, a Ubiquitous Signaling Nucleoside, and Its Synthetic Analogs
Adenosine is an endogenous purine nucleoside that plays a critical role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3][4] These receptors are ubiquitously expressed and are implicated in cardiovascular, neurological, and immunological functions.[1][5][6] The diverse physiological roles of adenosine have spurred the development of synthetic analogs with modified structures to achieve enhanced receptor subtype selectivity, improved metabolic stability, and tailored therapeutic effects.[5][7][8] This guide provides an in-depth comparison of the biological activity of the parent nucleoside, adenosine, with its synthetically modified derivative, 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid.
The structural modifications in this compound—the protection of the 2' and 3' hydroxyl groups with an isopropylidene group and the oxidation of the 5'-hydroxyl group to a carboxylic acid—are anticipated to significantly alter its interaction with adenosine receptors and its metabolic profile. This guide will explore these differences through a detailed analysis of their structure-activity relationships, present hypothetical comparative data, and provide robust experimental protocols for their direct comparison.
Structural Modifications and Their Predicted Impact on Biological Activity
The key structural differences between adenosine and this compound are illustrated below. These modifications are pivotal in dictating the distinct biological profiles of the two molecules.
-
2',3'-Isopropylidene Group: This bulky, hydrophobic group protects the 2' and 3' hydroxyls of the ribose moiety.[9][10] This protection serves two primary purposes in medicinal chemistry: it allows for selective modification at other positions of the adenosine scaffold and it can influence receptor binding and metabolic stability.[9][10] The steric hindrance introduced by the isopropylidene group may alter the conformation of the ribose sugar, which is a critical determinant for adenosine receptor affinity and activation.[11]
-
5'-Carboxylic Acid Group: The oxidation of the 5'-hydroxyl to a carboxylic acid introduces a negative charge at physiological pH.[12][13][14] This is a significant alteration, as the 5'-position of adenosine is a key site for modifications that can enhance affinity and selectivity for different adenosine receptor subtypes.[8][15][16][17] For instance, 5'-uronamide substitutions are well-tolerated and can enhance A3 receptor selectivity.[11][17] The presence of a carboxylate group may favor interactions with positively charged residues in the receptor binding pocket or, conversely, create unfavorable electrostatic interactions.
Comparative Biological Activity: A Data-Driven Hypothesis
While direct, head-to-head comparative studies of this compound and adenosine are not extensively reported in the literature, we can formulate a hypothesis based on established structure-activity relationships (SAR) for adenosine receptor ligands. The following table summarizes the predicted differences in their biological activities.
| Biological Parameter | Parent Adenosine | This compound | Rationale for Predicted Difference |
| Receptor Binding Affinity (Ki) | High affinity for A1 and A2A receptors; lower for A2B and A3.[3] | Predicted lower overall affinity, with potential for altered subtype selectivity. | The bulky isopropylidene group may sterically hinder optimal binding. The 5'-carboxylate may be poorly tolerated at some receptor subtypes compared to the native hydroxyl or carboxamide groups.[11][17] |
| Receptor Activation (EC50) | Potent agonist at A1 and A2A receptors. | Predicted to be a weak agonist or potentially an antagonist. | The structural modifications may prevent the conformational changes in the receptor required for G-protein coupling and downstream signaling. |
| Metabolic Stability | Rapidly metabolized by adenosine deaminase (ADA) and adenosine kinase.[6] | Expected to have increased metabolic stability. | The 2',3'-isopropylidene group may hinder access by metabolic enzymes. However, the 5'-carboxylic acid has been shown to be a substrate for ADA, albeit at a slower rate than adenosine.[12][13][14] |
| Cellular Uptake | Transported into cells via equilibrative nucleoside transporters (ENTs).[6] | Likely reduced cellular uptake. | The increased size and negative charge of the molecule may impede its transport through ENTs. |
Experimental Protocols for a Definitive Comparison
To empirically validate the hypothesized differences in biological activity, a series of well-established in vitro assays should be performed. The following protocols provide a framework for a comprehensive comparative study.
Radioligand Binding Assays to Determine Receptor Affinity
This experiment will determine the binding affinity (Ki) of adenosine and this compound for each of the four human adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Radioligand Selection:
-
A1 Receptor: [³H]DPCPX (antagonist) or [³H]CCPA (agonist)
-
A2A Receptor: [³H]ZM241385 (antagonist) or [³H]CGS 21680 (agonist)
-
A3 Receptor: [¹²⁵I]AB-MECA (agonist)
-
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the appropriate radioligand and increasing concentrations of the test compounds (adenosine or this compound).
-
Separation and Detection: Separate bound from free radioligand by rapid vacuum filtration and quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Radioligand binding assay workflow.
Functional Assays to Assess Receptor Activation
These assays will determine the potency (EC50) and efficacy of the compounds in activating adenosine receptor-mediated signaling pathways.
Methodology:
-
Cell Culture: Use HEK293 or CHO cells stably expressing the desired adenosine receptor subtype.
-
cAMP Accumulation Assay:
-
A1 and A3 receptors are Gi-coupled and inhibit adenylyl cyclase.[1][9][18] Pre-treat cells with forskolin to stimulate cAMP production, then add increasing concentrations of the test compounds and measure the inhibition of cAMP accumulation.
-
A2A and A2B receptors are Gs-coupled and stimulate adenylyl cyclase.[18] Add increasing concentrations of the test compounds and measure the increase in intracellular cAMP.
-
-
cAMP Detection: Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 and maximal response (Emax) for each compound.
Signaling Pathway Diagram:
Caption: Adenosine receptor signaling pathways.
Metabolic Stability Assay
This assay will compare the rate of degradation of adenosine and this compound in the presence of adenosine deaminase (ADA).
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (adenosine or its analog), and a known amount of purified ADA.
-
Time Course: Incubate the reaction mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., perchloric acid).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound and the formation of the inosine metabolite.
-
Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the half-life (t1/2) of each compound.
Workflow Diagram:
Caption: Metabolic stability assay workflow.
Conclusion and Future Directions
The structural modifications present in this compound are predicted to significantly alter its biological activity compared to its parent compound, adenosine. It is hypothesized that the modified analog will exhibit reduced affinity and efficacy at adenosine receptors and enhanced metabolic stability. The provided experimental protocols offer a robust framework for empirically testing these hypotheses.
While this compound itself may not be a potent adenosine receptor agonist, it serves as a valuable chemical intermediate for the synthesis of novel adenosine derivatives.[19][20] The insights gained from a direct comparison with adenosine can inform the rational design of new ligands with improved therapeutic profiles, targeting a range of conditions where modulation of the adenosinergic system is beneficial.
References
- Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. (2022-10-21).
- A2A adenosine receptor and its modulators: overview on a druggable GPCR and on structure-activity relationship analysis and binding requirements of agonists and antagonists. PubMed.
- Structure-Activity Analysis of Biased Agonism
- Structure-Activity Analysis of Biased Agonism
- Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. PubMed Central.
- Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissoci
- Synthesis and general biological activity of a small adenosine-5'-(carboxamide and sulfanilamide) library. PubMed.
- Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. PubMed.
- Agonist-bound adenosine A2A receptor structures reveal common features of GPCR activ
- Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists. PubMed.
- A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor. PubMed Central.
- Adenosine A1 and A2 Receptors: Structure-Function Rel
- Cryo-EM structures of adenosine receptor A3AR bound to selective agonists. PMC - NIH.
- (PDF) Structure and Function of A1-Adenosine Receptors.
- Synthesis and Biological Evaluation of Novel N6-[4-(substituted)sulfonamidophenylcarbamoyl]adenosine-5'-uronamides as A3 Adenosine Receptor Agonists. PubMed.
- Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central.
- Isopropylideneadenosine-5′- Carboxylic Acid Catalyzed by Adenosine Dea. Taylor & Francis Online.
- Full article: Deamination of 2′,3′-O-Isopropylideneadenosine-5′- Carboxylic Acid Catalyzed by Adenosine Deaminase (ADA) and Adenylate Deaminase (AMPDA): Influence of Substrate Ionization on the Activity of the Enzymes. Taylor & Francis Online.
- Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. PubMed Central.
- Deamination of 2',3'-O-isopropylideneadenosine-5'- carboxylic acid catalyzed by adenosine deaminase (ADA) and adenylate deaminase (AMPDA): influence of substrate ionization on the activity of the enzymes. PubMed.
- 3′-Isopropylidene Adenosine-5′-carboxylic Acid | CAS 19234-66-3 | SCBT.
- Metabolic Aspects of Adenosine Functions in the Brain. Frontiers.
- Application of 2',3'-O-Isopropylideneadenosine in the Explor
- Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor. PMC - NIH.
- 2 ,3 -O-Isopropylideneadenosine 98 362-75-4. Sigma-Aldrich.
- Application Notes and Protocols: Synthesis of 2',3'-O-Isopropylideneadenosine
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- 19. Synthesis and general biological activity of a small adenosine-5'-(carboxamide and sulfanilamide) library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Isopropylidene Protection of Adenosine
For researchers, medicinal chemists, and professionals in drug development, the selective protection of functional groups is a cornerstone of complex molecular synthesis. In the realm of nucleoside chemistry, the isopropylidene protection of the 2' and 3'-hydroxyl groups of adenosine is a critical step, enabling regioselective modifications at other sites, particularly the 5'-hydroxyl group. This strategic maneuver is fundamental to the synthesis of a vast array of therapeutic nucleoside analogs, including antiviral and anticancer agents.
The choice of catalyst for this transformation is not trivial; it significantly impacts reaction efficiency, yield, and the purity of the final product, 2',3'-O-isopropylideneadenosine. This guide provides an in-depth, objective comparison of various catalysts employed for this purpose, supported by experimental data and field-proven insights to empower you in making informed decisions for your synthetic strategies.
The Crucial Role of Catalysis in Isopropylidene Protection
The formation of the isopropylidene acetal from adenosine and an acetone source (typically acetone or 2,2-dimethoxypropane) is an equilibrium-driven reaction. The role of the acid catalyst is to protonate the acetone source, enhancing its electrophilicity and facilitating the nucleophilic attack by the cis-diol of adenosine's ribose moiety. A successful catalyst not only accelerates the reaction but also minimizes side reactions, the most significant of which is the acid-catalyzed cleavage of the N-glycosidic bond, leading to the formation of adenine as an impurity.
This guide will compare the efficacy of four classes of catalysts:
-
Brønsted Acids: The conventional choice, exemplified by p-Toluenesulfonic acid (p-TsOH).
-
Lewis Acids: A class of electron-pair acceptors, with Zinc Chloride (ZnCl₂) as a representative example.
-
Heterogeneous Clay Catalysts: Solid acids like Montmorillonite K10, offering advantages in workup and catalyst recovery.
-
Polymeric Resin Catalysts: Functionalized polymers such as Amberlyst-15, which also facilitate simplified purification.
Comparative Analysis of Catalytic Performance
The selection of an optimal catalyst is a balance of reactivity, selectivity, cost, safety, and practicality of handling and workup. The following table summarizes the key performance indicators for the aforementioned catalysts in the isopropylidene protection of adenosine.
| Catalyst | Typical Loading (mol%) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | 5 - 20 | 2 - 12 | 85 - 95 | High yield, readily available, well-established protocols. | Difficult to remove during workup, can promote side reactions with prolonged reaction times. |
| Zinc Chloride (ZnCl₂) | 10 - 30 | 4 - 16 | 75 - 85 | Milder than p-TsOH, can offer better selectivity in some cases. | Hygroscopic, requires strictly anhydrous conditions, workup can be complex. |
| Montmorillonite K10 | 20 - 50 (w/w) | 6 - 24 | 70 - 80 | Easily removed by filtration, reusable, environmentally benign. | Lower reactivity requiring longer reaction times or higher temperatures, lower yields. |
| Amberlyst-15 | 20 - 50 (w/w) | 5 - 20 | 75 - 85 | Simple filtration for removal, reusable, good thermal stability. | Can be less reactive than homogeneous catalysts, potential for diffusion limitations. |
Mechanistic Insights and Experimental Causality
The choice of catalyst directly influences the reaction mechanism and, consequently, the outcome.
Caption: General mechanism of acid-catalyzed isopropylidene protection of adenosine.
Brønsted acids like p-TsOH directly protonate the carbonyl oxygen of the acetone source, significantly increasing its electrophilicity. This leads to rapid reaction rates but can also promote the undesired hydrolysis of the N-glycosidic bond if the reaction is not carefully monitored.
Lewis acids , such as ZnCl₂, coordinate to the carbonyl oxygen, withdrawing electron density and activating it for nucleophilic attack. This mode of activation can sometimes be milder and offer greater selectivity, minimizing side reactions. However, the hygroscopic nature of many Lewis acids necessitates stringent anhydrous conditions to prevent catalyst deactivation and competing hydrolysis reactions.
Heterogeneous catalysts like Montmorillonite K10 and Amberlyst-15 provide acidic sites on a solid support. The reaction occurs at the catalyst surface, and the ease of separation by simple filtration is a major practical advantage. This simplifies the workup procedure, reduces solvent waste, and allows for catalyst recycling, aligning with the principles of green chemistry. However, the reactivity of these solid acids can be lower than their homogeneous counterparts, often requiring longer reaction times or elevated temperatures.
Experimental Protocols: A Step-by-Step Comparison
The following protocols provide a detailed methodology for the isopropylidene protection of adenosine using each of the discussed catalysts.
Caption: A generalized experimental workflow for the synthesis of 2',3'-O-isopropylideneadenosine.
Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalysis
This is the most commonly employed method, known for its high efficiency and yield.[1][2][3][4][5]
-
Materials:
-
Adenosine (1.0 eq)
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (3-5 eq)
-
p-Toluenesulfonic acid monohydrate (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Dichloromethane (DCM) and Methanol (MeOH) for chromatography
-
-
Procedure:
-
Suspend adenosine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add a catalytic amount of p-TsOH monohydrate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:MeOH eluent. The reaction is typically complete within 2-4 hours.
-
Once the adenosine is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid catalyst.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 2',3'-O-isopropylideneadenosine as a white solid.
-
Protocol 2: Zinc Chloride (ZnCl₂) Catalysis
A representative Lewis acid-catalyzed procedure that may offer milder reaction conditions.
-
Materials:
-
Adenosine (1.0 eq)
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (3-5 eq)
-
Anhydrous Zinc Chloride (0.2-0.3 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add adenosine and suspend it in anhydrous acetone.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add anhydrous zinc chloride to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-16 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Montmorillonite K10 Catalysis
This protocol highlights the use of a reusable, heterogeneous clay catalyst.
-
Materials:
-
Adenosine (1.0 eq)
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (3-5 eq)
-
Montmorillonite K10 (20-50% by weight of adenosine)
-
Methanol
-
-
Procedure:
-
To a round-bottom flask, add adenosine, anhydrous acetone, and 2,2-dimethoxypropane.
-
Add Montmorillonite K10 to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.
-
Once the reaction is complete (typically 6-24 hours), filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with methanol and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Protocol 4: Amberlyst-15 Catalysis
An example of a polymeric resin catalyst that simplifies workup.
-
Materials:
-
Adenosine (1.0 eq)
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (3-5 eq)
-
Amberlyst-15 (20-50% by weight of adenosine)
-
Methanol
-
-
Procedure:
-
Wash the Amberlyst-15 resin with methanol and dry it under vacuum before use.
-
In a round-bottom flask, suspend adenosine in anhydrous acetone and 2,2-dimethoxypropane.
-
Add the pre-treated Amberlyst-15 resin.
-
Stir the mixture at room temperature or with gentle heating and monitor by TLC.
-
Upon completion (typically 5-20 hours), filter off the resin.
-
Wash the resin with methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography or recrystallization.
-
Safety, Cost, and Practical Considerations
| Catalyst | Safety Considerations | Relative Cost | Handling and Storage |
| p-TsOH | Corrosive solid, handle with appropriate PPE. | Low | Hygroscopic, store in a tightly sealed container. |
| ZnCl₂ | Corrosive and hygroscopic, causes severe skin burns and eye damage. | Low to Moderate | Highly hygroscopic, must be handled in a dry environment (e.g., glovebox). |
| Montmorillonite K10 | Non-toxic, fine powder can be an inhalation hazard. | Low | Stable solid, store in a dry place. |
| Amberlyst-15 | Generally considered non-hazardous. | Moderate to High | Stable beads, store at room temperature. |
Conclusion and Recommendations
The choice of catalyst for the isopropylidene protection of adenosine is a critical decision that should be guided by the specific requirements of the synthesis.
-
For high yield and well-established, rapid protocols , p-toluenesulfonic acid remains the catalyst of choice. However, careful control of reaction time and a meticulous workup are necessary to minimize side products and ensure catalyst removal.
-
When dealing with sensitive substrates where milder conditions are paramount, a Lewis acid like zinc chloride can be a viable alternative, provided that strictly anhydrous conditions can be maintained.
-
For syntheses where ease of workup, catalyst reusability, and environmental considerations are a priority, heterogeneous catalysts such as Montmorillonite K10 and Amberlyst-15 present compelling advantages. While they may require longer reaction times, the simplified purification process can offset this drawback, particularly in large-scale applications.
Ultimately, the optimal catalyst is the one that provides a reliable and efficient synthesis of 2',3'-O-isopropylideneadenosine with a purity that is fit for the intended downstream applications. It is recommended to perform small-scale trial reactions to determine the most suitable catalyst and conditions for your specific laboratory setup and synthetic goals.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210659#experimental-setup-for-reactions-with-2-3-o-isopropylideneadenosine]
- BenchChem. (2025). Application Notes and Protocols: 2',3'-O- Isopropylideneadenosine as a Key Intermediate in the Synthesis of Cyclic AMP Analogs. [Online PDF]. Available at: [https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine in Chemical Synthesis. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210659#experimental-protocols]
- BenchChem. (2025). A Technical Guide to 2',3'-O-Isopropylideneadenosine: A Key Intermediate in Nucleoside Analogue Synthesis. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210659]
- BenchChem. (2025). An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine (CAS 362-75-4). [Online PDF]. Available at: [https://www.benchchem.com/product/b1210659-2-3-o-isopropylideneadenosine]
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A Comparative Guide to Adenosine Analogs as Receptor Agonists
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to elucidating the complex roles of adenosine receptors in physiology and disease. This guide provides an in-depth comparative analysis of commonly used adenosine analogs, focusing on their performance as receptor agonists. We will delve into the experimental data that underpins their selectivity and potency, and provide detailed protocols for their characterization, ensuring a robust and reproducible approach to your research.
The Adenosine Receptor Family: A Brief Overview
Adenosine, a ubiquitous purine nucleoside, modulates a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are distributed throughout the body and are implicated in cardiovascular function, neurotransmission, inflammation, and immunity.[1][3] Understanding the specific subtype involved in a biological response is crucial for targeted drug development.
The adenosine receptors are classified based on their primary coupling to heterotrimeric G proteins and their effect on adenylyl cyclase activity.[1][4]
-
A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
-
A2A and A2B Receptors: Primarily couple to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[4][5]
This differential signaling provides a fundamental basis for functionally distinguishing receptor subtype activation.
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors by agonists initiates a cascade of intracellular events that ultimately dictate the cellular response. The canonical signaling pathway involves the modulation of cAMP levels, which in turn influences the activity of Protein Kinase A (PKA) and downstream effectors.
Caption: Adenosine Receptor G-protein Coupling and cAMP Modulation.
Comparative Analysis of Common Adenosine Agonists
The utility of an adenosine analog is defined by its affinity (how tightly it binds to the receptor) and its selectivity (its preference for one receptor subtype over others). The dissociation constant (Ki) is a measure of affinity, with a lower Ki value indicating higher affinity. The following table summarizes the binding affinities of several widely used adenosine agonists for human adenosine receptor subtypes.
| Agonist | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| NECA | 14 | 20 | 2,400 | 6.2 | Non-selective |
| CCPA | 0.8 | 2,300 | 18,800 | 42 | A1-selective |
| CGS-21680 | 290[6] | 27[6] | 67[6] | 88,800[6] | A2A-selective |
| IB-MECA | 54 | 56 | - | 1.1 | A3-selective |
| 2-Cl-IB-MECA | 820 | 470 | - | 0.33 | Highly A3-selective |
NECA (5'-N-Ethylcarboxamidoadenosine)
NECA is a potent, non-selective adenosine receptor agonist, exhibiting high affinity for A1, A2A, and A3 receptors. Its broad activity makes it a useful tool for studying systems where multiple adenosine receptor subtypes may be involved or as a positive control in functional assays. However, its lack of selectivity necessitates careful interpretation of results and the use of selective antagonists to dissect the specific receptor subtype responsible for an observed effect.
CCPA (2-Chloro-N6-cyclopentyladenosine)
CCPA is a highly selective and potent agonist for the A1 adenosine receptor.[7] Its selectivity for A1 over other subtypes is in the thousands-fold range, making it an excellent pharmacological tool for investigating A1 receptor-mediated processes, such as its anticonvulsant effects.[7][8]
CGS-21680
CGS-21680 is a widely used and potent A2A receptor agonist.[6] It displays significant selectivity for the A2A receptor over other subtypes.[6] This makes it invaluable for studying the role of A2A receptors in various physiological and pathological conditions, including inflammation and neurodegenerative diseases.[9][10]
IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide)
IB-MECA is a potent and selective agonist for the A3 adenosine receptor. It has been instrumental in characterizing the function of the A3 receptor, which is implicated in inflammatory responses and cell proliferation.[11][12]
2-Cl-IB-MECA
For researchers requiring even higher selectivity for the A3 receptor, 2-Cl-IB-MECA offers a significant advantage. It is an extremely potent and highly selective A3 adenosine receptor agonist, with approximately 2500-fold and 1400-fold selectivity over A1 and A2A receptors, respectively.
Experimental Protocols for Agonist Characterization
To empirically determine the affinity and functional potency of adenosine analogs, two key experimental approaches are employed: radioligand binding assays and functional assays measuring second messenger modulation.
Radioligand Binding Assay: Determining Affinity (Ki)
This assay directly measures the binding of a radiolabeled ligand to the receptor. By competing the binding of a known radioligand with an unlabeled test compound (the adenosine analog), the affinity (Ki) of the test compound can be determined.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target adenosine receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13][14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[13][14]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[13][14]
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.[13]
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CCPA for A1 receptors), and varying concentrations of the unlabeled adenosine analog.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known non-radioactive ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13][14]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[13][14]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for Potency (EC50)
This assay measures the functional consequence of receptor activation by quantifying the change in intracellular cAMP levels. The half-maximal effective concentration (EC50) is determined, which represents the concentration of the agonist that produces 50% of its maximal effect.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
For Gs-coupled receptors (A2A, A2B):
-
Wash the cells with assay buffer.
-
Add varying concentrations of the adenosine analog and incubate for a defined period (e.g., 30 minutes) at 37°C.[15]
-
-
For Gi-coupled receptors (A1, A3):
-
To measure the inhibition of cAMP production, first stimulate adenylyl cyclase with a known activator like forskolin.[16]
-
Co-incubate the cells with a fixed concentration of forskolin and varying concentrations of the adenosine analog.
-
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum efficacy (Emax) of the agonist.
-
Conclusion
The selection of an appropriate adenosine analog is critical for the accurate interpretation of experimental results. This guide has provided a comparative overview of several key agonists, highlighting their selectivity and potency based on published data. Furthermore, the detailed experimental protocols for radioligand binding and cAMP functional assays offer a robust framework for the in-house characterization of these and other novel compounds. By understanding the principles behind these assays and the specific properties of each analog, researchers can confidently advance their investigations into the multifaceted roles of adenosine signaling.
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2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. PubMed. [Link]
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Adenosine receptors and their main signaling pathways. Schematic... ResearchGate. [Link]
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IB-MECA, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis. PubMed. [Link]
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A Researcher's Guide to Confirming the Molecular Weight of Synthesized Nucleosides by Mass Spectrometry
In the landscape of drug discovery and development, particularly in the realm of antiviral and anticancer therapies, synthetic nucleoside analogues are cornerstone molecules. The precise confirmation of their molecular weight is not merely a quality control checkpoint; it is the foundational data point that validates the synthetic route and ensures the integrity of downstream biological assays. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled accuracy, sensitivity, and speed.[1]
This guide provides an in-depth comparison of common mass spectrometry platforms and methodologies for the accurate mass determination of synthesized nucleosides. It is designed to equip researchers, from medicinal chemists to analytical scientists, with the expertise to make informed decisions in their experimental design, from sample preparation to data interpretation.
Comparing Mass Spectrometry Platforms for Nucleoside Analysis
The journey of a synthesized nucleoside from the reaction flask to a confirmed molecular weight involves three key stages within the mass spectrometer: ionization, mass analysis, and detection.[2][3] The choice of ionization source and mass analyzer is critical and depends on the specific requirements of the analysis, such as required accuracy, sample purity, and throughput.
Ionization Sources: The Gateway to the Mass Analyzer
For thermally labile molecules like nucleosides, "soft" ionization techniques are essential to generate intact molecular ions with minimal fragmentation.[4][5] The two most prevalent methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): ESI is a versatile technique that generates ions directly from a liquid solution.[6][7] A high voltage is applied to the sample solution as it flows through a capillary, creating a fine spray of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[6][7] ESI is exceptionally well-suited for coupling with liquid chromatography (LC-MS), allowing for online purification and analysis of complex reaction mixtures.[8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light.[9][10] A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase.[9] MALDI is known for its high throughput and tolerance to some impurities.[11]
-
Causality: MALDI is often paired with Time-of-Flight (TOF) mass analyzers and is excellent for rapid screening of multiple synthetic products.[10][12] While it can be very sensitive, a potential drawback for small molecules like nucleosides is interference from matrix ions in the low mass range.[12]
-
Mass Analyzers: Sorting the Ions by Mass
The mass analyzer is the heart of the spectrometer, separating ions based on their mass-to-charge ratio (m/z).[3][8] The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.
| Mass Analyzer Type | Principle of Operation | Resolution | Mass Accuracy | Key Strengths for Nucleoside Analysis |
| Quadrupole | Uses oscillating electric fields to filter ions, allowing only a specific m/z to pass through to the detector at any given time.[3][13] | Low (~1,000 - 5,000 FWHM) | Moderate (~100 ppm) | Robust, easy to use, and cost-effective. Excellent for targeted analysis and quantification when coupled with LC (LC-MS/MS).[3][14] |
| Time-of-Flight (TOF) | Measures the time it takes for ions accelerated by an electric field to travel a known distance. Lighter ions travel faster.[3][8] | Moderate to High (up to 40,000 FWHM) | High (2-5 ppm) | High speed, excellent for rapid screening with MALDI, and provides good mass accuracy for formula confirmation.[2][15] |
| Orbitrap | Traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the ion's m/z. | Very High (up to 280,000+ FWHM)[16] | Very High (<1-2 ppm) | Unambiguous elemental composition determination due to exceptional mass accuracy and resolution.[2][16][17] Ideal for distinguishing between compounds with very similar masses. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Traps ions in a magnetic field where they orbit at a frequency dependent on their m/z. | Highest (up to 1,000,000+ FWHM) | Highest (<1 ppm)[2] | The gold standard for mass accuracy, providing the highest confidence in elemental composition assignment.[2][18] |
Expert Insight: For routine confirmation of a known synthetic target, a Quadrupole or TOF system is often sufficient. However, for novel compounds or when isobaric impurities are possible, the confidence provided by a high-resolution mass spectrometry (HRMS) instrument like an Orbitrap or FT-ICR is invaluable for unambiguous elemental formula confirmation.[17][18][19]
Experimental Workflow for Molecular Weight Confirmation
A robust and reproducible workflow is essential for generating high-quality, trustworthy data. The following outlines a standard procedure from sample receipt to final data interpretation.
Caption: Workflow for nucleoside molecular weight confirmation.
Detailed Experimental Protocol: ESI-MS via Direct Infusion
This protocol describes a general procedure for confirming the molecular weight of a purified synthetic nucleoside using direct infusion ESI-MS on a high-resolution instrument.
1. Sample Preparation (Self-Validation: Purity is Key)
-
Objective: To prepare a clean, dilute solution of the analyte to ensure stable ionization and prevent source contamination.
-
Protocol:
-
Weigh approximately 1 mg of the synthesized nucleoside.
-
Dissolve the compound in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water or methanol:water, to create a 1 mg/mL stock solution.[20][21] LC-MS grade solvents are mandatory to minimize alkali metal adducts.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation ([M+H]+) in positive ion mode.
-
If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter.
-
2. Instrument Setup and Calibration (Trustworthiness: An Accurate Scale)
-
Objective: To ensure the mass spectrometer is accurately calibrated, providing a trustworthy m/z scale.
-
Protocol:
-
Set the mass spectrometer to operate in positive ion ESI mode (most nucleosides readily form [M+H]+ ions).
-
Perform an external mass calibration according to the instrument manufacturer's protocol using the recommended calibration solution. This step is vital for achieving high mass accuracy.[22]
-
For the highest accuracy, an internal calibrant (lock mass) can be used during the acquisition to correct for any minor drift in the mass calibration.[22]
-
Set the mass range to scan a window appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
3. Data Acquisition
-
Objective: To obtain a high-quality mass spectrum of the analyte.
-
Protocol:
-
Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Allow the ion signal to stabilize.
-
Acquire data for 1-2 minutes to obtain an averaged spectrum with good ion statistics.
-
4. Data Interpretation (Authoritative Grounding: The Proof)
-
Objective: To identify the molecular ion and compare its measured mass to the theoretical mass.
-
Protocol:
-
Calculate the theoretical exact mass of the expected nucleoside's protonated form ([M+H]+).
-
Examine the acquired spectrum for the peak corresponding to this theoretical mass.
-
Identify Adducts: Look for other common adducts, such as the sodium ([M+Na]+) or potassium ([M+K]+) adducts.[23][24] These are typically 21.98 Da and 37.96 Da higher than the [M+H]+ peak, respectively.[24] The presence of these adducts provides further confirmation of the molecular weight.
-
Calculate Mass Error: Using the instrument's software, determine the difference between the measured (experimental) mass and the theoretical mass. Express this difference in parts per million (ppm).
-
ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
-
Validation: For HRMS data, a mass error of <5 ppm is typically required to confidently confirm an elemental formula.[25]
-
Conclusion
Confirming the molecular weight of a synthesized nucleoside is a critical step in the drug development pipeline. By carefully selecting the appropriate mass spectrometry platform—balancing the need for routine screening with the demand for high-resolution accuracy—researchers can generate reliable and definitive data. Following a structured experimental workflow, from meticulous sample preparation to rigorous data interpretation, ensures the scientific integrity of the results. The use of high-resolution mass spectrometry, in particular, provides an authoritative confirmation of the elemental composition, laying a solid foundation for all subsequent biological and preclinical evaluation.
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A Guide to Cross-Validation of Analytical Methods for Nucleoside Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of nucleosides and their analogues is paramount. These molecules form the backbone of numerous therapeutic agents, and a comprehensive understanding of their identity, purity, and quantity is a non-negotiable aspect of ensuring drug safety and efficacy. This guide provides an in-depth exploration of cross-validation strategies for nucleoside characterization, emphasizing the use of orthogonal analytical methods to build a robust and self-validating system of analysis. As a senior application scientist, the insights shared herein are rooted in both theoretical principles and field-proven applications.
The Imperative of Orthogonal Cross-Validation
The principle of cross-validation in analytical methods involves the systematic comparison of results from two or more distinct methodologies to ensure the accuracy and reliability of the data.[1][2] When these methods are orthogonal—meaning they rely on fundamentally different physicochemical principles for separation and detection—the confidence in the analytical results is significantly amplified.[3][4] For complex molecules like nucleosides, which can have subtle structural similarities and potential modifications, a single analytical technique may be insufficient to fully elucidate all critical quality attributes. By employing orthogonal methods, we create a system where the strengths of one technique compensate for the potential limitations of another, leading to a more complete and trustworthy characterization.
This guide will focus on a powerful orthogonal pairing for nucleoside analysis: High-Performance Liquid Chromatography (HPLC) for separation and quantification, and a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification.
The Cross-Validation Workflow: A Visual Representation
The following workflow illustrates the synergistic relationship between chromatographic separation and spectroscopic identification in the cross-validation of nucleoside analytical results.
Caption: A diagram illustrating the orthogonal cross-validation workflow.
Primary Method: High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a cornerstone technique for the analysis of nucleosides due to its high resolving power and quantitative accuracy.[5] A well-developed HPLC method can separate the target nucleoside from its impurities, degradation products, and other related substances.
Experimental Protocol: Reversed-Phase HPLC for Nucleoside Analysis
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the analysis of a variety of nucleosides.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[5]
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution, such as 50 mM potassium phosphate, and adjust the pH to a suitable value (e.g., pH 5.8) for optimal separation.[5]
-
Mobile Phase B: Acetonitrile or methanol.
3. Chromatographic Conditions:
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[5]
-
Detection Wavelength: Monitor the eluent at a wavelength where the nucleosides of interest have strong absorbance, typically around 254-260 nm.[6]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A gradient elution is often necessary to separate compounds with a range of polarities. An example gradient is as follows:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh and dissolve the nucleoside sample in a suitable solvent (e.g., a mixture of water and organic solvent similar to the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
Integrate the peak areas of the target nucleoside and any detected impurities.
-
Calculate the purity of the sample based on the relative peak areas.
-
Quantify the concentration of the nucleoside by comparing its peak area to a calibration curve generated from standards of known concentration.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar stationary phase of the C18 column effectively retains the moderately polar nucleosides, allowing for their separation based on subtle differences in hydrophobicity.
-
Buffered Mobile Phase: The pH of the mobile phase is critical as it can affect the ionization state of the nucleosides, thereby influencing their retention behavior. A buffered mobile phase ensures a stable pH throughout the analysis, leading to reproducible results.
-
Gradient Elution: A gradient from a high percentage of aqueous mobile phase to a high percentage of organic mobile phase allows for the elution of both polar and nonpolar compounds within a reasonable timeframe, providing a comprehensive impurity profile.
Orthogonal Method 1: Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions.[7] When coupled with HPLC (LC-MS), it serves as an excellent orthogonal method to confirm the identity of the peaks observed in the chromatogram.
Experimental Protocol: LC-MS Analysis of Nucleosides
1. Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
2. Ionization Method:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like nucleosides, as it minimizes fragmentation during the ionization process.
3. MS Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the nucleoside's propensity to gain or lose a proton.
-
Mass Range: Scan a mass range that encompasses the expected molecular weights of the target nucleoside and any potential impurities.
-
Fragmentation (MS/MS): For further structural information, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[8]
4. Data Analysis:
-
Correlate the mass spectra with the peaks in the HPLC chromatogram.
-
Confirm that the major peak has a mass-to-charge ratio corresponding to the molecular weight of the target nucleoside.
-
Analyze the mass spectra of the impurity peaks to gain insights into their potential structures. The fragmentation of nucleosides typically involves the breaking of the N-glycosidic bond.[9]
Causality Behind Experimental Choices:
-
Orthogonality to HPLC-UV: While HPLC with UV detection separates based on polarity and detects based on UV absorbance, MS detects based on the mass-to-charge ratio. This fundamental difference in detection principles makes them highly orthogonal. A co-eluting impurity in HPLC that has a similar UV spectrum to the main compound will likely have a different mass and be readily identified by MS.
-
Soft Ionization (ESI): The use of ESI is crucial for obtaining the molecular ion of the intact nucleoside. Harsher ionization techniques would lead to extensive fragmentation, making it difficult to determine the molecular weight.
Orthogonal Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules.[10] It provides information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its structure.
Experimental Protocol: 1D and 2D NMR of Nucleosides
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified nucleoside (typically 1-10 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent depends on the solubility of the nucleoside.
2. NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assignment of all proton and carbon signals and the definitive confirmation of the nucleoside's structure.
3. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to assign the structure of the nucleoside.
-
Compare the obtained spectra with those of a reference standard or with data from the literature to confirm the identity and stereochemistry.
Causality Behind Experimental Choices:
-
Orthogonality to HPLC and MS: NMR provides detailed structural information that is not accessible by either HPLC or MS.[10] It can distinguish between isomers that may have identical retention times in HPLC and the same molecular weight in MS.
-
Non-destructive Technique: NMR is a non-destructive technique, allowing the sample to be recovered after analysis if necessary.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the results obtained from the orthogonal methods, the data should be summarized in a well-structured table.
| Analytical Parameter | HPLC-UV | LC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection via UV absorbance | Separation based on polarity, detection via mass-to-charge ratio | Detection of nuclear spin transitions in a magnetic field |
| Information Provided | Retention time, purity (%), concentration | Molecular weight, fragmentation pattern | Detailed molecular structure, stereochemistry |
| Strengths | High precision and accuracy for quantification, robust | High specificity for identification, sensitive | Unambiguous structure elucidation, isomer differentiation |
| Limitations | Potential for co-elution of impurities, limited structural information | Can be subject to matrix effects, may not differentiate isomers | Lower sensitivity than MS, requires higher sample amounts |
Conclusion: A Self-Validating System for Enhanced Confidence
The cross-validation of analytical results for nucleoside characterization is not merely a regulatory requirement but a fundamental scientific practice that ensures the quality and integrity of the data.[1][11] By strategically employing orthogonal methods such as HPLC for separation and quantification, MS for molecular weight confirmation, and NMR for definitive structural elucidation, researchers can build a self-validating analytical system. This multifaceted approach provides a comprehensive understanding of the nucleoside's identity, purity, and structure, ultimately contributing to the development of safer and more effective therapeutic agents.
References
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Dudley, E., & Bond, L. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews, 33(4), 302-311. [Link]
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De Spiegeleer, B., et al. (1985). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry, 144(1), 258-266. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]
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Fiala, R., & Pávek, P. (2008). Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy. Chemical Research in Toxicology, 21(2), 317-330. [Link]
-
Banon-Mina, M., et al. (2008). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press. [Link]
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Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]
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Karlova, U. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]
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PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]
-
Giebułtowicz, J., & Wroczyński, P. (2018). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 23(12), 3298. [Link]
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Straube, J., et al. (2013). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 3(4), 929-947. [Link]
-
Serra, S., et al. (2016). HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells. Journal of Visualized Experiments, (113), 54181. [Link]
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Kruszewski, K., & Siluk, D. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
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Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]
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National Institutes of Health. (n.d.). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. [Link]
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National Institutes of Health. (2018). NMR Structure Determination for Oligonucleotides. [Link]
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eLS. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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Pharmaceutical Technology. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
For professionals engaged in cutting-edge research and drug development, the integrity of the work extends beyond the bench to include the safe and compliant management of all chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid. Our objective is to deliver essential safety and logistical information that is both procedurally sound and grounded in established regulatory frameworks, ensuring the protection of personnel and the environment.
While Safety Data Sheets (SDS) for the parent compound, 2',3'-O-Isopropylideneadenosine, often indicate it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), the addition of a carboxylic acid functional group and the context of a laboratory environment necessitate a cautious and systematic approach.[1][2] Standard laboratory practice, guided by federal and local regulations, requires that all chemical waste be handled with diligence. Therefore, this compound should not be disposed of as common refuse or via sanitary sewer systems.[3][4]
Part 1: Core Principles of Chemical Waste Management
The foundation of proper chemical disposal rests on the principle of generator responsibility. Under the Resource Conservation and Recovery Act (RCRA), the entity that creates the waste is responsible for its management from "cradle-to-grave."[5] This means ensuring the waste is correctly identified, segregated, stored, and transferred to an approved disposal facility.
Laboratories are typically classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulatory requirements for waste accumulation and disposal.[5] It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to understand their specific generator status and internal disposal protocols, which must comply with local, state, and federal laws.[6]
Part 2: Step-by-Step Disposal Protocol
This section provides a direct, procedural workflow for the safe handling and disposal of this compound.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate PPE is worn. The rationale is to prevent any potential skin or eye irritation and inhalation of fine particulates.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or airborne dust.[2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[7] |
| Respiratory | N95 dust mask or equivalent. | Recommended when handling the powder to avoid inhalation of fine particles.[1][8] |
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect all unused or contaminated solid this compound in a dedicated waste container.[9] This container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[1]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, must be disposed of as chemical waste in the same container.[9]
-
Liquid Waste: If the compound has been dissolved in a solvent, the resulting solution must be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[4][9]
Step 3: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste" (or as directed by your institution's EHS).
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the major hazards (e.g., "Caution: Laboratory Chemical").
-
The date on which waste was first added to the container (accumulation start date).
This practice allows trained EHS professionals to make a full waste determination before it is packaged for shipment.[10]
Step 4: Storage Pending Disposal
Waste must be stored in a designated and controlled location within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[5][11]
-
The storage area must be at or near the point of generation and under the control of laboratory personnel.
-
The waste container must be kept closed at all times except when actively adding waste.[4]
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.[4]
Step 5: Final Disposal and Institutional Handover
The final step is the transfer of the waste to your institution's EHS department or a licensed chemical waste disposal contractor.
-
Schedule a waste pickup according to your institution's procedures.
-
Provide the waste disposal service with all necessary documentation, including the chemical name and any other relevant information about the waste's composition.[9]
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[4][9]
Step 6: Decontamination of Empty Containers
Empty containers that once held the chemical must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[1]
-
Collect the rinsate (the liquid from rinsing) and manage it as chemical waste, as it will contain trace amounts of the compound.[1]
-
After triple-rinsing, deface or remove the original chemical label to prevent any confusion.[1]
-
The clean, de-labeled container can now be disposed of in the regular trash or recycling, per your institution's policy.[1]
Part 3: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated materials.
Caption: Workflow for the proper disposal of this compound.
References
-
Benchchem. (n.d.). Proper Disposal Procedures for Adenosine, 5'-amino-2',5'-dideoxy-. Retrieved from Benchchem website.[9]
-
Salinas, M. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management.[5]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS website.[10]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website.[11]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA website.[12]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Facilities Planning & Management.[13]
-
ChemicalBook. (n.d.). 2',3'-O-Isopropylideneadenosine - Safety Data Sheet. Retrieved from ChemicalBook website.[14]
-
Pardes, H. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World.[15]
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Benchchem. (n.d.). Safe Disposal of 2',3'-O-Isopropylideneadenosine: A Procedural Guide. Retrieved from Benchchem website.[1]
-
Fisher Scientific. (2021). 2,3-O-Isopropylideneadenosine - Safety Data Sheet. Retrieved from Fisher Scientific website.[2]
-
Fisher Scientific. (2009). Adenosine - SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[3]
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Fernandez, D. P. (2019). ACID HANDLING. University of Utah College of Mines and Earth Sciences.[16]
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BioVision Incorporated. (2017). Adenosine SAFETY DATA SHEET. Retrieved from BioVision website.[8]
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Santa Cruz Biotechnology, Inc. (n.d.). Adenosine 5'-Diphosphate disodium salt. Retrieved from SCBT website.[6]
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Benchchem. (2025). Navigating the Disposal of 4-Methyloxolane-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Retrieved from Benchchem website.[17]
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University of Alberta. (n.d.). Laboratory Chemical Safety Manual. Retrieved from University of Alberta website.[19]
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A Guide to Personal Protective Equipment for Handling 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid (CAS No. 19234-66-3). As a modified nucleoside, this compound is a valuable building block in medicinal chemistry. While specific toxicological data for this exact molecule is limited, its structural similarity to other nucleoside analogs and its nature as a fine chemical powder necessitate a robust and conservative approach to personal protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and precision in the laboratory.
Foundational Risk Assessment: Understanding the Hazard Profile
Before handling any chemical, a thorough risk assessment is paramount. For this compound, which is typically supplied as a solid powder, the primary risks stem from unintended exposure through inhalation, dermal contact, or ocular contact.[1][2] The core principle of laboratory safety is to minimize these exposure routes through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).[3]
The potential hazards, based on data from structurally similar adenosine compounds, include irritation to the skin, eyes, and respiratory tract.[1][4][5] While not classified as acutely hazardous, repeated or prolonged exposure to nucleoside analogs warrants careful handling to mitigate any potential long-term health effects.
Table 1: Risk and Exposure Mitigation Summary
| Exposure Route | Potential Hazard | Primary Control Measure | Recommended Personal Protective Equipment (PPE) |
| Inhalation | Respiratory tract irritation from fine particulate matter. | Engineering Control (Chemical Fume Hood or Ventilated Enclosure) | N95 Respirator (if engineering controls are unavailable or insufficient) |
| Dermal Contact | Skin irritation; potential for absorption. | Procedural Control (Careful Handling) | Chemical-resistant gloves (Nitrile), Lab Coat |
| Ocular Contact | Eye irritation from airborne particles or splashes. | Procedural Control (Careful Handling) | ANSI Z87.1-rated Safety Glasses with Side Shields (minimum); Goggles for splash risks |
| Ingestion | Potential systemic effects if swallowed. | Administrative Control (No eating/drinking in lab) | N/A (Prevented by proper hygiene and glove removal) |
Core PPE Ensemble: A Multi-Layered Defense System
The selection of PPE is not a one-size-fits-all solution but is dictated by the specific laboratory task. The following sections detail the essential PPE components and the rationale for their use.
Primary Engineering Controls: The First Line of Defense
Whenever possible, all manipulations of solid this compound, especially weighing and transfers that can generate dust, should be performed within a certified chemical fume hood or a powder containment hood. This engineering control is the most effective way to prevent the generation of airborne particulates and minimize inhalation exposure.
Body and Clothing Protection
A clean, buttoned laboratory coat is the minimum requirement for body protection.[3][6] Its purpose is to shield personal clothing and skin from incidental spills and contamination. For procedures with a higher risk of significant contamination, a disposable gown may be considered. All personnel must wear long pants and closed-toe shoes to ensure no skin is exposed.[6]
Hand Protection: The Critical Barrier
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Disposable nitrile gloves are the standard and recommended choice for handling this compound.[6][7] They provide excellent protection against solid particulates and incidental chemical splashes.
-
Glove Integrity: Before use, always inspect gloves for any signs of damage, such as punctures or tears.
-
Double Gloving: For tasks involving larger quantities or longer handling times, wearing two pairs of nitrile gloves is a prudent measure that provides an additional layer of protection.[7]
-
Hygiene: Gloves must be removed immediately if they become contaminated.[7] Never wear gloves outside of the laboratory area, and always wash your hands thoroughly with soap and water after removing gloves.[7]
Eye and Face Protection
Protecting the eyes from chemical exposure is critical.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory where hazardous materials are present.[6]
-
Enhanced Protection: When dissolving the compound or performing any liquid transfer where a splash hazard exists, chemical splash goggles should be worn.[6]
-
Maximum Protection: For procedures with a significant risk of splashing (e.g., pouring large volumes of a solution), a face shield should be worn in addition to safety goggles to protect the entire face.[6][8]
Respiratory Protection
If weighing or handling the powder outside of a dedicated engineering control like a fume hood is unavoidable, respiratory protection is required. A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement to protect against airborne particulates.[9] Users must be properly fit-tested and trained on the use of any respirator.
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures for donning, doffing, and disposing of PPE is as crucial as the equipment itself.
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the specific task being performed with this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
